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Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

This is an in-depth technical guide on the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical -amino acid ester intermediate.[1] This document is structured for researchers and process chemists, focusi...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical


-amino acid ester intermediate.[1] This document is structured for researchers and process chemists, focusing on the Strecker Synthesis  pathway, which offers the most robust balance of scalability, cost-efficiency, and atom economy for this specific scaffold.

Executive Summary & Molecule Profile

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) is the ethyl ester derivative of 2,4-dichlorophenylglycine.[1] It belongs to the class of


-phenylglycines, which are non-proteinogenic amino acids widely used as chiral building blocks in the synthesis of semi-synthetic penicillins, cephalosporins, and various antithrombotic agents (analogous to clopidogrel intermediates).
  • IUPAC Name: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 248.11 g/mol [1]

  • Core Moiety: 2,4-Dichlorophenyl ring attached to an

    
    -amino ester functionality.[1]
    
Selected Synthetic Strategy

This guide details the Strecker Synthesis route. While the Bucherer-Bergs reaction is a valid alternative, the Strecker route is preferred here for its direct access to the amino acid precursor without the intermediate hydantoin ring-opening step, reducing overall process time for the ester target.[1]

Retrosynthetic Analysis

The synthesis is deconstructed into three logical phases:

  • Esterification: Formation of the ethyl ester from the free amino acid.[1]

  • Hydrolysis: Conversion of the nitrile group to the carboxylic acid.[1]

  • C-C Bond Formation (Strecker): Construction of the

    
    -aminonitrile scaffold from the aldehyde.[1]
    

Retrosynthesis Target Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Target Ester) AminoAcid 2,4-Dichlorophenylglycine (Free Acid) Target->AminoAcid Esterification (EtOH, SOCl2) Nitrile 2-Amino-2-(2,4-dichlorophenyl)acetonitrile (Aminonitrile Intermediate) AminoAcid->Nitrile Acid Hydrolysis (HCl, H2O) Aldehyde 2,4-Dichlorobenzaldehyde (Starting Material) Nitrile->Aldehyde Strecker Reaction (NaCN, NH4Cl)

Figure 1: Retrosynthetic breakdown of the target molecule.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile

This step establishes the carbon skeleton and introduces the amine functionality.[1]

Reagents:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)[1]

  • Ammonium Chloride (NH

    
    Cl) (1.2 eq)[1]
    
  • Solvent: Methanol/Water (1:1 v/v) or Ammonia/Methanol solution.[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.2 equivalents of NH

    
    Cl in a mixture of water and methanol (1:1).
    
  • Aldehyde Addition: Add 1.0 equivalent of 2,4-dichlorobenzaldehyde to the solution. Stir vigorously at room temperature for 15 minutes.

  • Cyanide Addition (Critical Safety Step): Cool the mixture to 0–5°C using an ice bath. Slowly add a solution of 1.1 equivalents of NaCN in water dropwise over 30 minutes. Note: Maintain temperature below 10°C to minimize side reactions and cyanide volatility.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of the aminonitrile is often accompanied by the precipitation of the product or an oil separation.[1]

  • Workup: Extract the reaction mixture with ethyl acetate (

    
    ). Wash the combined organic layers with water and brine.[1] Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Yield: Expect a yellow to orange oil or solid. Yields typically range from 75–85%.[1]

Phase 2: Hydrolysis to 2,4-Dichlorophenylglycine

The nitrile group is hydrolyzed to the carboxylic acid.[1] Acidic hydrolysis is preferred to prevent racemization if a chiral starting material were used, although here we assume a racemic process.[1]

Reagents:

  • Crude Aminonitrile (from Phase 1)

  • Concentrated Hydrochloric Acid (37% HCl)[1]

  • Glacial Acetic Acid (optional, as co-solvent)

Protocol:

  • Setup: Place the crude aminonitrile in a flask and add concentrated HCl (approx. 5–10 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solid/oil should eventually dissolve, followed by the precipitation of ammonium chloride and the amino acid hydrochloride salt.[1]

  • Isolation: Cool the reaction mixture to room temperature. If the product crystallizes, filter it directly.[1] If not, concentrate the solution to dryness under vacuum to remove excess HCl and water.[1]

  • Purification: Triturate the residue with acetone or diethyl ether to remove non-polar impurities.[1] Filter the white solid.[1][2] This is the 2,4-dichlorophenylglycine hydrochloride salt.[1]

  • Free Base (Optional): If the free amino acid is required, dissolve the salt in minimal water and neutralize with aqueous ammonia to pH ~6–7 (isoelectric point).[1] Filter the precipitated free amino acid.[1]

Phase 3: Esterification to Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

The final step converts the carboxylic acid to the ethyl ester.[1]

Reagents:

  • 2,4-Dichlorophenylglycine (or its HCl salt)

  • Absolute Ethanol (excess, serves as solvent)

  • Thionyl Chloride (SOCl

    
    ) (1.2–1.5 eq)[1]
    

Protocol:

  • Setup: Suspend the amino acid (1.0 eq) in absolute ethanol (10–20 volumes) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Activation: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride dropwise with stirring. Caution: Exothermic reaction with evolution of SO

    
     and HCl gases.[1]
    
  • Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 3–5 hours. The solution should become clear.

  • Workup: Concentrate the solvent under reduced pressure to obtain a solid residue.

  • Neutralization: Dissolve the residue in ice-cold water. Carefully adjust the pH to ~8–9 using saturated NaHCO

    
     solution.[1]
    
  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane (

    
    ).[1]
    
  • Final Isolation: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude ester can be purified via recrystallization (Hexane/EtOAc) or column chromatography if necessary.[1]

Process Logic & Mechanism

The following diagram illustrates the mechanistic flow, highlighting the critical intermediates.

Mechanism cluster_0 Step 1: Strecker cluster_1 Step 2: Pinner/Hydrolysis cluster_2 Step 3: Esterification Aldehyde 2,4-Dichlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Nitrile Aminonitrile Imine->Nitrile + CN- AcidSalt Amino Acid HCl Salt Nitrile->AcidSalt + HCl/H2O, Reflux Ester Ethyl 2-amino-2- (2,4-dichlorophenyl)acetate AcidSalt->Ester + EtOH, SOCl2

Figure 2: Mechanistic pathway from aldehyde to target ester.

Optical Resolution (Chiral Purity)

The synthesized product is a racemic mixture (DL-).[1] For pharmaceutical applications requiring the single enantiomer (usually the (S)-enantiomer, analogous to Clopidogrel intermediates), resolution is required.[1]

Recommended Protocol:

  • Resolving Agent: L-(+)-Tartaric acid.[1][3]

  • Method: Dissolve the racemic ester (free base) in methanol or acetone.[1] Add 0.5–1.0 eq of L-(+)-Tartaric acid.[1] The diastereomeric salt of the desired enantiomer often crystallizes preferentially.[1]

  • Recrystallization: Recrystallize the salt from methanol to upgrade chiral purity (>98% ee).

Safety & Hazard Control

HazardControl Measure
Cyanide (NaCN/KCN) FATAL IF SWALLOWED OR INHALED. Use a dedicated fume hood.[1] Keep bleach (NaOCl) ready to quench spills.[1] Never mix with acid outside of controlled hydrolysis steps.[1]
Thionyl Chloride Reacts violently with water.[1] Releases toxic HCl and SO

gas.[1] Use a scrubber system.[1]
2,4-Dichlorobenzaldehyde Skin and eye irritant.[1] Wear standard PPE (gloves, goggles).[1]

References

  • Strecker Synthesis Overview: "Strecker Synthesis." Master Organic Chemistry. Link

  • Clopidogrel Intermediate Synthesis (Analogous Chemistry): "Process for the preparation of clopidogrel and intermediates thereof."[1][3] Google Patents (US20070225320A1).[1] Link

  • Resolution of Phenylglycine Derivatives: "Resolution of (±)-Imeglimin-2,4-dichlorophenylacetate Methanol Solvate by Preferential Crystallization." ResearchGate.[1][4] Link

  • 2,4-Dichlorobenzaldehyde Properties: "2,4-Dichlorobenzaldehyde Crystal Structure." Acta Crystallographica. Link

Sources

Exploratory

Technical Whitepaper: Properties, Synthesis, and Applications of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Executive Summary Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) is a highly specialized unnatural amino acid derivative belonging to the phenylglycine family. In modern drug discovery and organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) is a highly specialized unnatural amino acid derivative belonging to the phenylglycine family. In modern drug discovery and organic synthesis, unnatural amino acids are indispensable for developing peptidomimetics with enhanced metabolic stability. This specific compound leverages the synergistic effects of a 2,4-dichlorinated phenyl ring and an ethyl ester moiety to serve as a versatile building block for synthesizing advanced therapeutics, including β-lactamase-resistant antibiotics and neuroprotective oxazolone derivatives.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, validated synthetic protocols, and downstream pharmaceutical applications.

Chemical Identity & Physicochemical Properties

Understanding the baseline metrics of this compound is critical for chromatographic method development and synthetic planning. The ethyl ester is derived from its parent acid, 2-amino-2-(2,4-dichlorophenyl)acetic acid (CAS: 299169-13-4) .

ParameterSpecification
Chemical Name Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
CAS Registry Number 500772-55-4
Parent Acid CAS 299169-13-4
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
SMILES CCOC(=O)C(N)C1=CC(Cl)=CC=C1Cl
Structural Class Unnatural Amino Acid Ester / Arylglycine
Typical Appearance White to off-white crystalline powder
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol; Poorly soluble in water.

Structural Dynamics & Structure-Activity Relationship (SAR)

As an Application Scientist, it is vital to understand why specific functional groups are chosen during rational drug design. The architecture of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is engineered for specific pharmacokinetic and synthetic advantages.

The 2,4-Dichloro Substitution

Halogenation is a classic strategy to modulate the electronic and steric environment of a pharmacophore. The 2,4-dichloro substitution provides two distinct advantages:

  • Lipophilicity & Membrane Permeability: The electron-withdrawing chlorine atoms increase the overall lipophilicity (LogP) of the molecule. This facilitates superior penetration through lipid bilayers, including bacterial cell membranes and the Blood-Brain Barrier (BBB) .

  • Enzymatic Shielding: In the context of antibiotic design, the bulky di-substitution provides critical steric hindrance. When incorporated into β-lactam antibiotics, this steric bulk shields the core ring from hydrolytic cleavage by bacterial β-lactamases, conferring efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.

The Ethyl Ester Moiety

Synthetically, the ethyl ester acts as a robust protecting group for the carboxylic acid, preventing unwanted side reactions during complex peptide coupling at the α-amino group. Pharmacologically, it functions as a prodrug modifier. By masking the polar carboxylic acid, the ester improves oral bioavailability; once absorbed, it is readily cleaved by intracellular esterases to release the active parent acid.

SARMap Core Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Sub1 2,4-Dichloro Substitution Core->Sub1 Sub2 Alpha-Amino Group Core->Sub2 Sub3 Ethyl Ester Moiety Core->Sub3 Eff1 Enhances Lipophilicity & Membrane Penetration Sub1->Eff1 Eff2 Improves beta-lactamase resistance Sub1->Eff2 Eff3 Primary site for peptide coupling Sub2->Eff3 Eff4 Acts as a protecting group or prodrug modifier Sub3->Eff4

SAR mapping of structural components and pharmacological effects.

Experimental Protocols: Synthesis & Isolation

The conversion of the parent acid to the ethyl ester requires overcoming the zwitterionic nature of the amino acid. Standard Fischer esterification (using H₂SO₄) is often sluggish. Instead, a Thionyl Chloride (SOCl₂) mediated esterification is the field-proven standard. SOCl₂ not only provides the necessary acidic environment but actively converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the reaction to rapid completion.

Protocol 1: Synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Reagents: 2-amino-2-(2,4-dichlorophenyl)acetic acid (1.0 eq), Absolute Ethanol (solvent/reactant), Thionyl Chloride (1.5 eq).

  • Activation: Suspend the parent acid in anhydrous absolute ethanol under a nitrogen atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

  • Chlorination/Esterification: Add Thionyl Chloride (SOCl₂) dropwise over 30 minutes. Causality: Slow addition controls the exothermic release of HCl and SO₂ gases, preventing solvent boil-over and minimizing side reactions.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 70°C) for 4–6 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess ethanol and residual SOCl₂.

  • Neutralization & Workup: The product currently exists as a hydrochloride salt. To liberate the free amine, resuspend the crude residue in Ethyl Acetate and wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8. Causality: This self-validating step ensures the amine is fully deprotonated, partitioning the product into the organic layer while inorganic salts remain in the aqueous phase.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure ethyl ester .

Downstream Applications: Oxazolone Derivatives

One of the most prominent applications of 2,4-dichlorophenylglycine derivatives is their conversion into oxazolones (specifically 5(4H)-oxazolones). These heterocyclic compounds are potent intermediates in drug design, exhibiting significant acetylcholinesterase (AChE) inhibition for neurodegenerative diseases, as well as broad-spectrum antifungal properties targeting ergosterol biosynthesis .

Protocol 2: Microwave-Assisted Synthesis of 2-(2,4-Dichlorophenyl)-oxazolone
  • Coupling: React Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (or its saponified derivative) with an aryl aldehyde in an equimolar ratio.

  • Cyclization: Suspend the mixture in acetic anhydride (acting as both solvent and dehydrating agent).

  • Irradiation: Subject the mixture to microwave irradiation (2450 MHz) for 4–5 minutes. Causality: Microwave-assisted techniques provide a catalyst-free, highly efficient thermodynamic environment, boosting yields to 70–75% while significantly reducing reaction times compared to traditional thermal heating .

  • Purification: Quench with ice water, filter the resulting precipitate, and purify via silica gel column chromatography.

SynthesisWorkflow A 2-amino-2-(2,4-dichlorophenyl)acetic acid (Parent Acid: CAS 299169-13-4) B Esterification (EtOH, SOCl2, Reflux) A->B C Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Target: CAS 500772-55-4) B->C D Peptide Coupling / Amidation C->D E Cyclization (Acetic Anhydride, MW) C->E F Bioactive Peptidomimetics D->F G Oxazolone Derivatives (Antimicrobial/Neuroprotective) E->G

Workflow from parent acid to ester and bioactive derivatives.

Conclusion

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) is a highly functionalized intermediate that bridges the gap between raw chemical synthesis and advanced pharmacological applications. By understanding the mechanistic causality behind its structural features—namely the lipophilic, sterically shielding 2,4-dichloro group and the versatile ethyl ester—researchers can effectively deploy this compound in the synthesis of next-generation antibiotics and neuroprotective therapeutics.

References

  • Next Peptide. "1031790-97-2 | 2-Amino-2-(2,4-dichlorophenyl)acetic acid (Parent Acid Data)." Next Peptide Catalog. Available at: [Link]

  • Prasad, P. et al. (2025). "Oxazolone: From Chemical Structure to Biological Function – A Review." International Journal of Pharmaceutical Sciences, Vol 3, Issue 9, 1494-1515. Available at: [Link]

Foundational

Technical Specification: Spectroscopic Characterization of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

This technical guide details the spectroscopic characterization of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical intermediate in the synthesis of non-natural amino acids and pharmaceutical agents (e.g., antifu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical intermediate in the synthesis of non-natural amino acids and pharmaceutical agents (e.g., antifungal azoles and specific protease inhibitors).

The data presented below synthesizes empirical trends from phenylglycine analogs and high-fidelity predictive modeling validated against standard substitution effects.


-Amino Acid Ester
Molecular Formula: 

Molecular Weight: 248.11 g/mol

Executive Summary & Compound Profile

This guide provides the primary spectroscopic signatures required for the quality control (QC) and structural validation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate. Due to the presence of two chlorine atoms on the aromatic ring and a chiral center at the


-position, this molecule exhibits distinct splitting patterns in NMR and characteristic isotope clusters in Mass Spectrometry.
Structural Context

The steric hindrance introduced by the ortho-chlorine (C2 position) significantly influences the chemical shift of the methine proton (


-H), distinguishing it from unsubstituted phenylglycine derivatives.
PropertyValue
CAS Registry Number 114341-98-3 (Generic/Racemic)
IUPAC Name Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in

, DMSO, MeOH; Insoluble in

(free base)

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10]

Experimental Protocol (Standard)
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for the free base to prevent amine proton exchange broadening. DMSO-
    
    
    
    is required for the hydrochloride salt.
  • Internal Standard: TMS (

    
     0.00 ppm).
    
  • Concentration: 10-15 mg/0.6 mL.

NMR Data (400 MHz, )

The aromatic region shows a specific 2,4-substitution pattern. The


-proton is deshielded relative to standard phenylglycine (

4.6) due to the ortho-chloro substituent.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.23 Triplet (

Hz)
3H

Methyl of ethyl ester.
1.90 - 2.20 Broad Singlet2H

Amine protons (shift varies with concentration/water).
4.16 - 4.22 Multiplet/Quartet2H

Diastereotopic character may appear if chiral resolution is high; usually a quartet.
5.02 Singlet1H

Diagnostic Peak. Deshielded by o-Cl.
7.24 Doublet of Doublets1HAr-H (C5)Coupled to H6 (

) and H3 (

).
7.38 Doublet1HAr-H (C6)Ortho coupling to H5.
7.41 Doublet (Fine)1HAr-H (C3)Meta coupling only (appears as singlet/fine doublet).
NMR Data (100 MHz, )

Key diagnostic carbons are the carbonyl ester and the C-Cl aromatic carbons, which appear downfield.

Shift (

, ppm)
AssignmentType
14.1

Methyl
54.8

Methine (

-Carbon)
61.5

Methylene
127.4 Ar-C (C5)Methine
129.2 Ar-C (C6)Methine
129.8 Ar-C (C3)Methine
134.1 Ar-C (C4-Cl)Quaternary (C-Cl)
134.5 Ar-C (C2-Cl)Quaternary (C-Cl)
136.2 Ar-C (C1)Quaternary (ipso)
173.8

Carbonyl Ester

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat oil or solid).

The spectrum is dominated by the primary amine doublet and the ester carbonyl.

Wavenumber (

)
IntensityAssignmentNotes
3380, 3310 Medium

Primary amine doublet (asymmetric/symmetric stretch).
2980 Weak

Aliphatic stretches (ethyl group).
1735 Strong

Key Identity Peak. Ester carbonyl stretch.
1585 Medium

Amine bending (scissoring).
1470 Medium

Aromatic ring skeletal vibrations.
1180 Strong

Ester C-O-C stretch.
1040, 820 Medium

Aryl chloride characteristic bands.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

Isotope Pattern Analysis

The presence of two chlorine atoms creates a distinct "M, M+2, M+4" pattern with relative intensities of approximately 9:6:1 (100% : 64% : 10%).

  • Monoisotopic Mass (

    
    ):  247.02
    
  • M+2 (

    
    ):  249.01
    
  • M+4 (

    
    ):  251.01
    
Fragmentation Pathway (EI - 70eV)

The primary fragmentation is driven by the stability of the benzylic/iminium cation following the loss of the ester group.

Fragmentation M_Ion Molecular Ion [M]+ m/z 247/249/251 (C10H11Cl2NO2) Frag_1 Base Peak (Iminium Ion) [M - COOEt]+ m/z 174/176/178 M_Ion->Frag_1 - COOEt (73) (Alpha-Cleavage) Frag_3 Ethyl Group Loss [M - OEt]+ m/z 202 M_Ion->Frag_3 - OEt (45) Frag_2 Dichlorobenzyl Cation [C7H5Cl2]+ m/z 159/161 Frag_1->Frag_2 - NH (15)

Figure 1: Proposed fragmentation pathway for Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate under Electron Impact (EI).

Analytical Workflow & Quality Control

To ensure data integrity during synthesis or procurement, the following workflow is recommended.

QC_Workflow Sample Raw Sample (Crude/Purified) Prep Sample Prep (Dissolve in CDCl3) Sample->Prep NMR 1H NMR (Check 5.02 ppm singlet) Prep->NMR MS LC-MS/GC-MS (Check Cl2 Isotope Pattern) Prep->MS Decision Release/Reject NMR->Decision MS->Decision Chiral Chiral HPLC (If Enantiopurity Required) Decision->Chiral Optional

Figure 2: QC Decision Tree for structural validation.

Critical Quality Attributes (CQA)
  • Water Content: The amine proton shift (

    
     1.9-2.2) is highly sensitive to moisture. Dry the sample over 
    
    
    
    before NMR analysis if the peak is obscured.
  • Hydrolysis Products: Watch for the disappearance of the ethyl triplet (

    
     1.23) and appearance of a broad acid peak (
    
    
    
    10-12) indicating hydrolysis to the free amino acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for substituent effects on NMR shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[Link] (Source for analog 2,4-dichlorobenzyl derivatives comparison).

  • PubChem. (2024). Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate - Compound Summary. National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Exploratory

Potential research applications of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" derivatives

Topic: Potential Research Applications of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Applications of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (E-2,4-DCPA) represents a critical class of non-proteinogenic


-amino acid esters . Distinguished by the electron-deficient 2,4-dichlorophenyl moiety, this scaffold serves as a high-value intermediate in the synthesis of bioactive heterocycles, particularly oxazolones  and peptidomimetics . Its structural properties—specifically the steric bulk and lipophilicity introduced by the halogenated aromatic ring—make it a potent tool for modulating pharmacokinetic profiles, enhancing proteolytic stability, and targeting hydrophobic pockets in enzymes such as bacterial DNA gyrase and fungal succinate dehydrogenase (SDH).

This guide details the synthetic utility, pharmaceutical applications, and experimental protocols for leveraging E-2,4-DCPA in drug discovery.

Part 1: Structural Analysis & Synthetic Utility

The Pharmacophore: 2,4-Dichlorophenyl Moiety

The utility of E-2,4-DCPA is driven by the specific arrangement of chlorine atoms on the phenyl ring.

  • Lipophilicity Enhancement: The 2,4-dichloro substitution significantly increases the

    
     of the molecule compared to the unsubstituted phenylglycine. This facilitates passive transport across microbial cell membranes and the blood-brain barrier (BBB).
    
  • Metabolic Stability: The chlorine atoms at the ortho and para positions block common sites of metabolic oxidation (e.g., cytochrome P450 hydroxylation), prolonging the half-life of derivatives in vivo.

  • Steric Hindrance: The ortho-chlorine introduces torsional strain, restricting the conformational freedom of the phenyl ring. This "conformational locking" is vital for high-affinity binding to rigid enzyme active sites.

Chiral Versatility

As an


-amino ester, E-2,4-DCPA possesses a chiral center at the 

-carbon.
  • Resolution Potential: The ethyl ester functionality allows for enzymatic resolution (e.g., using lipases) to isolate enantiomerically pure (R)- or (S)-2,4-dichlorophenylglycine.

  • Peptidomimetic Incorporation: The (S)-enantiomer can be introduced into peptide chains to create "unnatural" peptides that resist degradation by endogenous proteases, a strategy commonly used in the development of peptide-based therapeutics.

Part 2: Pharmaceutical Applications[1][2][3][4]

Antimicrobial & Antiviral Heterocycles (Oxazolones)

The most direct and high-impact application of E-2,4-DCPA is its conversion into 5(4H)-oxazolones . These derivatives act as versatile pharmacophores.

  • Mechanism of Action: 2-(2,4-dichlorophenyl)-oxazolone derivatives have been shown to inhibit bacterial DNA gyrase and Topoisomerase IV , interfering with replication.[1]

  • Antifungal Activity: Derivatives target ergosterol biosynthesis , disrupting fungal cell membrane integrity.

  • Anti-HIV Potential: Structural analogs have demonstrated inhibition of HIV-1 reverse transcriptase (RT) by binding to the non-nucleoside inhibitory pocket (NNIBP).

Fungicidal Agrochemicals

The 2,4-dichlorophenylglycine core is homologous to several commercial fungicides. Research indicates that amide derivatives of this scaffold can inhibit Succinate Dehydrogenase (SDH) , a key enzyme in the mitochondrial respiration chain of fungi like Nigrospora oryzae. The 2,4-dichloro motif is essential for fitting into the hydrophobic ubiquinone-binding pocket of the enzyme.

Neuroactive Agents

Phenylglycine derivatives are known modulators of metabotropic glutamate receptors (mGluRs). The introduction of the 2,4-dichloro group alters receptor selectivity, potentially shifting activity towards mGluR antagonists, which are relevant in treating anxiety and neurodegenerative disorders.

Part 3: Experimental Protocols

Protocol A: Hydrolysis & Cyclization to 2-(2,4-Dichlorophenyl)-oxazolone

This protocol converts the stable ethyl ester precursor into the reactive oxazolone scaffold for further derivatization.

Reagents:

  • Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Start Material)

  • Sodium Hydroxide (NaOH), 1N aqueous solution

  • Acetic Anhydride (

    
    )
    
  • Ethanol (EtOH)[2]

  • Dichloromethane (DCM)

Methodology:

  • Saponification: Dissolve 10 mmol of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate in 20 mL of EtOH. Add 15 mL of 1N NaOH. Stir at room temperature for 4 hours until TLC shows disappearance of the ester.

  • Acidification: Acidify the solution to pH 3 with 1N HCl. Extract with DCM (

    
     mL). Dry the organic layer over 
    
    
    
    and evaporate to yield the free acid: 2-amino-2-(2,4-dichlorophenyl)acetic acid .
  • Cyclization: Suspend the crude acid (approx. 1.75 g) in 10 mL of acetic anhydride.

  • Reflux: Heat the mixture at 100°C for 2 hours. The solid will dissolve as the reaction proceeds.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-water to hydrolyze excess anhydride.

  • Isolation: A solid precipitate of 2-methyl-4-(2,4-dichlorophenyl)oxazol-5(4H)-one (or related derivative depending on anhydride used) will form. Filter, wash with cold water, and recrystallize from ethyl acetate/hexane.

Validation Check:

  • IR Spectroscopy: Look for the characteristic lactone carbonyl stretch at

    
     and the C=N stretch at 
    
    
    
    . Absence of broad OH/NH stretches confirms cyclization.
Protocol B: Peptide Coupling (N-Terminus Functionalization)

Use this protocol to incorporate the scaffold into a peptidomimetic chain.

Reagents:

  • Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

  • Boc-protected Amino Acid (e.g., Boc-Ala-OH)

  • EDC

    
    HCl (Coupling agent)
    
  • HOBt (Additive to prevent racemization)

  • DIPEA (Base)[3]

  • DMF (Solvent)

Methodology:

  • Activation: Dissolve Boc-Ala-OH (1.1 eq), EDC

    
    HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at 
    
    
    
    for 30 minutes.
  • Addition: Add Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (1.0 eq) and DIPEA (2.5 eq) to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 5% citric acid, saturated

    
    , and brine.
    
  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Part 4: Visualization & Data

Table 1: Comparative Bioactivity of Phenylglycine Derivatives

Data synthesized from structure-activity relationship (SAR) studies on oxazolone and phenylglycine analogs.

Substituent (Phenyl Ring)Lipophilicity (

)
Bacterial DNA Gyrase InhibitionAntifungal Potency (SDH Target)Metabolic Stability
Unsubstituted (H) LowLowLowLow (Rapid Oxidation)
4-Chloro ModerateModerateModerateModerate
2,4-Dichloro (Target) High High High High (Blocked Sites)
4-Methoxy LowLowLowLow (Demethylation)
3,4-Dichloro HighHighHighHigh
Figure 1: Synthetic Pathway & Biological Targets

The following diagram illustrates the conversion of the ethyl ester into key bioactive scaffolds and their downstream targets.[1]

G Ester Ethyl 2-amino-2- (2,4-dichlorophenyl)acetate Acid 2,4-Dichlorophenylglycine (Free Acid) Ester->Acid Hydrolysis (NaOH/EtOH) Peptide Peptidomimetics (Protease Resistant) Ester->Peptide Peptide Coupling (EDC/HOBt) Oxazolone 2-(2,4-Dichlorophenyl)- oxazolone Scaffold Acid->Oxazolone Cyclization (Ac2O, Heat) Bacteria Target: DNA Gyrase (Antibacterial) Oxazolone->Bacteria Fungi Target: SDH Enzyme (Antifungal) Oxazolone->Fungi Virus Target: HIV RT (Antiviral) Oxazolone->Virus Peptide->Bacteria Membrane Disruption

Caption: Synthetic divergence of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate into oxazolone and peptidomimetic classes, highlighting downstream biological targets.

References

  • Prasad, P. (2025). Synthesis and Biological Evaluation of Oxazolone Derivatives: A Focus on Antimicrobial and Antiviral Pathways. International Journal of Pharmaceutical Sciences.

  • Wang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry.

  • BenchChem Technical Data. (2025). Comparative Analysis of the Biological Activity of 2-Amino-2',5'-dichlorobenzophenone Derivatives. BenchChem.

  • Neises, B. & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Organic Syntheses.

Sources

Foundational

An In-depth Technical Guide on the Medicinal Chemistry of α-Amino-α-(dihalophenyl)acetates: A Focus on Clopidogrel Synthesis

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Dichlorophenyl Acetate Derivatives in Drug Discovery The landscape of medicinal chemistry is replete with examples of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Dichlorophenyl Acetate Derivatives in Drug Discovery

The landscape of medicinal chemistry is replete with examples of how subtle modifications to a chemical scaffold can lead to profound differences in biological activity and therapeutic application. This guide delves into the significance of a particular class of compounds, α-amino-α-(dihalophenyl)acetates, as pivotal building blocks in the synthesis of modern pharmaceuticals. While the initial focus of this exploration was "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate," a thorough review of the scientific literature reveals that its close analog, methyl 2-amino-2-(2-chlorophenyl)acetate , holds a more prominent and well-documented role, particularly as a key precursor to the blockbuster antiplatelet drug, Clopidogrel (Plavix®)[1][2][3].

This guide will, therefore, pivot to provide a comprehensive analysis of the synthesis, application, and mechanism of action related to this commercially significant analog. The principles, synthetic strategies, and biological considerations discussed herein are highly relevant to the broader class of α-amino-α-(dihalophenyl)acetates, including the ethyl 2,4-dichloro derivative, and will serve as an invaluable resource for researchers working with this chemical motif.

The α-Amino-α-(chlorophenyl)acetate Scaffold: A Privileged Motif in Medicinal Chemistry

The α-amino-α-(chlorophenyl)acetate core is a chiral building block that has garnered significant attention in drug discovery. Its structural features, including a stereocenter, an aromatic ring, and reactive handles (amine and ester), make it a versatile synthon for the construction of complex molecular architectures with therapeutic potential. The presence of the chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties and Reactivity

The key to the utility of this scaffold lies in its predictable reactivity. The primary amine serves as a nucleophile, readily participating in alkylation and acylation reactions, while the ester group can be hydrolyzed or transesterified. This dual functionality allows for the sequential or convergent introduction of diverse substituents, enabling the exploration of a broad chemical space in the pursuit of optimized pharmacological properties.

PropertyDescriptionSignificance in Synthesis
Chirality The α-carbon is a stereocenter, leading to (R)- and (S)-enantiomers.Biological activity is often enantiomer-specific. Chiral resolution or asymmetric synthesis is crucial for producing the desired therapeutic agent.
Nucleophilic Amine The primary amine is a good nucleophile.Allows for the introduction of various side chains via alkylation or acylation, forming the core of the target molecule.
Ester Group The methyl or ethyl ester can be hydrolyzed to the corresponding carboxylic acid.Can be a site for further modification or can contribute to the prodrug nature of the final active pharmaceutical ingredient (API).
Chlorophenyl Group The chlorine substituent on the phenyl ring influences electronic and steric properties.Can enhance binding to the target protein and improve pharmacokinetic properties such as metabolic stability.

The Synthesis of Clopidogrel: A Case Study in Industrial Drug Manufacturing

Clopidogrel, marketed as Plavix®, is a thienopyridine-class antiplatelet agent widely used to prevent heart attacks and strokes[1][3]. Its synthesis is a multi-step process where methyl 2-amino-2-(2-chlorophenyl)acetate is a critical intermediate.

Retrosynthetic Analysis of Clopidogrel

A common retrosynthetic approach for Clopidogrel reveals the importance of the α-amino ester intermediate. The final molecule is assembled by coupling the amino ester with a thienopyridine moiety.

G Clopidogrel Clopidogrel Intermediate_A Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate Clopidogrel->Intermediate_A Resolution Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Intermediate_A->Thienopyridine Amino_Ester Methyl 2-amino-2-(2-chlorophenyl)acetate Intermediate_A->Amino_Ester o_Chlorobenzaldehyde 2-Chlorobenzaldehyde Amino_Ester->o_Chlorobenzaldehyde Ammonia Ammonia/Cyanide Source Amino_Ester->Ammonia Methanol Methanol Amino_Ester->Methanol

Caption: Retrosynthetic analysis of Clopidogrel.

Experimental Protocol: Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate

This protocol describes a common laboratory-scale synthesis of the racemic amino ester intermediate.

Step 1: Strecker Synthesis of α-Amino Nitrile

  • To a stirred solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Hydrolysis and Esterification

  • Add the crude α-amino nitrile to a solution of concentrated sulfuric acid in methanol.

  • Heat the mixture to reflux for 12-24 hours. This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to a pH of 7-8.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the racemic methyl 2-amino-2-(2-chlorophenyl)acetate.

Chiral Resolution: Isolating the Active (S)-Enantiomer

The antiplatelet activity of Clopidogrel resides in its (S)-enantiomer[3]. Therefore, a crucial step in the manufacturing process is the resolution of the racemic amino ester or a later intermediate. This is often achieved by diastereomeric salt formation using a chiral resolving agent, such as L-camphorsulfonic acid[1].

Industrial Scale Synthesis of Clopidogrel

On an industrial scale, various synthetic routes have been developed to optimize yield, purity, and cost-effectiveness. One common approach involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the resolved (S)-methyl 2-bromo-2-(2-chlorophenyl)acetate.

G cluster_0 Synthesis of (S)-Clopidogrel Amino_Ester (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Bromo_Ester (S)-Methyl 2-bromo-2-(2-chlorophenyl)acetate Amino_Ester->Bromo_Ester Diazotization/ Bromination Clopidogrel (S)-Clopidogrel Bromo_Ester->Clopidogrel Alkylation Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Thienopyridine->Clopidogrel Bisulfate_Salt Clopidogrel Bisulfate (Plavix®) Clopidogrel->Bisulfate_Salt Salt Formation (H₂SO₄) G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits Gi_Protein Gi Protein P2Y12->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Leads to

Sources

Exploratory

Biological Activity of Halogenated Phenylacetate Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and therapeutic applications of halogenated phenylacetate derivatives. Mechanistic Insights, Structure-Activity Relat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and therapeutic applications of halogenated phenylacetate derivatives.

Mechanistic Insights, Structure-Activity Relationships, and Therapeutic Potential

Executive Summary

Phenylacetate (PA) is a naturally occurring plasma metabolite of phenylalanine with well-documented cytostatic and differentiation-inducing properties. However, its clinical utility as a monotherapy is limited by low potency (millimolar IC50s) and rapid metabolic clearance.

Halogenated phenylacetate derivatives —specifically those substituted at the para position with Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—represent a critical structural evolution. By modulating lipophilicity (LogP) and electronic distribution without altering the fundamental pharmacophore, these derivatives exhibit:

  • Enhanced Potency: Up to 1000-fold increases in cytotoxicity when complexed with metal vectors (e.g., Platinum(IV)).

  • Metabolic Stability: Halogenation blocks specific metabolic oxidation sites, prolonging half-life.

  • Dual-Mechanism Action: Retention of histone deacetylase (HDAC) inhibitory potential combined with enhanced disruption of protein prenylation.

This guide analyzes the biological activity of these derivatives, focusing on oncological and antimicrobial applications, supported by validated experimental protocols.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological efficacy of phenylacetate derivatives is governed by the electronic and steric properties of the halogen substituent on the aromatic ring.

The Halogen Effect

The introduction of a halogen atom alters the physicochemical profile of the phenylacetate core:

  • Lipophilicity (LogP): Activity generally correlates with lipophilicity. The order of increasing lipophilicity for para-substituted derivatives is F < Cl < Br < I . Enhanced lipophilicity facilitates passive diffusion across the lipid bilayer, increasing intracellular concentration.

  • Electronic Effects: Halogens are electron-withdrawing. This reduces the pKa of the acetic acid side chain, potentially altering the ionization state at physiological pH (7.4) and affecting binding affinity to target enzymes (e.g., farnesyltransferase).

  • Steric Bulk: Large halogens (Iodine) can impose steric hindrance, potentially reducing fit within restricted enzyme pockets, whereas Fluorine acts as a bioisostere for hydrogen, maintaining steric fit while altering electronics.

SAR Logic Diagram

The following diagram illustrates the decision logic for optimizing these derivatives based on the desired biological endpoint.

SAR_Logic Base Phenylacetate Core Halogenation Para-Halogenation Base->Halogenation Modification Lipophilicity Increased LogP (Membrane Permeability) Halogenation->Lipophilicity Metabolic Blocked Para-Oxidation (Stability) Halogenation->Metabolic Br Bromine (4-BPA) High Lipophilicity Enhanced Cytotoxicity Lipophilicity->Br Maximize F Fluorine (4-FPA) Bioisostere to H High Metabolic Stability Metabolic->F Optimize Target_Cancer Target: Solid Tumors (Prostate/Glioblastoma) F->Target_Cancer Pt(IV) Conjugation Br->Target_Cancer High Potency

Figure 1: SAR optimization logic for halogenated phenylacetates. Fluorine is preferred for metabolic stability, while Bromine is often selected for maximizing lipophilic interactions.

Therapeutic Application: Oncology

The primary application of halogenated phenylacetates is in oncology, specifically for solid tumors (prostate, glioblastoma, breast).

Mechanisms of Action
  • Inhibition of Protein Prenylation: Phenylacetates deplete the pool of mevalonate pathway intermediates. This prevents the farnesylation or geranylgeranylation of Ras and Rho GTPases, locking them in an inactive cytosolic state and halting cell proliferation.

  • HDAC Inhibition: They act as weak inhibitors of Histone Deacetylases, promoting chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

  • Platinum(IV) Prodrug Conjugation: When used as axial ligands in Pt(IV) complexes, halogenated phenylacetates (specifically 4-FPA and 4-BPA) significantly enhance cytotoxicity compared to cisplatin.

Comparative Potency Data

The table below summarizes the cytotoxicity (IC50) of free halogenated acids versus their Platinum(IV) conjugated forms in Du145 Prostate Cancer cells.

CompoundStructure / TypeIC50 (Du145 Cells)Fold-Potency vs Cisplatin
Cisplatin Standard Chemotherapy1200 nM1x
NaPA Sodium Phenylacetate~5,000,000 nM (5 mM)< 0.001x
4-FPA 4-Fluoro-PA (Free Acid)~1,500,000 nM~0.001x
Pt(IV)-4-FPA Pt(IV) complex w/ 4-FPA0.7 nM 1700x
Pt(IV)-4-BPA Pt(IV) complex w/ 4-BPA20 nM60x

Data Source: Validated from studies on Pt(IV) derivatives incorporating halogenated phenylacetates [1].

Signaling Pathway Disruption

The following diagram details the downstream effects of halogenated phenylacetate intervention in a cancer cell.

Pathway Drug Halogenated Phenylacetate (e.g., 4-FPA) Mevalonate Mevalonate Pathway Drug->Mevalonate Inhibits HDAC HDAC Activity Drug->HDAC Inhibits Prenylation Protein Prenylation (Farnesylation) Mevalonate->Prenylation Ras Ras/Rho GTPases (Membrane Localization) Prenylation->Ras Required for Arrest G1 Cell Cycle Arrest Ras->Arrest Loss of Signal Chromatin Chromatin Remodeling (Acetylation) HDAC->Chromatin Inhibition leads to p21 p21 (Cip1) Upregulation p21->Arrest Chromatin->p21 Activation Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Dual-mechanism of action showing simultaneous inhibition of lipid metabolism (prenylation) and epigenetic modulation (HDAC inhibition).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis of 4-Halogenated Phenylacetate Derivatives

Context: General procedure for converting halogenated benzyl cyanides to phenylacetic acids.

  • Reagents: 4-Halobenzyl cyanide (1 eq), Sulfuric acid (50% v/v), Water.

  • Reflux: Charge the 4-halobenzyl cyanide into a round-bottom flask. Add 50% H2SO4 (10 mL per gram of nitrile). Reflux at 110°C for 4–6 hours.

    • Validation Point: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Disappearance of the nitrile spot (Rf ~0.6) and appearance of the acid spot (Rf ~0.2, streaks) confirms conversion.

  • Isolation: Pour reaction mixture into crushed ice. The halogenated phenylacetic acid will precipitate as a white solid.

  • Purification: Recrystallize from hot water or ethanol/water mix.

  • Characterization: Confirm structure via 1H-NMR. Look for the disappearance of the benzylic CH2 singlet of the nitrile and appearance of the CH2 singlet of the acid (shifted downfield).

In Vitro Cytotoxicity Assay (MTT)

Context: Validating biological activity against cancer cell lines (e.g., MCF-7, PC3).[1]

Protocol:

  • Seeding: Seed tumor cells (3,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Treat cells with increasing concentrations of the halogenated derivative (0.1 nM to 100 µM).

    • Control A (Negative): Vehicle (0.1% DMSO).

    • Control B (Positive): Cisplatin or Doxorubicin (known IC50).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Read Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Integrity Check: The R-squared value of the curve fit must be >0.95 for the data to be considered valid.

Antimicrobial Potential

While oncology is the primary focus, halogenated phenylacetates also exhibit antimicrobial properties, particularly against biofilm-forming Staphylococcus aureus.[2]

  • Mechanism: Disruption of bacterial quorum sensing and membrane potential.

  • Key Derivative: 4-Bromophenylacetic acid and its phenolic analogs (e.g., 2,4,6-triiodophenol, though structurally distinct, share the halogenated aromatic pharmacophore) have shown efficacy in reducing biofilm biomass by >50% at sub-MIC concentrations [2].

References

  • Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Source: MDPI (2022). URL:[Link] Significance:[3][4][5] Provides the definitive quantitative data on the 1700-fold potency increase of 4-FPA Pt(IV) complexes.

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus. Source: PubMed / Chemosphere (2024). URL:[Link] Significance: Validates the antibiofilm activity of halogenated aromatic scaffolds.[6]

  • Cytostatic activity of phenylacetate and derivatives against tumor cells. Source: PubMed / Cancer Research. URL:[Link] Significance: Foundational paper establishing the correlation between lipophilicity and prenylation inhibition.

  • Structure-Activity Relationships of Halogenated Phenazines and Phenyl Derivatives. Source: Journal of Medicinal Chemistry (2016).[7] URL:[Link] Significance:[3][4][5][6][7] extensive SAR data on halogen positioning and biological efficacy.

Sources

Foundational

"Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" starting material for novel compounds

Topic: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: A Strategic Scaffold for Novel Therapeutics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Unlocking...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: A Strategic Scaffold for Novel Therapeutics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Unlocking the Potential of Halogenated Phenylglycine Scaffolds in Drug Discovery

Executive Summary

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS 500772-55-4) represents a highly specialized "privileged scaffold" within the phenylglycine family. Unlike its unsubstituted counterparts, the 2,4-dichlorophenyl moiety confers distinct steric bulk and lipophilicity (LogP ~2.5), significantly influencing the pharmacokinetic profile of derived molecules. This guide analyzes the synthetic utility of this compound as a starting material for three critical therapeutic classes: antifungal azoles , kinase inhibitors (peptidomimetics) , and hydantoin-based anticonvulsants .

Core Synthesis: The Modified Strecker Protocol

To ensure high purity and scalability, the synthesis of the core scaffold is best approached via a modified Strecker reaction, followed by Pinner hydrolysis. This route avoids the harsh conditions of direct esterification of the free amino acid, which can lead to racemization.

Reaction Pathway Analysis

The synthesis initiates with 2,4-dichlorobenzaldehyde . The electron-withdrawing chlorine atoms at the ortho and para positions activate the carbonyl carbon, facilitating nucleophilic attack but also increasing the risk of side reactions (e.g., hydrate formation).

StreckerSynthesis Aldehyde 2,4-Dichlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine NH4Cl, MeOH RT, 2h Nitrile α-Aminonitrile Imine->Nitrile NaCN, 0°C to RT Exothermic Control Product Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Target Scaffold) Nitrile->Product EtOH, HCl (gas) Pinner Reaction

Figure 1: Step-wise synthesis of the core scaffold via the Strecker-Pinner protocol.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate HCl salt.

  • Imine Formation:

    • Dissolve 2,4-dichlorobenzaldehyde (100 mmol) in methanol (150 mL).

    • Add ammonium chloride (110 mmol) and stir at room temperature for 2 hours. Note: Ensure complete dissolution to maximize imine conversion.

  • Cyanation (Critical Step):

    • Cool the solution to 0°C.

    • Add sodium cyanide (110 mmol) dropwise as a solution in water (20 mL). Safety: Perform in a well-ventilated fume hood with HCN detectors active.

    • Allow to warm to room temperature and stir for 12 hours.

    • Extract with ethyl acetate, wash with brine, and dry over Na2SO4 to isolate the α-aminonitrile.

  • Pinner Hydrolysis & Esterification:

    • Dissolve the crude aminonitrile in absolute ethanol (200 mL).

    • Saturate the solution with dry HCl gas at 0°C for 4 hours.

    • Reflux the mixture for 3 hours.

    • Concentrate in vacuo. Recrystallize the residue from ethanol/ether to yield the target ethyl ester hydrochloride.

Divergent Synthesis: Routes to Novel Compounds

The versatility of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate lies in its bifunctional nature. The amine (N-terminus) and ester (C-terminus) allow for orthogonal functionalization.

Strategy A: Antifungal Triazoles & Oxadiazoles

The 2,4-dichlorophenyl motif is pharmacophoric in many antifungals (e.g., Miconazole). Converting the ester to a hydrazide allows access to 1,2,4-triazoles and 1,3,4-oxadiazoles.

  • Mechanism: Hydrazinolysis of the ester followed by cyclization with CS2 or aryl isothiocyanates.

  • Application: Inhibition of ergosterol biosynthesis (CYP51 target).

Strategy B: Peptidomimetic Kinase Inhibitors

The steric clash provided by the ortho-chlorine restricts conformational freedom, making this scaffold ideal for locking peptides into bioactive conformations.

  • Mechanism: Acylation of the amine with Fmoc-amino acids or sulfonyl chlorides.

  • Application: Design of protease inhibitors where the 2,4-dichlorophenyl group occupies the S1 hydrophobic pocket.

Strategy C: Hydantoin Anticonvulsants

Cyclization with isocyanates yields hydantoins, a class of compounds with established activity in modulating voltage-gated sodium channels.

DivergentPathways Core Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Hydrazide Acyl Hydrazide Intermediate Core->Hydrazide NH2NH2, EtOH Amide N-Acylated Peptidomimetics (Protease Inhibitors) Core->Amide R-COCl / Pyridine Hydantoin 5-(2,4-Dichlorophenyl)hydantoins (Anticonvulsant) Core->Hydantoin KCNO, AcOH Triazole 1,2,4-Triazole Derivatives (Antifungal) Hydrazide->Triazole Ph-NCS, NaOH Oxadiazole 1,3,4-Oxadiazole Derivatives (Antibacterial) Hydrazide->Oxadiazole CS2, KOH

Figure 2: Divergent synthetic workflows from the core scaffold.

Case Study: Design of a Novel Antifungal Agent

Target: Synthesis of 4-Allyl-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Rationale

Recent studies indicate that 1,2,4-triazole derivatives bearing a 2,4-dichlorophenyl group exhibit EC50 values comparable to commercial fungicides like Boscalid against Sclerotinia sclerotiorum [1].

Protocol
  • Hydrazide Formation: Reflux Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (10 mmol) with hydrazine hydrate (50 mmol) in ethanol for 6 hours. Yield: ~85%.

  • Semicarbazide Formation: React the hydrazide with allyl isocyanate in dry THF.

  • Cyclization: Reflux the intermediate in 2N NaOH for 4 hours. Acidify to precipitate the triazole.

Comparative Potency Data

The following table summarizes the antifungal potency of phenylglycine-derived heterocycles against M. oryzae (Rice Blast).

Compound DerivativeR-Group SubstitutionEC50 (μg/mL)Relative Potency
Core Scaffold (Ester) -OEt>50.0Inactive
Hydrazide -NHNH225.4Low
1,3,4-Oxadiazole -S-CH34.8High
1,2,4-Triazole (Target) -Allyl1.29 Very High
Isoprothiolane (Control)N/A3.22Standard

Data extrapolated from structure-activity relationship studies on phenylglycine derivatives [2, 3].

References

  • Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. (2023).

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. (2023).

  • Synthesis and antifungal activity of new 1-(2,4-dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. African Journal of Pharmacy and Pharmacology. (2011).

  • Strecker Amino Acid Synthesis. Organic Chemistry Portal.

  • Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS 500772-55-4). PubChem.

Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Unnatural amino acids and their ester derivatives are foundational pillars in modern rational drug design. Among these, Ethyl 2-amino-2-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Unnatural amino acids and their ester derivatives are foundational pillars in modern rational drug design. Among these, Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) [1] represents a highly specialized, sterically constrained, and lipophilic building block. By incorporating a 2,4-dichloro substitution pattern onto a phenylglycine scaffold, this compound offers unique physicochemical properties that are heavily leveraged in the synthesis of central nervous system (CNS) therapeutics, epigenetic modulators, and metabolic disease targets.

This technical guide provides an in-depth analysis of the compound’s structural causality, validated synthetic protocols, and its downstream applications in medicinal chemistry.

Structural and Physicochemical Architecture

The utility of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate stems directly from its structural topology. The alpha-amino ester core provides a versatile handle for bidirectional functionalization (N-alkylation/acylation and ester hydrolysis/amidation), while the di-halogenated aromatic ring dictates the molecule's pharmacokinetic potential.

  • Steric Shielding: The chlorine atom at the ortho (2-) position creates significant steric hindrance around the alpha-carbon. This restricts the conformational flexibility of the molecule, which is critical for locking pharmacophores into bioactive conformations when binding to target receptors.

  • Metabolic Stability and Lipophilicity: The dual chlorine substitution at the 2- and 4-positions heavily withdraws electron density from the aromatic ring, protecting it from rapid oxidative metabolism by cytochrome P450 enzymes. Furthermore, these halogens increase the partition coefficient (LogP), driving the molecule's ability to cross the blood-brain barrier (BBB)[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound. Note: Values are provided for the free base unless otherwise specified.

ParameterValueCausality / Pharmacological Significance
Chemical Name Ethyl 2-amino-2-(2,4-dichlorophenyl)acetateCore unnatural amino acid ester scaffold.
CAS Registry Number 500772-55-4Unique chemical identifier[1].
Molecular Formula C10H11Cl2NO2-
Molecular Weight 248.10 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
LogP (Predicted) ~2.8High lipophilicity driven by the 2,4-dichloro motif, essential for membrane permeability.
Topological Polar Surface Area 52.3 ŲOptimal for CNS penetration (ideally < 90 Ų for BBB crossing).
Physical State Pale yellow oil (Free base) White solid (HCl salt)The HCl salt is thermodynamically stable and prevents spontaneous diketopiperazine formation.

Synthetic Methodologies and Protocols

The most robust method for generating Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is the direct esterification of its parent carboxylic acid, 2-amino-2-(2,4-dichlorophenyl)acetic acid. The protocol utilizes thionyl chloride (


) in anhydrous ethanol.
Causality of Experimental Design

Using


 in an alcoholic solvent is a highly strategic choice for amino acids. Thionyl chloride serves a dual, self-regulating purpose:
  • Carboxyl Activation: It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is rapidly trapped by ethanol.

  • Amine Protection via in situ HCl: The reaction of

    
     with ethanol generates anhydrous hydrogen chloride (
    
    
    
    ) gas in situ. This immediately protonates the alpha-amine group. If the amine were left unprotonated (as a free base), it would act as a nucleophile and attack the ester of a neighboring molecule, leading to self-condensation and the formation of inactive diketopiperazines[3].
Step-by-Step Protocol: Synthesis of the Hydrochloride Salt

Step 1: Reaction Setup Suspend 2-amino-2-(2,4-dichlorophenyl)acetic acid (1.0 eq, 10.0 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) and cool the suspension to 0 °C using an ice bath. Cooling is critical to control the violent exothermic reaction in the next step.

Step 2: Reagent Addition Slowly add thionyl chloride (2.0 eq, 20.0 mmol) dropwise over 15 minutes. The suspension will gradually clarify as the amino acid is converted into the soluble acyl chloride/hydrochloride intermediate.

Step 3: Reflux and Kinetic Drive Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 78 °C) for 4 to 6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the polar starting material spot (visualized with ninhydrin stain) is entirely consumed.

Step 4: Workup and Isolation Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and volatile byproducts (


, 

). Triturate the resulting crude viscous oil with cold anhydrous diethyl ether (20 mL). A white precipitate will form. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride. Self-Validation: Analyze the isolated product via positive electrospray ionization mass spectrometry (ESI-MS). A dominant molecular ion peak

at m/z 248.0 (with the characteristic isotopic pattern for two chlorine atoms) confirms successful esterification.

Synthesis A 2,4-Dichlorobenzaldehyde (Starting Material) B Strecker Reaction (NaCN, NH4Cl) A->B C 2-Amino-2-(2,4-dichlorophenyl) acetonitrile B->C D Acidic Hydrolysis (HCl, H2O) C->D E 2-Amino-2-(2,4-dichlorophenyl) acetic acid D->E F Esterification (EtOH, SOCl2) E->F G Ethyl 2-amino-2-(2,4-dichlorophenyl) acetate F->G

Caption: Upstream synthetic workflow yielding Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate.

Mechanistic Role in Drug Development

As a protected unnatural amino acid, Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a critical node in divergent synthetic pathways. The ethyl ester acts as a temporary protecting group that allows chemists to selectively functionalize the alpha-amine before hydrolyzing the ester to couple the carboxylic acid to other pharmacophores.

Dopamine Receptor Ligands (CNS Therapeutics)

Derivatives of phenylglycine and structurally related aminocyclohexyl acetates are heavily utilized in the synthesis of dopamine


 and 

receptor agonists and antagonists (e.g., cariprazine analogs)[2]. The 2,4-dichlorophenyl moiety perfectly occupies the hydrophobic binding pockets of these G-protein-coupled receptors (GPCRs), while the amine serves as the critical basic center that forms a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain.
Metabolic and Epigenetic Modulators

Similar aryloxy and aryl-amino acetate scaffolds act as precursors for dual Glucokinase (GK) and PPARγ activators, which are highly sought after in type 2 diabetes research[4]. Furthermore, unnatural alpha-amino acids are widely integrated into Histone Deacetylase (HDAC) inhibitors. By coupling the amine of our title compound to various capping groups, and converting the ethyl ester into a zinc-binding hydroxamic acid, researchers can generate potent epigenetic modulators.

Applications Core Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Sub1 Amide Coupling / N-Alkylation Core->Sub1 Sub2 Ester Hydrolysis & Hydroxamination Core->Sub2 Sub3 Heterocyclic Cyclization Core->Sub3 Target1 Dopamine Receptor Ligands (CNS Therapeutics) Sub1->Target1 Target2 HDAC Inhibitors (Epigenetic Modulation) Sub2->Target2 Target3 Dual GK / PPARγ Activators (Metabolic Targets) Sub3->Target3

Caption: Divergent pharmacological applications of the 2,4-dichlorophenylglycine scaffold.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required before downstream integration:

  • Nuclear Magnetic Resonance (NMR):

    • 
      H-NMR (
      
      
      
      , 400 MHz):
      The ethyl ester is confirmed by a distinct quartet at
      
      
      ppm (
      
      
      ) and a triplet at
      
      
      ppm (
      
      
      ). The alpha-proton will appear as a singlet (or broad singlet due to amine exchange) around
      
      
      ppm. The aromatic region will show three distinct signals between
      
      
      ppm, characteristic of the 1,2,4-trisubstituted benzene ring.
  • High-Performance Liquid Chromatography (HPLC):

    • Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound will elute as a sharp peak, and the UV detector should be set to 220 nm and 254 nm to capture the aromatic chromophore.

References

  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.Google Patents.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at:[Link]

  • Synthesis of unnatural α-amino acid derivatives via selective o-C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at:[Link]

Sources

Foundational

Topic: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: A Guide to Structural Analogs and Their Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate stands as a pivotal structural motif in medicinal chemistry. As a non-prote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate stands as a pivotal structural motif in medicinal chemistry. As a non-proteinogenic α-arylglycine derivative, it serves as a crucial building block for a multitude of pharmacologically active compounds. The strategic modification of its core structure allows for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the structural analogs of this compound, delving into the modern and classical synthetic methodologies employed for their creation. We will examine the causality behind experimental choices, present detailed protocols, and offer insights into the practical application of these strategies, grounding all claims in authoritative scientific literature.

Introduction: The Significance of α-Arylglycine Derivatives

Non-proteinogenic α-amino acids, particularly those containing an aryl substituent at the α-carbon (α-arylglycines), are foundational elements in the design of therapeutics.[1] Their incorporation into peptide chains or use as standalone scaffolds can impart unique conformational constraints, enhance metabolic stability, and introduce specific interactions with biological targets. Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a prime example of this class, featuring a dichlorinated phenyl ring that can significantly influence binding affinity and lipophilicity.

The development of structural analogs is a cornerstone of drug discovery. By systematically altering the phenyl ring, the amino group, or the ester moiety, researchers can probe the structure-activity relationship (SAR) of a lead compound, optimizing it for efficacy and safety. This guide is structured to provide both a conceptual understanding and practical methodologies for the synthesis of these valuable derivatives.

Strategic Approaches to Analog Synthesis

The synthesis of α-arylglycine derivatives has evolved significantly, moving from classical multi-step procedures to more efficient, atom-economical modern methods. Key strategies include direct C-H bond functionalization, multi-component reactions, and asymmetric catalysis, which offer powerful tools for generating molecular diversity.

Palladium-Catalyzed α-Arylation of Glycine Equivalents

One of the most robust methods for forming the crucial α-aryl C-N bond is the palladium-catalyzed α-arylation of a glycine Schiff base or a chiral nickel(II) glycinate complex.[2] This approach offers a direct and modular route to a wide array of arylglycine derivatives.

Causality and Mechanistic Insight: This reaction leverages the power of organometallic catalysis. A palladium(0) catalyst undergoes oxidative addition into an aryl halide (Ar-X) to form a Pd(II)-aryl complex. Simultaneously, a base deprotonates the α-carbon of the glycine equivalent, forming an enolate. This enolate then acts as a nucleophile, attacking the Pd(II)-aryl complex in a process called transmetalation (if a metal enolate is used) or direct coupling. Reductive elimination from the resulting complex regenerates the Pd(0) catalyst and yields the desired α-arylated product. The choice of ligand for the palladium catalyst is critical for promoting the reductive elimination step and preventing unwanted side reactions. The use of a chiral nickel(II) complex serves as a chiral auxiliary, directing the arylation to one face of the enolate and thereby controlling the stereochemistry of the product.[2]

Experimental Protocol: Stereoselective Synthesis via a Chiral Nickel(II) Complex [2]

This protocol describes the synthesis of an (S)-arylglycine derivative using a chiral nickel(II) glycinate complex.

Step 1: Preparation of the Chiral Nickel(II) Glycinate Complex

  • To a solution of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) ligand in methanol, add nickel(II) nitrate hexahydrate and glycine.

  • Add a solution of sodium hydroxide in methanol and stir at room temperature.

  • The chiral nickel(II) glycinate complex precipitates and can be collected by filtration.

Step 2: Palladium-Catalyzed α-Arylation

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the chiral nickel(II) glycinate complex (1.0 equiv.), the desired aryl bromide (e.g., 2,4-dichlorobromobenzene) (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), a suitable phosphine ligand like SPhos (0.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

Step 3: Work-up and Purification

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the diastereomerically enriched nickel(II) arylglycine complex.

Step 4: Hydrolysis to the Free Amino Ester

  • Suspend the purified complex in methanol and add 6 M HCl.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the mixture, and partition between water and diethyl ether to recover the chiral ligand.

  • Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify to obtain the optically pure arylglycine ester.

Data Presentation: Representative Arylations

Aryl BromideYield (%)Diastereomeric Ratio (dr)
4-Bromotoluene85%>20:1
1-Bromo-4-methoxybenzene92%>20:1
1-Bromo-2,4-dichlorobenzene 88% >20:1
2-Bromonaphthalene81%>20:1
Data adapted from a representative palladium-catalyzed α-arylation methodology.[2]

Workflow Diagram: Pd-Catalyzed α-Arylation

G cluster_prep Step 1: Complex Formation cluster_reaction Step 2: Arylation Reaction cluster_purification Step 3 & 4: Isolation p1 Glycine + Chiral Ligand + Ni(NO₃)₂ p2 Chiral Ni(II) Glycinate Complex p1->p2 r1 Ni(II) Complex + Aryl Bromide + Pd(OAc)₂/Ligand + Base p2->r1 r2 Heating in Toluene r1->r2 r3 Arylated Ni(II) Complex r2->r3 pu1 Chromatographic Purification r3->pu1 pu2 Acidic Hydrolysis pu1->pu2 pu3 Final Product: Ethyl 2-amino-2-arylacetate pu2->pu3

Caption: Workflow for stereoselective α-arylation.

Three-Component Reactions

Three-component reactions (3CRs) offer a highly efficient and atom-economical route to complex molecules from simple precursors in a single step. For the synthesis of α-arylglycines, a reaction between an arene, an amine source, and a glyoxylate derivative is particularly effective.[3][4]

Causality and Mechanistic Insight: This approach is often catalyzed by environmentally benign metal salts like those of iron or bismuth.[3] The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the reaction of the amide (or amine) and the glyoxylic acid derivative. This highly electrophilic intermediate is then attacked by the electron-rich arene (such as 1,3-dichlorobenzene) in a Friedel-Crafts-type reaction to form the new C-C bond, directly yielding the α-arylglycine structure. The operational simplicity and the ability to vary all three components make this a powerful method for generating analog libraries.

Experimental Protocol: Iron-Catalyzed Three-Component Synthesis [3]

Step 1: Reaction Setup

  • To a mixture of the arene (e.g., 1,3-dichlorobenzene) (5.0 equiv.) and an amide (e.g., acetamide) (1.2 equiv.), add ethyl glyoxylate (50% in toluene, 1.0 equiv.).

  • Add the catalyst, such as iron(III) chloride (FeCl₃) (10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24 hours.

Step 2: Work-up and Purification

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 2-acetamido-2-(2,4-dichlorophenyl)acetate.

Step 3: Deacetylation (if necessary)

  • The resulting N-acetylated product can be hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield the free amine, Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate.

Logical Relationship Diagram: Three-Component Reaction

G Arene Arene (e.g., 1,3-Dichlorobenzene) Product N-Protected α-Arylglycine Ester Arene->Product Amine Amine Source (e.g., Acetamide) Intermediate N-Acyliminium Ion Intermediate Amine->Intermediate Glyoxylate Ethyl Glyoxylate Glyoxylate->Intermediate Catalyst FeCl₃ Catalyst Catalyst->Intermediate Intermediate->Product Friedel-Crafts Alkylation

Caption: Key interactions in a 3-component synthesis.

Asymmetric Organocatalytic Synthesis

For applications requiring enantiomerically pure compounds, asymmetric catalysis is indispensable. Organocatalysis, using small chiral organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysts. Chiral phosphoric acids, for example, can effectively catalyze the N-H insertion reaction of anilines into sulfoxonium ylides, which serve as safe and stable surrogates for diazo compounds.[1][5]

Causality and Mechanistic Insight: The chiral phosphoric acid catalyst plays a dual role. It acts as a Brønsted acid, protonating the sulfoxonium ylide to generate a reactive intermediate. Simultaneously, the chiral backbone of the catalyst creates a well-defined chiral environment. The aniline nucleophile is activated and oriented by hydrogen bonding to the conjugate base of the catalyst. This highly organized transition state favors the C-N bond formation on one specific face, leading to high enantioselectivity.[1] This method avoids potentially toxic heavy metals and is often operationally simple.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed N-H Insertion [1]

Step 1: Reaction Setup

  • In a vial, dissolve the α-carbonyl sulfoxonium ylide (derived from ethyl acetate) (1.0 equiv.) and the chiral phosphoric acid catalyst (e.g., a TRIP derivative) (5 mol%) in a non-polar solvent like toluene or CCl₄.

  • Add the aniline (e.g., 2,4-dichloroaniline) (1.2 equiv.).

  • Stir the reaction at room temperature for 24-48 hours.

Step 2: Purification

  • Directly load the reaction mixture onto a silica gel column.

  • Purify using flash chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the enantioenriched ethyl 2-amino-2-(2,4-dichlorophenyl)acetate.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation: Enantioselective N-H Insertion

Aniline SubstrateSolventYield (%)Enantiomeric Excess (ee, %)
AnilineToluene95%94%
4-ChloroanilineToluene96%95%
2,4-Dichloroaniline CCl₄ 92% 96%
4-MethoxyanilineToluene91%92%
Data adapted from a representative organocatalytic N-H insertion methodology.[1]

Structural Analog Diversity

The synthetic methods described above provide access to a wide range of structural analogs.

  • A. Phenyl Ring Analogs: By substituting the 2,4-dichlorophenyl starting material with other aryl halides, boronic acids, or arenes, analogs with different electronic and steric properties can be synthesized.[2][6] This is crucial for probing interactions within a protein binding pocket.

  • B. N-Substituted Analogs: The amino group can be readily modified post-synthesis. Acylation, sulfonylation, or reductive amination can be performed to introduce a variety of functional groups, which can alter solubility, cell permeability, or introduce new binding interactions.

  • C. Ester Group Analogs: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters (methyl, t-butyl, benzyl). The acid functionality is often critical for activity (e.g., in protease inhibitors) or can serve as a handle for further conjugation.[7]

Conclusion and Future Outlook

The synthesis of structural analogs of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a dynamic field that leverages both established principles and cutting-edge catalytic methods. The move towards more efficient, stereoselective, and environmentally benign syntheses, such as C-H activation and organocatalysis, is expanding the accessible chemical space for drug discovery.[1][6][8] Furthermore, the emergence of biocatalytic methods, like nitrene transferase enzymes, promises to provide highly selective and sustainable routes to these valuable chiral building blocks in the future.[9] The methodologies outlined in this guide provide a robust toolkit for researchers and drug development professionals to design and create novel molecular entities with tailored therapeutic potential.

References

  • Title: Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters Source: SpringerLink URL
  • Title: Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling Source: Royal Society of Chemistry URL
  • Source: Organic Letters (ACS Publications)
  • Source: PMC (PubMed Central)
  • Title: Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II)
  • Source: Accounts of Chemical Research (ACS Publications)
  • Title: Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents Source: Organic Chemistry Portal URL
  • Title: Synthesis of α-Arylglycines and Other α-Amino Acid Derivatives via Bi and Fe-Catalyzed Three-Component Reaction Source: Thieme Gruppe URL
  • Source: PMC (PubMed Central)
  • Source: Chemical Science (RSC Publishing)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Not specified in search result.
  • Source: PubMed (NIH)
  • Title: Ethyl 2-((2,4-dichlorophenyl)amino)
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Scilit URL
  • Title: α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination Source: Organic Chemistry Portal URL

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate"

Abstract This application note details a robust, two-stage protocol for the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4). This molecule serves as a critical non-proteinogenic amino acid sca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-stage protocol for the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4). This molecule serves as a critical non-proteinogenic amino acid scaffold in the development of antifungal azoles and peptide therapeutics. The method utilizes a Strecker Synthesis to construct the sterically hindered amino acid core from 2,4-dichlorobenzaldehyde, followed by a Thionyl Chloride-mediated esterification . This guide prioritizes safety (cyanide handling), scalability, and purity, providing self-validating analytical checkpoints.

Strategic Retrosynthesis & Rationale

The target molecule is an


-amino ester featuring an electron-deficient aromatic ring. Direct alkylation of glycine is chemically inefficient due to poly-alkylation risks. Therefore, a de novo construction of the C-C bond via the Strecker reaction is the superior route.
  • Step 1: Strecker Reaction: 2,4-Dichlorobenzaldehyde is converted to the

    
    -aminonitrile. The electron-withdrawing chlorine substituents on the phenyl ring actually enhance the electrophilicity of the imine intermediate, facilitating cyanide attack.
    
  • Step 2: Hydrolysis: Conversion of the nitrile to the carboxylic acid (phenylglycine derivative).

  • Step 3: Esterification: Acid-catalyzed esterification using thionyl chloride in ethanol. This method is chosen over Fischer esterification (H₂SO₄) because SOCl₂ scavenges water produced during the reaction, driving the equilibrium toward the ester and yielding the dry HCl salt directly.

ReactionScheme Aldehyde 2,4-Dichlorobenzaldehyde Imine Imine Intermediate (In Situ) Aldehyde->Imine + NH4Cl / NH3 Nitrile α-Aminonitrile Imine->Nitrile + NaCN Acid 2,4-Dichlorophenylglycine Nitrile->Acid HCl / H2O (Hydrolysis) Target Ethyl 2-amino-2- (2,4-dichlorophenyl)acetate Acid->Target SOCl2 / EtOH (Esterification)

Figure 1: Synthetic pathway from aldehyde precursor to final amino ester.[1][2][3]

Safety & Hazard Controls (Critical)

STOP AND READ: This protocol involves Sodium Cyanide (NaCN) and Thionyl Chloride (SOCl₂) .

ReagentHazardControl Measure
Sodium Cyanide FATAL IF SWALLOWED, INHALED, OR ABSORBED. Generates HCN gas on contact with acid.Work in a certified fume hood. Keep a "Cyanide Antidote Kit" nearby. NEVER mix cyanide waste with acid. Quench all cyanide waste with 10% Sodium Hypochlorite (Bleach) at pH >10.
Thionyl Chloride Reacts violently with water to release HCl and SO₂ gases. Corrosive.Use dry glassware. Vent reaction gas through a scrubber (NaOH trap).
2,4-Dichlorobenzaldehyde Skin and eye irritant.Standard PPE (Gloves, Goggles, Lab Coat).

Phase 1: Synthesis of 2,4-Dichlorophenylglycine (Strecker Protocol)

Reagents
  • 2,4-Dichlorobenzaldehyde (1.0 equiv)

  • Ammonium Chloride (1.1 equiv)

  • Sodium Cyanide (1.1 equiv)

  • Ammonium Hydroxide (25% aq. solution, 2.0 equiv)

  • Solvent: Methanol / Water (1:1 v/v)

  • Hydrolysis: 6M Hydrochloric Acid

Experimental Procedure
  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorobenzaldehyde (100 mmol) in Methanol (50 mL). Add a solution of Ammonium Chloride (110 mmol) in Water (30 mL) and Ammonium Hydroxide (200 mmol). Stir vigorously at room temperature for 30 minutes.

    • Mechanistic Insight: The ammonia/ammonium buffer ensures the formation of the imine (

      
      ) while maintaining a pH where cyanide remains nucleophilic but HCN concentration is managed.
      
  • Cyanide Addition: CAUTION. Dissolve Sodium Cyanide (110 mmol) in Water (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Seal the flask and stir at 40°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.

  • Quenching & Extraction: Cool to room temperature. Pour into a separatory funnel containing water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

    • Safety: Wash the combined organic layers with 10% Bleach solution (to destroy trace cyanide), then brine. Dry over Na₂SO₄ and concentrate to yield the crude aminonitrile.

  • Hydrolysis: Suspend the crude aminonitrile in 6M HCl (100 mL). Reflux (100°C) for 4 hours.

    • Observation: The solid nitrile will dissolve, and eventually, ammonium chloride and the amino acid hydrochloride may precipitate upon cooling.

  • Isolation: Cool the mixture. If the amino acid hydrochloride precipitates, filter it.[4] If not, concentrate the solution to dryness under reduced pressure to obtain the crude 2,4-dichlorophenylglycine hydrochloride .

Phase 2: Esterification (Thionyl Chloride Method)

This step converts the carboxylic acid to the ethyl ester while simultaneously removing water, ensuring high yield.

Reagents
  • 2,4-Dichlorophenylglycine HCl salt (from Phase 1)

  • Thionyl Chloride (SOCl₂, 1.5 equiv)[3]

  • Absolute Ethanol (Solvent & Reactant, 10-20 volumes)

Experimental Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a reflux condenser topped with a CaCl₂ drying tube (or N₂ line) and an addition funnel.

  • Solvent Charge: Add Absolute Ethanol (50 mL per 10g of starting material) and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.5 equiv) to the cold ethanol over 15 minutes.

    • Caution: Exothermic reaction. HCl gas evolution occurs.[5]

    • Chemistry: This generates anhydrous HCl and diethyl sulfite in situ, activating the ethanol.

  • Addition: Add the 2,4-dichlorophenylglycine solid in portions to the cold solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-5 hours.

    • Self-Validating Endpoint: The suspension should become a clear solution as the zwitterionic amino acid converts to the soluble ester hydrochloride.

  • Workup:

    • Concentrate the reaction mixture on a rotary evaporator to remove excess ethanol and SOCl₂.

    • To obtain the HCl Salt: Triturate the residue with diethyl ether to crystallize the Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride. Filter and dry.[4][6]

    • To obtain the Free Base: Dissolve residue in water, cool to 0°C, and carefully basify with saturated NaHCO₃ to pH 8. Extract immediately with Dichloromethane (DCM). Dry (MgSO₄) and concentrate.

WorkupFlow Start Crude Reaction Mix (Ethanol + Product + Excess SOCl2) Evap Rotary Evaporation (Remove EtOH/SOCl2) Start->Evap Residue Oily Residue Evap->Residue Choice Desired Form? Residue->Choice Triturate Triturate with Et2O Choice->Triturate Stable Storage Basify Add sat. NaHCO3 (pH 8) Extract with DCM Choice->Basify Immediate Use PathA HCl Salt Route PathB Free Base Route Filter Filtration Triturate->Filter FinalSalt Final Product (HCl Salt) White Solid Filter->FinalSalt Dry Dry (MgSO4) & Evaporate Basify->Dry FinalBase Final Product (Free Base) Oil/Solid Dry->FinalBase

Figure 2: Downstream processing decision tree for salt vs. free base isolation.

Analytical Validation

To confirm the identity and purity of the synthesized Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , compare experimental data against these expected parameters.

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (DMSO-d₆)

1.15 (t, 3H)
Ester Methyl (–OCH₂CH ₃)

4.15 (q, 2H)
Ester Methylene (–OCH ₂CH₃)

5.40 (s, 1H)

-Proton (Chiral Center)

7.4 - 7.7 (m, 3H)
Aromatic Protons (2,4-dichloro pattern)

9.0 (br s, 3H)
Ammonium protons (–NH ₃⁺) If HCl salt
IR Spectroscopy 1740–1750 cm⁻¹Ester Carbonyl (C=O) stretch
3400 cm⁻¹ (broad)Amine (N-H) stretch
HPLC Purity > 98%Ret.[3][7] Time dependent on column/method.

Note on Racemization: The phenylglycine


-proton is highly acidic due to the electron-withdrawing dichlorophenyl ring. If you perform this synthesis on a chiral starting material, significant racemization will occur during the Strecker and hydrolysis steps. This protocol yields the racemic  product.

Troubleshooting Guide

  • Low Yield in Step 1 (Imine): Ensure the aldehyde is fully dissolved. If the aldehyde is old, purify it first to remove benzoic acid derivatives which quench the ammonia.

  • Incomplete Hydrolysis: The nitrile hydrolysis to the acid is the rate-limiting step. If the intermediate amide remains, increase the HCl concentration or reflux time.

  • Product is an Oil (Step 2): The free base is often an oil. Convert to the Hydrochloride or Oxalate salt to obtain a stable crystalline solid for storage.

References

  • Strecker Synthesis Mechanism & Overview

    • Master Organic Chemistry. "The Strecker Synthesis."[2][8][9][10] Available at: [Link]

  • Esterification Protocols

    • Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols."[11][12] Available at: [Link]

  • Amino Acid Esterification (Thionyl Chloride Method)

    • Chemistry Stack Exchange. "Esterification of Glycine." Available at: [Link]

  • Target Molecule Data

Sources

Application

Application Note: Strategic Incorporation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale Unnatural amino acids (UAAs) are cornerstone building blocks in modern drug development, utilized to overcome the inherent pharmacokinetic limitations of native peptides. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unnatural amino acids (UAAs) are cornerstone building blocks in modern drug development, utilized to overcome the inherent pharmacokinetic limitations of native peptides. Among these, halogenated phenylglycine derivatives—such as those derived from Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate —offer profound structural and electronic advantages for advanced peptidomimetics[1].

As a protected precursor, the ethyl ester format provides stability during storage and transport. However, its true value lies in the unique properties the 2,4-dichlorophenylglycine moiety imparts once incorporated into a peptide backbone:

  • Steric Shielding & Proteolytic Stability: The bulky 2,4-dichlorophenyl side chain severely restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This steric bulk acts as a kinetic shield, preventing proteases from accessing adjacent amide bonds, thereby drastically increasing the plasma half-life of the therapeutic peptide[2].
  • Electronic Modulation: The strongly electron-withdrawing chlorine atoms at the ortho and para positions decrease the electron density of the aromatic ring. This modulates

    
     stacking interactions with target receptors.
    
  • Lipophilicity: Halogenation drives up the partition coefficient (logP), enhancing cell membrane permeability and facilitating blood-brain barrier (BBB) penetration.

The Causality of Synthetic Challenges: While highly beneficial for drug efficacy, phenylglycines are notoriously difficult to couple. The electron-withdrawing nature of the 2,4-dichloro substitution significantly increases the acidity of the benzylic


-proton. During carboxylic acid activation, this promotes the formation of an oxazolone intermediate[3], which rapidly racemizes in the presence of standard tertiary amine bases (like DIPEA). Therefore, the protocols below are meticulously designed to suppress epimerization through specific reagent selection.

Physicochemical Profile

Before initiating synthesis, it is critical to understand the baseline properties of the starting material.

PropertyValue / Description
Chemical Name Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.10 g/mol
Physical State Solid (Typically supplied as a hydrochloride salt)
Solubility Soluble in DMF, DMSO, Methanol; Insoluble in Hexanes
Key Reactivity Ester requires saponification prior to SPPS. Amine requires Fmoc-protection.

Synthetic Workflow & Mechanistic Pathway

The transition from a protected ethyl ester to a fully integrated, non-racemized peptide residue requires a strict three-phase sequence: Saponification, Protection, and Coupling.

Workflow N1 Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Protected Precursor) N2 Saponification (LiOH, THF/H2O) Hydrolysis at 0°C to prevent epimerization N1->N2 N3 2,4-Dichlorophenylglycine (Free Unnatural Amino Acid) N2->N3 N4 Fmoc-OSu / Na2CO3 N-Terminal Masking N3->N4 N5 Fmoc-2,4-Dichlorophenylglycine (SPPS Building Block) N4->N5 N6 SPPS Coupling (DIC/Oxyma) Minimizing Oxazolone Formation N5->N6 N7 Peptide Elongation (Enhanced Lipophilicity & Stability) N6->N7

Synthetic workflow for incorporating 2,4-dichlorophenylglycine into peptides.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that progression to the next synthetic step only occurs when analytical checkpoints confirm success.

Protocol A: Controlled Saponification (Ester Hydrolysis)

Objective: Hydrolyze the ethyl ester to yield the free amino acid while strictly avoiding base-catalyzed racemization. Mechanistic Choice: Lithium hydroxide (LiOH) is selected over NaOH or KOH. The lithium cation coordinates tightly with the carboxylate, and its milder basicity at 0°C suppresses the formation of the planar enolate intermediate that leads to racemization.

  • Dissolution: Suspend 10 mmol of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride in 30 mL of a THF/Water mixture (2:1 v/v).

  • Cooling: Submerge the reaction flask in an ice bath to achieve an internal temperature of 0°C.

  • Hydrolysis: Add 2.5 equivalents (25 mmol) of LiOH·H₂O portion-wise over 15 minutes. Stir vigorously for 2–4 hours at 0°C.

  • Neutralization: Carefully acidify the mixture to pH 6.5 using 1M HCl. (Do not over-acidify, as the free amino acid will become protonated and highly water-soluble).

  • Isolation: Concentrate the THF under reduced pressure. Filter the resulting white precipitate (2,4-dichlorophenylglycine), wash with cold water, and dry under a high vacuum.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting ester will migrate near the solvent front, while the zwitterionic free amino acid will remain at the baseline.

Protocol B: Fmoc-Protection

Objective: Mask the N-terminus to create an Fmoc-SPPS compatible building block.

  • Dissolution: Dissolve the isolated 2,4-dichlorophenylglycine (approx. 9 mmol) in 25 mL of 10% aqueous Na₂CO₃ and 15 mL of 1,4-dioxane.

  • Reagent Addition: Cool to 0°C. Dissolve 1.1 equivalents of Fmoc-OSu (9.9 mmol) in 10 mL of dioxane and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Extract the mixture twice with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the product.

  • Extraction: Extract the product into ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze via LC-MS. Look for the target mass

    
     corresponding to Fmoc-2,4-dichlorophenylglycine (approx. 442.3  g/mol ). UV absorbance at 301 nm confirms the presence of the Fmoc chromophore.
    
Protocol C: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Couple the sterically hindered UAA to a resin-bound peptide without epimerization. Mechanistic Choice: Direct activation of phenylglycines often leads to oxazolone intermediates[3]. While HATU/DIPEA is a standard powerful coupling cocktail, the strong basicity of DIPEA promotes oxazolone-mediated epimerization. Therefore, a DIC/OxymaPure system is mandated. Oxyma forms a highly reactive ester without requiring a tertiary amine base, keeping the microenvironment slightly acidic/neutral and preserving chirality.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-2,4-dichlorophenylglycine and 4 equivalents of OxymaPure in 2 mL of DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Validation Checkpoint: Perform a Kaiser Test (Ninhydrin test) on a few resin beads.

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to Fmoc deprotection.

    • Positive (Blue): Coupling is incomplete due to steric hindrance. Perform a double-coupling using HATU (4 eq) and Collidine (4 eq) instead of DIPEA, for 1 hour.

Troubleshooting & Optimization Matrix

Observed IssueMechanistic CauseCorrective Action
Significant Epimerization (D-isomer detected in LC-MS) Base-catalyzed proton abstraction via oxazolone formation during coupling[3].Switch from HATU/DIPEA to DIC/OxymaPure. If a base must be used, substitute DIPEA with the sterically hindered, less basic Collidine .
Incomplete Saponification High steric shielding of the ethyl ester by the ortho-chloro group.Increase reaction time. Do not increase temperature above 4°C, as this will induce racemization.
Positive Kaiser Test Post-Coupling The bulky 2,4-dichlorophenyl group prevents efficient nucleophilic attack by the resin-bound amine.Implement a double-coupling strategy. Elevate the coupling temperature slightly to 40°C using a microwave peptide synthesizer, monitoring closely for epimerization.
Poor Solubility of Fmoc-AA High hydrophobicity of the halogenated aromatic ring[2].Add 5-10% N-Methyl-2-pyrrolidone (NMP) or DMSO to the DMF coupling solvent to disrupt aggregation.

References

  • Pradeepa Prasad. "Oxazolone: From Chemical Structure to Biological Function – A Review." International Journal of Pharmaceutical Sciences, 2025. Verify Source
  • MDPI.
  • Boto A., et al. "“Cut and Paste” Processes in the Search of Bioactive Products: One-Pot, Metal-free O-Radical Scission-Oxidation-Addition of C, N or P-Nucleophiles." Frontiers in Chemistry, 2022. Verify Source

Sources

Method

Application Note: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate as a Strategic Pharmaceutical Intermediate

[1] Executive Summary Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a specialized non-proteinogenic amino acid ester. It serves as a critical chiral building block in the synthesis of high-affinity ligands for G-protein...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a specialized non-proteinogenic amino acid ester. It serves as a critical chiral building block in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors, most notably DPP-4 inhibitors for type 2 diabetes and CB2 receptor agonists for inflammatory pain.[1]

This guide provides a comprehensive technical workflow for researchers. It details two validated synthesis protocols—a classical esterification suitable for scale-up and a direct nitro-aldol condensation for research-scale flexibility.[1] Furthermore, it elucidates the compound's role in generating pharmacologically active heterocycles, supported by mechanistic diagrams and quality control standards.[1]

Molecule Profile & Strategic Importance[1]

PropertyDetail
Chemical Name Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
CAS Number 500772-55-4 (Racemic) / 1286792-95-7 (Analog Ref)
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.10 g/mol
Key Moiety 2,4-Dichlorophenylglycine scaffold
Primary Utility Precursor for imidazo[1,2-a]pyrimidines (DPP-4 inhibitors), quinazolinones, and chiral amino alcohols.[1]

Why this intermediate? The 2,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry.[1] The chlorine atoms at the ortho and para positions increase lipophilicity and metabolic stability while imposing steric constraints that often lock the molecule into a bioactive conformation. The ethyl ester group provides a versatile handle for cyclization reactions (e.g., with amidines or hydrazines) to form heterocycles without the need for harsh activation reagents.

Synthesis Protocols

Method A: Classical Esterification (Scale-Up Preferred)

Best for: Producing multi-gram to kilogram quantities starting from the commercially available amino acid.

Principle: Acid-catalyzed Fischer esterification of 2-amino-2-(2,4-dichlorophenyl)acetic acid.

Reagents:

  • 2-amino-2-(2,4-dichlorophenyl)acetic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.2 equiv) OR H₂SO₄ (cat.)[1]

  • Absolute Ethanol (Solvent/Reagent)[1]

Protocol:

  • Setup: Charge a round-bottom flask with absolute ethanol (10 mL/g of substrate) and cool to 0°C under N₂ atmosphere.

  • Activation: Dropwise add Thionyl Chloride (1.2 equiv) over 30 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gases.[1] Use a scrubber.

  • Addition: Add 2-amino-2-(2,4-dichlorophenyl)acetic acid in portions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) or HPLC.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize residual acid) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The product is typically obtained as a pale yellow oil or low-melting solid.[1]

    • Yield Expectation: 85–92%

Method B: Nitro-Aldol (Henry) Condensation (Research Flexibility)

Best for: Synthesizing the ester directly from the aldehyde without isolating the amino acid. Allows for easy access to derivatives by changing the aldehyde.

Principle: Condensation of 2,4-dichlorobenzaldehyde with ethyl nitroacetate followed by selective reduction.[1]

Protocol:

  • Condensation:

    • Mix 2,4-dichlorobenzaldehyde (1.0 equiv) and ethyl nitroacetate (1.0 equiv) in Toluene.

    • Add catalytic piperidine acetate or TiCl₄/Pyridine (for difficult substrates).

    • Reflux with a Dean-Stark trap to remove water.[1] Yields the α-nitroacrylate intermediate.

  • Reduction:

    • Dissolve the intermediate in Ethanol/Acetic Acid.[1][2]

    • Add Zn dust (5.0 equiv) in portions at 0–10°C (or use H₂/Pd-C if halogen dehalogenation is controlled).[1]

    • Stir until the nitro and alkene groups are reduced to the amine and alkane.

  • Purification: Filter zinc salts, neutralize, and purify via flash chromatography (Hexane/EtOAc).

Visualizing the Chemistry

The following diagram illustrates the synthesis pathways and the critical downstream application into DPP-4 inhibitor scaffolds.

G Aldehyde 2,4-Dichlorobenzaldehyde NitroAlkene Intermediate: Ethyl 2-nitro-3-arylacrylate Aldehyde->NitroAlkene Condensation (TiCl4/Base) NitroAc Ethyl Nitroacetate NitroAc->NitroAlkene Target TARGET INTERMEDIATE: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate NitroAlkene->Target Reduction (Zn/AcOH) AminoAcid 2,4-Dichlorophenylglycine AminoAcid->Target Esterification (SOCl2/EtOH) Heterocycle Imidazo[1,2-a]pyrimidine (DPP-4 Inhibitor Core) Target->Heterocycle Cyclization w/ 2-aminopyrimidine Amide Peptide/Amide Coupling Target->Amide Coupling w/ Carboxylic Acids

Caption: Figure 1. Convergent synthesis routes (Method A & B) and primary downstream applications for the target intermediate.

Downstream Applications: The "Why"

Case Study: Synthesis of DPP-4 Inhibitors

The 2,4-dichlorophenylglycine motif is essential for the potency of specific Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in treating Type 2 Diabetes.[1]

Mechanism of Utilization:

  • Cyclization: The ethyl ester reacts with 2-amino-pyrimidines or related amidines at high temperatures (120°C+) or under basic conditions (NaOEt).[1]

  • Outcome: This forms the bicyclic imidazo[1,2-a]pyrimidine core.[1]

  • SAR Insight: The 2,4-dichloro group fits into the S1 hydrophobic pocket of the DPP-4 enzyme, anchoring the inhibitor and improving selectivity over related peptidases (like DPP-8/9).[1]

Protocol: Cyclization to Heterocycle Core
  • Dissolve Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (1 equiv) in n-Butanol.

  • Add 2-amino-4-methylpyrimidine (1 equiv).

  • Heat to 110°C for 12 hours.

  • The amino group of the pyrimidine attacks the ester carbonyl, followed by intramolecular attack of the alpha-amine onto the pyrimidine ring nitrogen (with oxidation/leaving group loss depending on exact reagents) to form the fused system.

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O gradient)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆ or CDCl₃)Diagnostic signals: [1]• Triplet (1.2 ppm, -CH₃)• Quartet (4.1 ppm, -OCH₂-)• Singlet (5.1 ppm, α-CH)• Multiplet (7.2–7.5 ppm, Aromatic 3H)
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99% ee (if resolved/enantiopure form is required)
Residual Solvent GC-HSEthanol < 5000 ppm

Safety & Handling (EHS)[1]

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1][3]

  • Handling: The free base amine can be unstable to oxidation over long periods.[1] Store as the Hydrochloride salt (white solid) for long-term stability (>1 year) at 2–8°C.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).[1]

References

  • BenchChem. (2025).[1][2] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Retrieved from

  • Feng, J., et al. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitors. Journal of Medicinal Chemistry, 53(22), 8187-8199. Retrieved from

  • Giblin, G. M., et al. (2007).[1] Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist. Journal of Medicinal Chemistry, 50(11), 2597-2600. Retrieved from [1]

  • Beilstein Institut. (2012).[1] Synthesis of unnatural α-amino esters using ethyl nitroacetate. Beilstein Journal of Organic Chemistry. Retrieved from

  • Organic Syntheses. (1985).[1] Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1985, 63, 183. Retrieved from [1]

Sources

Application

Analytical methods for the characterization of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate"

Application Note: Analytical Characterization of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Introduction & Scope This technical guide defines the analytical protocols for the characterization of Ethyl 2-amino-2-(2,4-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Introduction & Scope

This technical guide defines the analytical protocols for the characterization of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (E-2,4-DCPA). This compound is a critical chiral building block, belonging to the phenylglycine ester family. It serves as a key intermediate in the synthesis of non-natural amino acids, peptide mimetics, and pharmaceutical active ingredients (APIs) targeting anticonvulsant or herbicidal pathways.

Chemical Structure & Properties:

  • IUPAC Name: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

  • Molecular Formula: C₁₀H₁₁Cl₂NO₂

  • Key Functional Groups: Primary Amine (–NH₂), Ethyl Ester (–COOEt), Dichlorophenyl ring.

  • Chirality: One stereocenter at the

    
    -carbon. Enantiomeric purity is a Critical Quality Attribute (CQA).
    

Analytical Challenges:

  • Racemization Risk: The

    
    -proton is highly acidic due to the electron-withdrawing effects of the phenyl ring and ester group. Basic conditions (pH > 8) can induce rapid racemization.
    
  • Instability: The free base is prone to cyclization (diketopiperazine formation) or hydrolysis. Analysis is best performed on the Hydrochloride (HCl) or Tosylate (TsOH) salt forms.

Analytical Workflow Strategy

The following diagram outlines the decision logic for characterizing E-2,4-DCPA, prioritizing sample stability and data integrity.

AnalyticalWorkflow Start Crude Material (Salt or Free Base) Solubility Solubility Check (MeOH/Water) Start->Solubility ID_NMR Structure ID (1H NMR / MS) Start->ID_NMR AchiralHPLC Achiral Purity (HPLC-UV) Acidic Mobile Phase Solubility->AchiralHPLC Dissolved Impurities Impurity Profiling (Hydrolysis/Byproducts) AchiralHPLC->Impurities ChiralSelect Chiral Method Selection AchiralHPLC->ChiralSelect Purity > 95% CrownEther Method A: Crown Ether (Acidic / Reverse Phase) ChiralSelect->CrownEther Preferred (High Stability) PolySacc Method B: Polysaccharide (Normal Phase) ChiralSelect->PolySacc Alternative (High Load)

Figure 1: Analytical lifecycle for E-2,4-DCPA characterization. Note the prioritization of acidic conditions.

Protocol 1: Achiral Purity Profiling (HPLC-UV/MS)

Objective: Quantify chemical purity and identify synthesis byproducts (e.g., free acid, decarboxylated species).

Scientific Rationale: A reverse-phase gradient with acidic pH is mandatory. The acidic modifier (Formic Acid or TFA) ensures the primary amine (


) remains protonated (

). This prevents peak tailing caused by interaction with residual silanols on the column and improves retention reproducibility.

Method Parameters:

ParameterSpecification
Instrument UHPLC System (e.g., Agilent 1290 / Waters H-Class) with DAD/MS
Column C18 End-capped (e.g., Waters XBridge BEH C18),

Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Gradient 0-1 min: 5% B; 1-8 min: 5%

95% B; 8-10 min: 95% B
Flow Rate 0.4 mL/min
Column Temp

Detection UV 220 nm (Amide/Ester), 254 nm (Aromatic); MS (ESI+, Scan 100-600 m/z)
Injection Vol

Sample Diluent 10% Acetonitrile / 90% Water (0.1% Formic Acid)

Key Impurities to Monitor:

  • 2-Amino-2-(2,4-dichlorophenyl)acetic acid: Hydrolysis product. Elutes earlier (more polar).

  • 2,4-Dichlorobenzaldehyde: Starting material residue. Elutes later (non-polar).

  • Diketopiperazine Dimer: Formed by self-condensation of free base. Elutes very late.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (% ee).

Scientific Rationale: Separating amino acid esters requires specific chiral selectors.

  • Option A (Recommended): Crown Ether Columns (e.g., Crownpak CR-I(+)) . These columns rely on the complexation between the crown ether and the ammonium ion (

    
    ). This requires an acidic aqueous mobile phase  (pH 1-2), which inherently stabilizes the analyte against racemization during separation.
    
  • Option B (Alternative): Amylose/Cellulose Columns (e.g., Chiralpak AD-H) . These use Normal Phase (Hexane/Alcohol). While effective, they often require basic additives (DEA/TEA) to suppress amine ionization, which increases the risk of on-column racemization for phenylglycine derivatives.

Preferred Method (Crown Ether - Reverse Phase):

ParameterSpecification
Column Daicel Crownpak CR-I(+) or CR(+),

Mobile Phase Perchloric Acid (pH 1.5) in Water / Methanol (85:15 v/v)
Flow Rate 0.5 mL/min
Temperature

(Lower temp improves chiral recognition)
Detection UV 220 nm
Sample Prep Dissolve directly in Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor:

    
    .
    
  • Sensitivity: S/N

    
     for the minor enantiomer at 0.1% level.
    

Protocol 3: Structural Identification (NMR & MS)

Objective: Confirm chemical structure and salt stoichiometry.

1H NMR (400 MHz, DMSO-d6):

  • 
     9.0-8.5 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ) if salt form.
  • 
     7.7-7.4 ppm (m, 3H):  Aromatic protons (2,4-dichloro pattern).
    
  • 
     5.4 ppm (s, 1H): 
    
    
    
    -CH (Chiral center). Note: This singlet confirms the glycine core.
  • 
     4.2 ppm (q, 
    
    
    
    ):
    Ethyl ester
    
    
    .
  • 
     1.2 ppm (t, 
    
    
    
    ):
    Ethyl ester
    
    
    .

Mass Spectrometry (ESI+):

  • Parent Ion:

    
     (calculated for 
    
    
    
    ).
  • Isotope Pattern: Characteristic Cl2 pattern (9:6:1 intensity ratio for M, M+2, M+4) at 248, 250, 252 m/z.

References

  • Yabuuchi, T., & Kusumi, T. (2000).[1] Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Journal of Organic Chemistry, 65(2), 397-404. Link

  • Hyun, M. H., et al. (2005). Liquid chromatographic resolution of racemic amino acids and their derivatives on a new chiral stationary phase based on crown ether. Journal of Chromatography A, 1092(2), 226-231. Link

  • Wainer, I. W., & Doyle, T. D. (1984). Application of high-performance liquid chromatographic chiral stationary phases to pharmaceutical analysis: Resolution of enantiomeric amides. Journal of Chromatography A, 284, 117-124. Link

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

Sources

Method

Application Note: High-Purity Synthesis &amp; Chiral Resolution of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Executive Summary & Strategic Importance Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a critical -amino ester intermediate. Structurally, it is a chlorinated analog of the phenylglycine scaffold used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a critical


-amino ester intermediate. Structurally, it is a chlorinated analog of the phenylglycine scaffold used in the synthesis of antiplatelet agents (e.g., Clopidogrel analogs) and specialized agrochemicals.

Unlike the mono-substituted 2-chlorophenyl analogs, the 2,4-dichloro substitution pattern introduces significant lipophilicity and steric bulk at the ortho position. This alters the solubility profile of its diastereomeric salts, rendering standard resolution protocols (typically used for Clopidogrel intermediates) less efficient without modification.

This guide provides a validated workflow for:

  • Synthesis: Acid-catalyzed esterification of the racemic amino acid.

  • Chiral Resolution: A self-validating protocol using L-(+)-Tartaric acid to isolate the bioactive (S)-enantiomer.

  • Derivatization: Controlled reductive amination to demonstrate scaffold utility.

Safety & Handling (Critical)

Hazard Class: Irritant / Corrosive / Environmental Toxin.

HazardPrecautionary Measure
Skin/Eye Irritant The 2,4-dichloro moiety enhances lipid permeability. Wear nitrile gloves (double-gloving recommended) and chemical splash goggles.
Corrosivity The free base is a primary amine; the hydrochloride salt is acidic. Handle in a fume hood.
Racemization CRITICAL: Benzylic protons in phenylglycine esters are highly acidic. Avoid strong bases (pH > 10) and prolonged heat, which trigger rapid racemization via enolization.

Module A: Synthesis (Esterification)

Objective: Convert 2-amino-2-(2,4-dichlorophenyl)acetic acid (racemic) to its ethyl ester hydrochloride salt.

Reagents & Apparatus[1][2][3]
  • Precursor: (±)-2,4-Dichlorophenylglycine (CAS 3588-63-4).

  • Reagent: Thionyl Chloride (

    
    ) or anhydrous HCl gas.
    
  • Solvent: Absolute Ethanol (anhydrous).

  • Apparatus: 3-neck Round Bottom Flask (RBF), reflux condenser,

    
     drying tube, ice bath.
    
Step-by-Step Protocol
  • Setup: Charge the RBF with absolute ethanol (10 mL/g of substrate). Cool to 0°C under

    
     atmosphere.
    
  • Activation: Dropwise add

    
     (1.5 equivalents). Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add (±)-2,4-Dichlorophenylglycine (1.0 eq) in portions.

  • Reflux: Heat the suspension to reflux (approx. 78°C). The solid should dissolve, forming a clear solution. Maintain reflux for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (zwitterion) will remain at the baseline; the ester travels (

    
    ).
    
  • Isolation:

    • Concentrate the mixture in vacuo to remove excess ethanol and

      
      .
      
    • Triturate the residue with diethyl ether to crystallize the Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride .

    • Filter and dry under vacuum.[1]

Module B: Optical Resolution (The Core Protocol)

Objective: Isolate the (S)-enantiomer using diastereomeric salt formation. Rationale: While enzymatic resolution is possible, chemical resolution using L-(+)-Tartaric acid is preferred for scalability and cost. The 2,4-dichloro substitution reduces water solubility compared to the mono-chloro analog, requiring a modified solvent system.

Experimental Logic (Graphviz)

ResolutionWorkflow Racemate Racemic Ethyl Ester (Free Base) SolventSelect Solvent System: EtOH : Water (95:5) Racemate->SolventSelect ResolvingAgent Add L-(+)-Tartaric Acid (0.5 - 1.0 eq) ResolvingAgent->SolventSelect Heat Heat to Reflux (Clear Solution) SolventSelect->Heat Cooling Controlled Cooling (-5°C/hour) Heat->Cooling Filter Filtration Cooling->Filter SolidPhase Solid Cake: (S)-Enantiomer Salt Filter->SolidPhase Precipitate LiquidPhase Mother Liquor: (R)-Enriched Filter->LiquidPhase Filtrate Recryst Recrystallization (Maximize ee%) SolidPhase->Recryst FreeBase Free Basing (NaHCO3) Recryst->FreeBase

Caption: Workflow for the chemical resolution of the target ester using tartaric acid.

Protocol Steps
  • Free Basing (If starting with HCl salt):

    • Dissolve the HCl salt from Module A in water.

    • Neutralize with saturated

      
       until pH 8–9. Do not use NaOH to avoid hydrolysis.
      
    • Extract with Ethyl Acetate (EtOAc), dry over

      
      , and evaporate to obtain the oily free base.
      
  • Salt Formation:

    • Dissolve the racemic free base (10 g, ~40 mmol) in Ethanol (95%) (50 mL).

    • In a separate flask, dissolve L-(+)-Tartaric acid (6.0 g, 40 mmol, 1.0 eq) in warm Ethanol (30 mL).

    • Note: Using 0.5 eq of tartaric acid (the "Pope-Peachey" method) can increase yield of the specific enantiomer but requires precise control. For first-time setup, use 1.0 eq.

  • Crystallization:

    • Mix the solutions while hot (60°C).

    • Allow the solution to cool to room temperature slowly (over 4–6 hours). Rapid cooling traps the unwanted enantiomer.

    • If no precipitate forms, scratch the glass or add a seed crystal of the (S)-salt.

    • Cool further to 0°C for 2 hours.

  • Filtration & Analysis:

    • Filter the white solid.

    • Checkpoint: Take a small sample, free-base it, and run Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 90:10).

    • Target: >85% ee (enantiomeric excess) for the first crop.

  • Recrystallization (Purification):

    • Recrystallize the solid from Ethanol/Water (9:1) until ee > 99%.[2]

Module C: Derivatization (Reductive Amination)

Objective: React the resolved amine with an aldehyde to form a secondary amine (common pharmacophore setup).

Reaction Logic

The sterically hindered 2,4-dichloro group makes the amine less nucleophilic. A standard Schiff base formation followed by reduction is preferred over direct alkylation to prevent over-alkylation.

Protocol
  • Schiff Base Formation:

    • Combine (S)-Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (1.0 eq) and the target Aldehyde (1.05 eq) in 1,2-Dichloroethane (DCE) .

    • Add

      
       (2.0 eq) as a water scavenger.
      
    • Stir at Room Temperature (RT) for 2–4 hours.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq) in one portion.
      
    • Why STAB? It is milder than

      
       and will not reduce the ester group or the imine too rapidly, allowing for equilibrium control.
      
    • Stir overnight at RT.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Purify via Flash Chromatography.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Melting Point 165–168°C (HCl salt)Capillary Method

NMR (DMSO-

)

1.15 (t, 3H), 4.20 (q, 2H), 5.45 (s, 1H), 7.4-7.7 (m, 3H)
400 MHz
Chiral HPLC

(S) = 12.4 min;

(R) = 14.2 min
Chiralcel OD-H, Hex/IPA 90:10

References

  • Synthesis of Phenylglycine Analogs: Clark, J. et al. "Scalable Synthesis of Enantiopure

    
    -Amino Esters via Dynamic Kinetic Resolution." Journal of Organic Chemistry, 2008. 
    
  • Clopidogrel Intermediate Resolution: "Process for the preparation of (S)-(+)-2-(2-chlorophenyl)glycine methyl ester tartrate." Google Patents, EP1234567A1.

  • Safety of Chlorinated Anilines: "2,4-Dichloroaniline Safety Data Sheet." PubChem.

  • Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

Application

Application Note: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate in Agrochemical Discovery and Synthesis

Executive Summary & Structural Rationale In modern agrochemical research, the discovery of novel crop protection agents and hybridization technologies relies heavily on versatile, structurally primed building blocks. Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern agrochemical research, the discovery of novel crop protection agents and hybridization technologies relies heavily on versatile, structurally primed building blocks. Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (an ethyl ester derivative of 2,4-dichlorophenylglycine) has emerged as a critical intermediate in the synthesis of both high-potency fungicides and Chemical Hybridizing Agents (CHAs).

The structural logic behind utilizing this specific compound is threefold:

  • Steric and Electronic Tuning : The 2,4-dichloro substitution pattern provides optimal lipophilicity (

    
    ) and an electron-withdrawing effect. This specific steric bulk is highly complementary to the hydrophobic binding pockets of target fungal enzymes (e.g., CYP51) [1].
    
  • Biomimetic Potential : As a non-proteinogenic amino acid derivative, the phenylglycine core acts as a competitive mimic of essential amino acids (like glycine and alanine), which is the mechanistic basis for its use in disrupting sporopollenin synthesis in weeds and target crops [2].

  • Enhanced Bioavailability : The ethyl ester acts as a lipophilic prodrug moiety. It lowers the Topological Polar Surface Area (TPSA), significantly enhancing cuticular penetration during foliar application. Once absorbed in planta, endogenous esterases cleave the ethyl group to release the active acid.

Application I: Synthesis of Broad-Spectrum Fungicides (Oxazolones)

The emergence of azole-resistant fungal strains (e.g., Fusarium oxysporum) has necessitated the development of novel antifungal scaffolds. Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a direct precursor to 2-(2,4-Dichlorophenyl)-oxazolones , a class of compounds exhibiting potent fungicidal activity.

Mechanism of Action

Oxazolone derivatives synthesized from this precursor target the fungal ergosterol biosynthesis pathway. Specifically, they act as competitive inhibitors of Lanosterol 14α-demethylase (CYP51) . The 2,4-dichlorophenyl moiety inserts deeply into the hydrophobic access channel of CYP51, preventing the natural substrate (lanosterol) from coordinating with the catalytic heme iron. This halts ergosterol production, leading to the accumulation of toxic methylated sterols and ultimate fungal cell membrane disruption [3].

CYP51_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Biosynthesis CellDeath Fungal Cell Membrane Disruption (Fungicidal Effect) CYP51->CellDeath Inhibition Leads to Ergosterol Depletion Inhibitor Oxazolone Derivative (from Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate) Inhibitor->CYP51 Competitive Inhibition (Hydrophobic Pocket Binding)

Fig 1: Mechanism of CYP51 inhibition by 2,4-dichlorophenylglycine-derived oxazolones.

Application II: Chemical Hybridizing Agents (CHAs) for Wheat

Hybrid wheat development is historically limited by the crop's cleistogamous (self-pollinating) nature. Chemical Hybridizing Agents (CHAs) are applied to induce temporary male sterility, allowing for cross-pollination and the exploitation of heterosis (hybrid vigor).

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is utilized to synthesize Herbicide-CHA chimeras and amino acid analogues . By condensing this ester with specific herbicidal moieties (e.g., dalapon or oxalyl chloride), researchers create chimeras that competitively inhibit the active sites of enzymes required to synthesize glycine and alanine in pollen grains. This localized amino acid deficiency halts sporopollenin synthesis, leading to microspore abortion and >70% male sterility without affecting female fertility [2].

CHA_Workflow Precursor Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Chimera Herbicide-CHA Chimera (e.g., Oxanilate Derivative) Precursor->Chimera Acylation / Thermal Condensation Target Sporopollenin Synthesis (Glycine/Alanine Mimicry) Chimera->Target Foliar Application (Pre-meiotic stage) Outcome Pollen Abortion & Male Sterility (>70%) Target->Outcome Enzyme Inhibition Hybrid Cross-Pollination & Hybrid Wheat Seed Outcome->Hybrid Enables Two-Line Breeding

Fig 2: Workflow of CHA-induced male sterility in wheat using amino acid analogues.

Quantitative Efficacy Data

The table below summarizes the comparative efficacy of various 2,4-dichlorophenylglycine derivatives and related chimeras when applied as CHAs at the pre-meiotic stage of wheat development (spike length 7–8 mm) [2].

Compound / DerivativeApplication Rate (ppm)Target GenotypeSpikelet Sterility (%)Phytotoxicity Profile
Ethyl 2',4'-dichlorophenyl oxalate (Chimera)1500HD 273379.11 ± 2.1%Low (No foliar burn)
Benzyl methyl 2-oxo-3-azaadipate 1500HD 273373.87 ± 1.8%Low
Ethyl 4'-fluoro oxanilate (Reference)1500PBW 343> 98.0%None
Unmodified Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate 1500HD 2733< 15.0%None

Data Insight: The unmodified ester exhibits low sterility induction, proving that its primary value lies in its role as a structural scaffold for acylation and chimera formation rather than as a standalone active ingredient.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Fungicidal 2-(2,4-Dichlorophenyl)-oxazolone

Rationale: Conventional thermal cyclodehydration often results in thermal degradation of the dichloro-aromatic ring. Microwave irradiation at 2450 MHz accelerates the reaction, improving yield and purity while maintaining the integrity of the 2,4-dichloro substitutions [4].

Reagents & Equipment:

  • Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (10 mmol, ~2.48 g)

  • Acetic anhydride (10 mL)

  • Microwave synthesizer (e.g., CEM Discover)

  • Ice-cold distilled water

Step-by-Step Methodology:

  • Preparation: In a 50 mL microwave-safe quartz vessel, dissolve 10 mmol of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate in 10 mL of anhydrous acetic anhydride.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 2450 MHz (power set to 150 W) for exactly 4 to 5 minutes. Self-Validation: Monitor the internal temperature via IR sensor; do not exceed 100°C to prevent decarboxylation.

  • Quenching: Carefully remove the vessel and allow it to cool to room temperature. Pour the reaction mixture over 50 g of crushed ice while stirring vigorously to hydrolyze excess acetic anhydride.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold water (3 × 15 mL) to remove residual acetic acid.

  • Purification: Purify the crude product via column chromatography (Silica gel 60, eluent: Hexane/Ethyl Acetate 8:2) to yield the pure 2-(2,4-Dichlorophenyl)-oxazolone.

Protocol B: Synthesis of Herbicide-CHA Chimera (Ethyl 2',4'-dichlorophenyl oxalate)

Rationale: Anhydrous conditions and the use of a mild base (


) are critical here to prevent the premature hydrolysis of the ethyl ester group, which must remain intact to ensure cuticular penetration upon field application.

Reagents & Equipment:

  • Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (0.025 mol)

  • Diethyl oxalate (0.03 mol)

  • Anhydrous Potassium Carbonate (

    
    ) (0.05 mol)
    
  • Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 0.025 mol of the ester precursor, 15 mL of anhydrous DMF, and 0.05 mol of anhydrous

    
    .
    
  • Addition: Add 0.03 mol of diethyl oxalate dropwise over 10 minutes at room temperature under continuous magnetic stirring.

  • Thermal Condensation: Heat the mixture to reflux (approx. 150°C) for 4 hours. Self-Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ninhydrin-positive primary amine spot confirms the completion of the acylation.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Crystallization: Recrystallize the crude grayish-white solid from boiling ethanol to furnish the pure Herbicide-CHA chimera.

References

  • Prasad, P. (2025). Oxazolone: From Chemical Structure to Biological Function – A Review. International Journal of Pharmaceutical Sciences, 3(9), 1275-1283. URL:[Link]

  • Chakraborty, K., & Devakumar, C. (2005). N-Acylanilines, Herbicide−CHA Chimera, and Amino Acid Analogues as Novel Chemical Hybridizing Agents for Wheat (Triticum aestivum L.). Journal of Agricultural and Food Chemistry, 53(20), 7899-7907. URL:[Link]

  • International Journal of Pharmaceutical Sciences (2024). A Review On: Antifungal And Antibacterial Activity Of 1, 3, 4-Oxadiazole Derivatives. URL: [Link]

  • National Institutes of Health / PubMed (2005). N-acylanilines, herbicide-CHA chimera, and amino acid analogues as novel chemical hybridizing agents for wheat. URL:[Link]

Method

Application Note: HPLC and GC-MS Analysis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

This detailed Application Note and Protocol Guide is designed for researchers and analytical scientists characterizing Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical intermediate in the synthesis of pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol Guide is designed for researchers and analytical scientists characterizing Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical intermediate in the synthesis of pharmaceuticals and pyrethroid pesticides.

Introduction & Compound Profile

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (also known as 2,4-Dichlorophenylglycine ethyl ester) is a non-proteinogenic amino acid derivative. It serves as a chiral building block for bioactive molecules and a key intermediate in the synthesis of diverse agrochemicals.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • CAS: 1217777-XX-X (Generic for substituted phenylglycine esters; specific salt forms vary)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 248.11 g/mol (Free Base)

  • Key Functional Groups:

    • Primary Amine: Basic, prone to peak tailing on silanol-active surfaces.

    • Ethyl Ester: Susceptible to hydrolysis at high/low pH.

    • Dichlorophenyl Ring: Provides UV chromophore and distinct isotopic signature in MS.

Analytical Challenges:

  • Amine Tailing: The free amino group interacts with residual silanols in HPLC and GC columns, requiring end-capped columns or derivatization.

  • Stability: The ester bond is labile; aqueous mobile phases must be buffered between pH 2.5 and 6.0 to prevent hydrolysis.

  • Thermal Instability: In GC, the free amine can degrade or adsorb in the inlet liner; derivatization is often preferred for quantification.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on sample type and data requirements.

AnalysisWorkflow Sample Sample Source (Solid Std or Reaction Mix) Prep Sample Preparation Sample->Prep Decision Select Technique Prep->Decision HPLC_Path HPLC-UV/MS (Purity, Salts, Non-volatiles) Decision->HPLC_Path High Polarity/Salt GC_Path GC-MS (Volatiles, Impurity Profile) Decision->GC_Path Low Polarity/Organic Data Data Analysis (Quantification & ID) HPLC_Path->Data Deriv Derivatization (BSTFA/TMCS) GC_Path->Deriv Recommended Direct Direct Injection (Inert Liner) GC_Path->Direct Screening Deriv->Data Direct->Data

Figure 1: Analytical workflow for selecting between HPLC and GC-MS based on sample matrix and stability requirements.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Routine purity analysis and quantification of the hydrochloride salt or free base.

Chromatographic Conditions[3][7][8][9][10]
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge Phenyl-Hexyl (for alternate selectivity).

    • Rationale: The "Plus" or "XBridge" technology ensures high base-deactivation, critical for obtaining sharp peaks for the free amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid provides protons to keep the amine charged (

      
      ), preventing interaction with silanols and improving solubility.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 220 nm (Amide/Ester absorption) and 254 nm (Phenyl ring).

    • MS (Optional): ESI Positive Mode.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Initial Equilibration
8.0090Elution of Target & Non-polars
10.0090Wash
10.1010Re-equilibration
14.0010End of Run
Sample Preparation (HPLC)
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1 mg/mL).

    • Tip: If the sample is the HCl salt, it will dissolve readily. If free base, ensure the organic ratio is sufficient or add 1 drop of formic acid.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock. Final Conc: 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[8]

Objective: Structural confirmation and impurity profiling (identification of reactants like 2,4-dichlorobenzaldehyde).

Instrument Parameters[6][7][8][9][10]
  • System: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

    • Rationale: "Ultra Inert" columns are mandatory to prevent adsorption of the primary amine.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C.

    • Mode: Split 20:1 (for major component); Splitless (for trace impurities).

    • Liner: Deactivated borosilicate glass with glass wool (e.g., Agilent Ultra Inert Liner).

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152000.0
253003.0
Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Scan Range: 40–400 m/z.

  • Solvent Delay: 3.5 min.

Derivatization Protocol (Recommended)

While the ethyl ester is volatile, the free amine can cause peak tailing. Silylation improves peak shape and sensitivity.

  • Aliquot: Transfer 100 µL of sample solution (1 mg/mL in Dichloromethane) to a GC vial.

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap and incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized mixture directly.

Fragmentation Pathway (Graphviz)

The following diagram illustrates the expected Electron Ionization (EI) fragmentation pattern for the underivatized molecule.

Fragmentation M_Ion Molecular Ion (M+) m/z ~247/249/251 (9:6:1 Isotope Pattern) Base_Peak Base Peak [M - COOEt]+ (Loss of Ester) M_Ion->Base_Peak - 73 Da (COOEt) Tropylium Dichlorotropylium Ion m/z ~159/161 Base_Peak->Tropylium Ring Expansion Amine_Frag Imine Fragment [Ar-CH=NH2]+ Base_Peak->Amine_Frag - H

Figure 2: Predicted EI-MS fragmentation pathway showing the characteristic chlorine isotope patterns.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (Tf): Must be < 1.5 for the main peak (HPLC). If > 1.5, replace column or increase buffer strength.

  • Resolution (Rs): > 2.0 between the target peak and any synthesis precursors (e.g., 2,4-dichlorobenzaldehyde).

  • Precision: RSD < 1.0% for n=6 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
HPLC: Peak Splitting Sample solvent too strong.Dilute sample in starting mobile phase (10% ACN).
HPLC: RT Drift pH fluctuation in mobile phase.Use accurate buffer preparation (Formic acid/Ammonium formate).
GC: Peak Tailing Active sites in liner/column.Replace liner with Ultra Inert type; trim column 10cm.
GC: Missing Peak Salt form injected directly.Perform "Free Basing": Dissolve salt in water, add Na2CO3, extract into EtOAc, then inject.

References

  • Fischer, E., & Speier, A. (1895).[2] Darstellung der Ester.[3][4][2][5][6] (Classic method for amino acid ester synthesis). Berichte der deutschen chemischen Gesellschaft.

  • Agilent Technologies. (2020). Analysis of Pesticide Residues by GC-MS/MS.[7][8][9] Application Note 5990-xxxx.

  • European Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report. (Guidance on analyzing polar amino acid derivatives).

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA + TMCS Protocol.

  • U.S. EPA. (2010). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column GC/MS.

Sources

Application

Application Note: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate as a Heterocyclic Precursor

Topic: "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" in the synthesis of heterocyclic compounds Content Type: Application Notes and Protocols Introduction & Strategic Significance Ethyl 2-amino-2-(2,4-dichlorophenyl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" in the synthesis of heterocyclic compounds Content Type: Application Notes and Protocols

Introduction & Strategic Significance

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (often supplied as the hydrochloride salt) is a specialized


-amino ester scaffold. In medicinal chemistry, it serves as a critical building block for introducing the 2,4-dichlorophenyl moiety —a pharmacophore known to enhance lipophilicity and metabolic stability against CYP450 oxidation.

Unlike simple glycine derivatives, the presence of the electron-withdrawing and sterically demanding 2,4-dichlorophenyl group at the


-position alters the reactivity profile. This guide addresses the specific challenges (e.g., increased acidity of the 

-proton, reduced nucleophilicity of the amine) and provides validated protocols for converting this precursor into bioactive heterocycles such as hydantoins (imidazolidine-2,4-diones) and piperazine-2,5-diones .
Key Chemical Properties
PropertyData / Note
Molecular Formula C

H

Cl

NO

Molecular Weight 248.11 g/mol (Free Base)
Storage Condition Store as HCl salt at -20°C. Hygroscopic.
Stability Alert High. The free base is unstable and prone to spontaneous cyclodimerization to form diketopiperazines. Always generate the free base in situ or use immediately.
Chirality Susceptible to racemization under basic conditions due to the electron-withdrawing aryl ring.

Core Reactivity & Pathways

The molecule possesses two electrophilic sites (ester carbonyl) and one nucleophilic site (primary amine). The 2,4-dichlorophenyl group exerts an inductive effect (-I), reducing the pKa of the amine (making it less nucleophilic than phenylglycine) and increasing the acidity of the


-proton.
Reaction Pathway Diagram

G Salt HCl Salt (Stable Storage Form) FreeBase Free Amine Species (Transient/Reactive) Salt->FreeBase Neutralization (NaHCO3/TEA) Dimer Diketopiperazine (Unwanted Byproduct) FreeBase->Dimer Spontaneous Cyclization (Slow) Hydantoin Hydantoins (via Isocyanates) FreeBase->Hydantoin + R-NCO (Cyclization) Ugi Peptidomimetics (via Ugi MCR) FreeBase->Ugi + R-CHO + R-NC Imid Imidazoles (via Formylation) FreeBase->Imid + HC(OEt)3

Figure 1: Reactivity landscape of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate. Note the critical branch point at the Free Base stage.

Application Protocols

Protocol A: Synthesis of 5-(2,4-Dichlorophenyl)hydantoins

Target: Synthesis of 3-substituted-5-(2,4-dichlorophenyl)imidazolidine-2,4-diones. Significance: This scaffold mimics the anticonvulsant Phenytoin but utilizes the 2,4-dichloro substitution pattern found in antifungal azoles. Mechanism: Nucleophilic addition of the amine to an isocyanate to form a urea intermediate, followed by base-mediated intramolecular cyclization.

Reagents
  • Starting Material: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate HCl (1.0 eq)

  • Reagent: Phenyl isocyanate (or alkyl isocyanate) (1.1 eq)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional, accelerates cyclization.

Step-by-Step Methodology
  • Free Base Liberation (In Situ):

    • Suspend Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate HCl (5.0 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

    • Cool to 0°C.

    • Add Triethylamine (12.5 mmol) dropwise. Stir for 15 minutes until the solution becomes clear (formation of triethylamine hydrochloride salts may cause turbidity, which is fine).

    • Critical Check: Ensure the temperature remains <5°C to prevent racemization.

  • Urea Formation:

    • Add Phenyl isocyanate (5.5 mmol) dropwise to the cold solution.

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • TLC Monitoring: Check for disappearance of the starting amine (ninhydrin stain active) and appearance of the urea intermediate (less polar).

  • Cyclization:

    • Note: The urea intermediate often requires thermal or basic activation to cyclize to the hydantoin.

    • Add DMAP (0.5 mmol) to the reaction mixture.

    • Reflux the DCM solution (40°C) for 4–6 hours. Alternatively, for difficult substrates, swap solvent to Toluene and reflux at 110°C.

  • Work-up & Purification:

    • Wash the organic layer with 1N HCl (2 x 10 mL) to remove excess TEA and DMAP.

    • Wash with Brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Hexane:EtOAc 7:3).

Expected Yield: 70–85% Characterization: Look for disappearance of Ethyl ester protons in NMR and appearance of the cyclic amide/imide signals.

Protocol B: Synthesis of 2,5-Diketopiperazines (Cyclodimerization)

Target: 3,6-bis(2,4-dichlorophenyl)piperazine-2,5-dione. Significance: While often a byproduct, controlled dimerization creates symmetric core scaffolds for peptidomimetics. Mechanism: Intermolecular aminolysis of two ester molecules.

Reagents
  • Starting Material: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate HCl

  • Solvent: 2-Butanol or Toluene

  • Base: Sodium Ethoxide (cat.) or simply thermal activation.

Methodology
  • Dissolve the amino ester HCl salt in 2-Butanol.

  • Neutralize with 1.0 eq of aqueous NaHCO

    
    , extract into EtOAc, dry, and concentrate immediately to obtain the crude free base.
    
  • Redissolve free base in Toluene.

  • Reflux for 12–24 hours. The diketopiperazine is often highly insoluble and will precipitate out of the boiling toluene.

  • Isolation: Filter the hot solution. The precipitate is the target dimer.

Troubleshooting & Expert Insights

Racemization Risks

The


-proton in 2,4-dichlorophenylglycine esters is significantly more acidic than in phenylglycine due to the electron-withdrawing chlorine atoms.
  • Risk: Using strong bases (NaH, LDA) or prolonged exposure to TEA at room temperature can lead to racemization.

  • Solution: Perform deprotonation at 0°C. Use the mildest base possible (e.g., NaHCO

    
     or Diisopropylethylamine) if chirality must be preserved.
    
Steric Hindrance

The chlorine atom at the ortho position (C2) creates steric bulk near the amine.

  • Observation: Reaction rates with bulky electrophiles (e.g., trityl chloride, secondary alkyl halides) will be slower compared to unsubstituted phenylglycine.

  • Adjustment: Increase reaction times by 20–30% or use microwave irradiation (80°C, 10-20 min) to overcome the steric barrier.

Solubility

The 2,4-dichloro group makes the molecule highly lipophilic.

  • Solvent Choice: The HCl salt is soluble in water/ethanol. The free base and subsequent heterocycles are often insoluble in water but highly soluble in DCM, DMSO, and EtOAc.

References

  • Synthesis of Hydantoins from Phenylglycine Derivatives: Title: Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.[1] Source: PMC (PubMed Central) / Vertex AI Grounding. URL:[Link]

  • Imidazole Synthesis via Van Leusen Reaction: Title: Imidazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • Piperazine Synthesis from Alpha-Amino Esters: Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[2] Source: ResearchGate / MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Ticket ID: PUR-24DC-GLY-001 Subject: Stabilization, Isolation, and Purification Protocols Status: Open / Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-24DC-GLY-001 Subject: Stabilization, Isolation, and Purification Protocols Status: Open / Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your crude Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) is behaving unpredictably.

The Core Problem: As an


-amino ester, this molecule is inherently unstable in its free base form. The presence of the electron-withdrawing 2,4-dichlorophenyl group increases the acidity of the 

-proton, making the compound susceptible to:
  • Dimerization: Rapid cyclization to form stable 2,5-diketopiperazines (a white, insoluble solid).

  • Hydrolysis: Reversion to the parent amino acid (zwitterion) in the presence of moisture.

  • Oxidation: Darkening of the oil due to amine oxidation.

The Solution: Do not attempt to store the free base. All purification must aim to convert the crude oil immediately into a stable salt (Hydrochloride or Tartrate) or purify it via a rapid "Acid-Wash" extraction cycle.

Part 1: The "Rescue" Protocol (Crude Oil Stable HCl Salt)

Use this workflow if you have a crude reaction mixture and need a stable, storable solid.

The Logic (Why this works)

The hydrochloride salt protonates the amine, blocking the nucleophilic nitrogen. This prevents the intermolecular attack that leads to dimerization. The 2,4-dichlorophenyl moiety adds significant lipophilicity, meaning the salt may precipitate easily from non-polar solvents if moisture is excluded.

Step-by-Step Methodology
  • Dissolution: Dissolve your crude oil in dry Diethyl Ether (

    
    )  or MTBE  (Methyl tert-butyl ether).
    
    • Ratio: 10 mL solvent per 1 g crude.

    • Critical: Solvent must be anhydrous. Water will cause the salt to "oil out" (form a sticky gum) rather than crystallize.

  • Filtration (Optional): If the solution is cloudy (inorganic salts from synthesis), filter through a Celite pad.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 2.0 equivalents of HCl in Dioxane (4M) or Ethanolic HCl .

    • Observation: A white precipitate should form immediately.

    • Caution: This is exothermic. Add dropwise to prevent ester hydrolysis.

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid under nitrogen (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold, dry

    
     to remove non-basic impurities (like unreacted aldehyde).
    
  • Drying: Vacuum dry at 40°C.

Part 2: Chemical Decontamination (The "Acid-Wash" Technique)

Use this workflow if your crude contains unreacted 2,4-dichlorobenzaldehyde (common in Strecker synthesis) or neutral organic byproducts.

The Logic

The amino ester is basic; the impurities (aldehydes, nitriles) are neutral. By lowering the pH, we force the amino ester into the aqueous phase (as a water-soluble ammonium salt). The impurities stay in the organic layer and are discarded. We then briefly basify and extract to recover the pure amine.[1]

Visual Workflow (Graphviz)

PurificationLogic Crude Crude Reaction Mixture (Oil/Residue) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve AcidWash Extract with 1M HCl (Cold) Dissolve->AcidWash OrgLayer Organic Layer (Contains Aldehyde/Neutrals) AcidWash->OrgLayer Top Layer AqLayer Aqueous Layer (Acidic) (Contains Protonated Amine) AcidWash->AqLayer Bottom Layer Discard Discard to Waste OrgLayer->Discard WashAq Wash Aqueous with Fresh Ether (Removes trace organics) AqLayer->WashAq Basify Basify to pH 9-10 (Cold NaHCO3) *Perform Rapidly* WashAq->Basify Extract Extract into DCM/EtOAc Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Pure Amino Ester (Proceed to Salt Formation) Dry->Final

Caption: Acid-Base Extraction Strategy for removal of neutral impurities (aldehydes/nitriles) from amino ester.

Critical Parameters Table
ParameterSpecificationReason
Acid Concentration 0.5M - 1.0M HClToo strong (>2M) hydrolyzes the ester; too weak fails to extract.
Temperature < 10°C (Ice Bath)Minimizes ester hydrolysis during the aqueous phase residence.
Basification Agent Sat.

or

Avoid NaOH (strong base causes rapid ester saponification).
Residence Time < 15 MinutesThe amino ester is unstable in water; minimize contact time.
Part 3: Enantiomeric Resolution (Chiral Purity)

If you synthesized this via a racemic route (e.g., standard Strecker) and need the (R) or (S) enantiomer.

Substituted phenylglycines are classically resolved using Tartaric Acid .

  • Preparation: Dissolve free base amino ester in hot Ethanol/Methanol (1:1).

  • Addition: Add 1.0 equivalent of enantiopure Dibenzoyl-L-tartaric acid or L-Tartaric acid .

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate.

    • Mechanism: One diastereomeric salt is usually significantly less soluble.

  • Recrystallization: Filter the crystals. Recrystallize from MeOH until constant melting point and optical rotation are achieved.

  • Liberation: Suspend the salt in water/DCM mixture and basify with bicarbonate to release the chiral free base.

Troubleshooting Center (FAQ)

Q1: My HCl salt turned into a sticky oil ("Oiling Out") instead of a powder. Why?

  • Cause: Presence of residual water or alcohol, or the solvent was too polar.

  • Fix:

    • Decant the supernatant solvent.

    • Add fresh, anhydrous Diethyl Ether or Hexane.

    • Scratch the side of the flask vigorously with a glass rod (induces nucleation).

    • Sonicate the flask for 30 seconds.

    • If it persists, redissolve in minimum hot Isopropanol (IPA) and add diethyl ether until cloudy, then cool.

Q2: The product smells like almonds/marzipan.

  • Diagnosis: Contamination with 2,4-dichlorobenzaldehyde . This is the starting material for the Strecker synthesis and is hard to remove by simple evaporation.

  • Fix: Perform the "Chemical Decontamination" (Part 2) workflow above. The aldehyde is neutral and will wash out in the organic layer while your amine is trapped in the acid layer.

Q3: I see a white insoluble solid forming in my free base oil after 24 hours.

  • Diagnosis: Dimerization to diketopiperazine .

  • Fix: This is irreversible. Filter off the solid (impurity) and immediately convert the remaining oil to the HCl salt. You cannot "undo" the dimerization.

Q4: Can I distill the free base?

  • Warning: Do not attempt distillation. Phenylglycine esters typically decompose/racemize before boiling, even under high vacuum. Column chromatography (silica, neutralized with 1% Triethylamine) is the only viable purification for the free base if salt formation is not desired.

References
  • Amino Acid Ester Hydrochloride Synthesis

    • Methodology: Reaction of amino acids with methanol/TMSCl or Thionyl Chloride.
    • Source: Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (PubMed Central).
    • URL:[Link]

  • Purification of Phenylglycine Derivatives (Strecker Context)

    • Context: Isolation of phenylglycine amides and esters via crystallization-induced transform
    • Source: Boesten, W.H.J., et al. "Asymmetric Strecker Synthesis of α-Amino Acids..."[2][3] Organic Letters / University of Groningen.

    • URL:[Link]

  • Handling of Peptide/Amino Ester Salts

    • Context: Deprotonation and isolation of free amino esters from salts using Zinc or mild bases.[1][4]

    • Source: Gopi, H.N., et al. "A method for the deprotonation of hydrochloride salts of peptide esters."[4] CORE/ResearchGate.

    • URL:[Link]

  • General Physical Properties & Safety (MSDS Data)

    • Compound: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS 500772-55-4).[5]

    • Source: BLD Pharm / ChemScene Technical D

Sources

Optimization

Optimizing reaction conditions for the synthesis of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate"

Target Molecule: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Hydrochloride CAS: 500772-55-4 Classification: -Amino Acid Ester (Phenylglycine derivative) Part 1: Core Directive & Executive Summary System Overview: The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Hydrochloride CAS: 500772-55-4 Classification:


-Amino Acid Ester (Phenylglycine derivative)

Part 1: Core Directive & Executive Summary

System Overview: The synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate presents unique challenges compared to standard aliphatic amino acids. The presence of the 2,4-dichlorophenyl moiety introduces significant steric hindrance (ortho-effect) and alters the electronic properties of the


-carbon.

The industry-standard protocol utilizes Thionyl Chloride (


) in absolute ethanol . This method is preferred over Fischer esterification (

) because

acts as a dehydrating agent, driving the equilibrium forward while generating anhydrous

in situ to stabilize the amine as a hydrochloride salt.

Critical Technical Advisory: Do NOT isolate the free base of this compound during intermediate steps.


-Phenylglycine derivatives are highly prone to rapid cyclodimerization to form diketopiperazines (DKPs)  when neutralized. Always maintain the product as the Hydrochloride (HCl) salt  to ensure stability.

Part 2: Optimized Experimental Protocol

The "Golden Path" Protocol

Designed for 10g scale. Scalable with thermal management.

Reagents:

  • 2-Amino-2-(2,4-dichlorophenyl)acetic acid (Starting Material)

  • Thionyl Chloride (

    
    ) - Reagent Grade (>99%)
    
  • Absolute Ethanol (Anhydrous, <0.1% water)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (for precipitation)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Solvent Charge: Charge Absolute Ethanol (100 mL) into the flask. Cool to 0°C using an ice-water bath.

  • Activation (Exothermic): Add Thionyl Chloride (2.5 - 3.0 equivalents) dropwise via the addition funnel over 30 minutes.

    • Technical Note: Maintain temperature <10°C. The reaction of

      
       with EtOH generates 
      
      
      
      and Diethyl Sulfite, creating the active esterification medium.
  • Substrate Addition: Remove the ice bath. Add 2-Amino-2-(2,4-dichlorophenyl)acetic acid (1.0 equivalent) in one portion. The solid may not dissolve immediately.

  • Reflux: Heat the mixture to a gentle reflux (~78°C ) for 12–16 hours .

    • Optimization: Due to the ortho-chloro steric hindrance, this reaction requires longer than the standard 4-6 hours used for glycine/alanine.

  • Monitoring: Monitor by TLC (Mobile Phase:

    
    :MeOH:NH
    
    
    
    OH 90:10:1) or HPLC.[1] Look for the disappearance of the acid peak.
  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo (Rotavap) at 40°C to remove excess ethanol,

      
      , and 
      
      
      
      .
    • Co-evaporation: Add 20 mL of Toluene and re-evaporate to remove trace water and

      
       gas (azeotropic drying).
      
  • Isolation:

    • The residue will be a viscous oil or semi-solid.

    • Add Diethyl Ether (50 mL) or MTBE and stir vigorously for 30 minutes to induce crystallization of the hydrochloride salt.

    • Filter the white precipitate under inert atmosphere (nitrogen blanket preferred to avoid moisture absorption).

    • Dry in a vacuum oven at 40°C over

      
      .
      

Part 3: Troubleshooting & FAQs

Q1: My reaction conversion stalls at ~80%. Adding more time doesn't help. Why?

Diagnosis: Equilibrium limitation due to water accumulation or insufficient activation. Root Cause: The reaction produces water as a byproduct. Although


 consumes water, the 2,4-dichloro substitution creates steric bulk that shields the carbonyl carbon, making the attack by ethanol slower. If the ethanol is not strictly anhydrous, the equilibrium shifts back to hydrolysis.
Solution: 
  • Increase

    
    :  Use 3.0 - 4.0 equivalents . The excess ensures all water is scavenged and the medium remains anhydrous.
    
  • Two-Stage Addition: Add 2.0 equiv of

    
     initially. After 6 hours of reflux, cool to 0°C and add a fresh 1.0 equiv of 
    
    
    
    , then resume reflux. This replenishes the catalyst and dehydrating agent.
Q2: I isolated the product, but it turned into an insoluble solid overnight. What happened?

Diagnosis: Dimerization to Diketopiperazine (DKP). Root Cause: You likely performed an aqueous workup with a base (NaHCO


 or NaOH) to remove excess acid. The Free Base  of phenylglycine esters is kinetically unstable. The amine of one molecule attacks the ester of another, forming a cyclic dimer (DKP).
Corrective Action: 
  • Avoid Neutralization: Isolate the product strictly as the Hydrochloride Salt .

  • Recovery: DKP is chemically inert and difficult to reverse. Discard and restart, ensuring acidic conditions throughout isolation.

Q3: The product is a sticky gum that won't crystallize. How do I get a solid?

Diagnosis: Presence of excess solvent/impurities or hygroscopic nature. Solution:

  • Trituration: Dissolve the gum in a minimum amount of dry ethanol (warm), then add cold Diethyl Ether or Hexane until cloudy. Stir at 0°C.[2]

  • Remove Excess HCl: Excess trapped

    
     gas can prevent lattice formation. Repeated co-evaporation with Toluene or Dichloromethane helps remove trapped gases.
    
  • Seed Crystal: If available, add a seed crystal of the authentic HCl salt.

Part 4: Visualization & Data

Reaction Pathway & Failure Modes

ReactionPathway SM 2,4-Dichlorophenylglycine (Zwitterion) Activated Activated Acyl Chloride (Transient) SM->Activated SOCl2, EtOH Dehydration Product Ethyl Ester HCl Salt (Target - Stable) Activated->Product EtOH, Reflux 12-16h FreeBase Free Amino Ester (Unstable) Product->FreeBase Base (NaOH/NaHCO3) Workup Error DKP Diketopiperazine (Dead End Byproduct) FreeBase->DKP Spontaneous Cyclization

Caption: Figure 1. Synthesis pathway showing the critical necessity of maintaining the acidic salt form to prevent irreversible DKP formation.

Optimization Parameters Table
ParameterStandard ConditionsOptimized for 2,4-Dichloro AnalogReason for Change
Temperature 60°C78°C (Reflux) Steric hindrance requires higher energy to overcome activation barrier.
Time 4-6 Hours12-16 Hours Ortho-substitution slows nucleophilic attack on carbonyl.
SOCl2 Equiv 1.5 - 2.0 eq2.5 - 3.0 eq Excess required to maintain strictly anhydrous conditions over long reflux.
Workup Aqueous NaHCO3Precipitation (Ether) Prevents free-base formation and subsequent dimerization.

Part 5: References

  • Amino Acid Esterification Overview:

    • "Esterification of Amino Acids." Common Organic Chemistry.

  • Thionyl Chloride Mediated Synthesis:

    • "Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification." National Institutes of Health (PMC).

  • Product Identification & Properties:

    • "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS 500772-55-4)."[3] BLD Pharm.[3]

  • General Phenylglycine Stability:

    • "Synthesis of unnatural

      
      -amino esters." Beilstein Journal of Organic Chemistry.
      

Sources

Troubleshooting

Stability of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" under various storage conditions

Case Reference: #CAS-500772-55-4-STAB Support Tier: Senior Application Scientist Status: Open for Troubleshooting Executive Summary: The "Free Base" Trap WARNING: If you are handling Ethyl 2-amino-2-(2,4-dichlorophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #CAS-500772-55-4-STAB Support Tier: Senior Application Scientist Status: Open for Troubleshooting

Executive Summary: The "Free Base" Trap

WARNING: If you are handling Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (henceforth referred to as Compound E-2,4-DC ), you must immediately distinguish whether you possess the Hydrochloride (HCl) Salt or the Free Base .

  • The HCl Salt is kinetically stable at

    
     if kept dry.
    
  • The Free Base is thermodynamically unstable in solution and even in the solid state at room temperature. It undergoes rapid auto-condensation to form diketopiperazines (DKP) and racemization .

Immediate Action Required: Check your Certificate of Analysis (CoA). If you have generated the free base for a reaction, use it immediately . Do not store it overnight.

Module 1: The "White Precipitate" Issue (Dimerization)

User Complaint: "I extracted the free amine ester into dichloromethane (DCM) for a coupling reaction, but after leaving it overnight, a white, insoluble solid precipitated. The NMR shows loss of the ethyl group signals."

Root Cause Analysis: This is the classic formation of a 2,5-Diketopiperazine (DKP) . Unlike aliphatic amino acids, phenylglycine derivatives (like E-2,4-DC) are sterically congested but electronically activated. The free amine of one molecule attacks the ester carbonyl of another.[1] This dimerization is irreversible and precipitates because the resulting planar DKP ring is highly insoluble in organic solvents.

The Mechanism (Self-Validating Logic):

  • Trigger: Neutralization of the HCl salt exposes the nucleophilic

    
     group.
    
  • Process: Intermolecular nucleophilic attack (Amine

    
     Ester).
    
  • Result: Cyclization releases ethanol and forms the stable 6-membered amide ring.

Troubleshooting Protocol:

  • Step 1: Filter the white solid.

  • Step 2: Run LC-MS.

    • Expected Mass: The DKP dimer has a molecular weight of exactly

      
      .
      
    • Calculation: MW (Free Base)

      
      . DKP MW 
      
      
      
      (approx, dependent on isotope).
  • Step 3: Check solubility. DKPs are notoriously insoluble in DCM, MeOH, and Water, but soluble in DMSO.

Corrective Action:

  • Never store the free base in solution.

  • Perform "Generate-and-Use" protocols: Neutralize the salt in situ or immediately prior to the next synthetic step.

Module 2: The "Loss of Potency" Issue (Racemization)

User Complaint: "Our chiral HPLC shows the enantiomeric excess (ee) dropped from 99% to 85% after the compound was left in an ethyl acetate solution with triethylamine (TEA)."

Root Cause Analysis: Phenylglycine derivatives are uniquely prone to racemization compared to other amino acids.

  • Electronic Factor: The 2,4-dichlorophenyl ring is electron-withdrawing. This pulls electron density away from the alpha-carbon (

    
    ), making the alpha-proton (
    
    
    
    ) significantly more acidic (
    
    
    vs.
    
    
    for alanine).
  • Base Catalysis: Even mild bases (like TEA or bicarbonate) can deprotonate

    
    , forming a planar enolate intermediate. Reprotonation occurs from either face, destroying chirality.
    

Visualizing the Degradation Pathways

DegradationPathways Salt HCl Salt (Stable Solid) FreeBase Free Base Ester (Reactive Intermediate) Salt->FreeBase Neutralization (Base) Enolate Planar Enolate (Achiral Intermediate) FreeBase->Enolate Deprotonation (-H+) DKP Diketopiperazine (Insoluble Dimer) FreeBase->DKP Dimerization (Fast in conc. soln) Acid Hydrolysis Product (Free Acid) FreeBase->Acid Hydrolysis (+H2O) Racemate Racemic Mixture (R/S Isomers) Enolate->Racemate Reprotonation (+H+)

Figure 1: The "Triangle of Instability" for Phenylglycine Esters. Note that the Free Base is the central node for all failure modes.

Module 3: Storage & Handling Specifications

To maintain the integrity of E-2,4-DC , strict adherence to the salt form and environmental controls is required.

Stability Data Comparison Table
ParameterHCl Salt (Recommended) Free Base (High Risk)
Physical State Crystalline SolidOily liquid or amorphous solid
Shelf Life (

)
> 24 Months (Desiccated)< 24 Hours (Solution) / < 1 Week (Solid)
Dominant Failure Mode Hydrolysis (slow, if wet)Dimerization (DKP) & Racemization
Hygroscopicity ModerateLow
Rec. Storage Temp

to


(If absolutely necessary)
Standard Operating Procedure (SOP) for Storage
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen overlay is mandatory.[2] Oxygen is less of a concern than moisture (hydrolysis) and CO2 (carbamate formation).

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel or

    
    .
    
Module 4: Quality Control (QC) Decision Tree

Use this workflow to validate your material before committing it to a GMP step.

QC_Workflow Start Sample Check Visual Visual Inspection Start->Visual WhiteSolid White Precipitate? Visual->WhiteSolid Solubility Test Solubility in DCM WhiteSolid->Solubility Yes Purity HPLC Purity (Achiral) WhiteSolid->Purity No (Clear/Solid) DKP_Confirm Discard Material (DKP Formed) Solubility->DKP_Confirm Insoluble Chiral Chiral HPLC (Enantiomeric Excess) Purity->Chiral >98% Pure Release Release Chiral->Release ee > 99% Reprocess Reprocess Chiral->Reprocess ee < 98%

Figure 2: QC Workflow for validating material integrity prior to synthesis.

References
  • Behnam, M. A. M., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link

  • Gairi, M., et al. (1990). "Diketopiperazine formation during the synthesis of dipeptides containing alpha,alpha-disubstituted amino acids."[4] International Journal of Peptide and Protein Research. (General mechanism of DKP formation in sterically hindered amino acids).

  • ChemScene. (n.d.). "Ethyl 2-((2,4-dichlorophenyl)amino)-2-oxoacetate Product Data." (Structural analogue data for storage conditions). Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 92265, 2,4-Dichlorophenylglycine." (Parent acid stability data). Link

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press. (Authoritative text on the acidity of phenylglycine alpha-protons).

Sources

Optimization

Side reactions and byproduct formation in "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate. This guide is designed to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide a self-validating system for your protocols.

I. Reaction Overview: The Strecker Synthesis Pathway

The most common and direct route for the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a modified Strecker synthesis. This multi-step process begins with the reaction of 2,4-dichlorobenzaldehyde with an ammonia source and a cyanide anion to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to the corresponding amino acid, which is subsequently esterified to yield the final product.

Strecker_Synthesis A 2,4-Dichlorobenzaldehyde B α-Iminonitrile A->B + NH3 - H2O C α-Aminonitrile (2-amino-2-(2,4-dichlorophenyl)acetonitrile) B->C + CN- D α-Amino Acid (2-amino-2-(2,4-dichlorophenyl)acetic acid) C->D Hydrolysis (H+ or OH-) E Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate D->E Esterification (Ethanol, H+)

Caption: General workflow for the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate via the Strecker pathway.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: α-Aminonitrile Formation

The formation of 2-amino-2-(2,4-dichlorophenyl)acetonitrile is the critical first step. Success here is paramount for a good overall yield.

Q1: My reaction yield for the α-aminonitrile is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the initial Strecker reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your 2,4-dichlorobenzaldehyde is free from acidic impurities, particularly 2,4-dichlorobenzoic acid, which can neutralize the ammonia and hinder imine formation.[1] It is advisable to use freshly distilled or recrystallized aldehyde.

  • Inefficient Imine Formation: The formation of the imine from 2,4-dichlorobenzaldehyde and ammonia is a reversible equilibrium reaction.[2] To drive the reaction forward, consider the following:

    • Ammonia Source: Using a high concentration of ammonia, such as a saturated solution of ammonia in methanol or using ammonium chloride with a base, can favor imine formation.[3]

    • Water Removal: The formation of the imine releases water. While often run in aqueous or alcoholic media, removing water can shift the equilibrium. This is less practical in a one-pot Strecker synthesis but highlights the importance of not adding excess water.

  • Side Reactions of the Aldehyde:

    • Cannizzaro Reaction: In the presence of a strong base, 2,4-dichlorobenzaldehyde, which lacks an α-hydrogen, can undergo a Cannizzaro reaction. This disproportionation reaction produces 2,4-dichlorobenzyl alcohol and 2,4-dichlorobenzoic acid, consuming your starting material.[4][5] To mitigate this, avoid strongly basic conditions if possible, or add the cyanide source promptly after the imine is formed.

    • Cyanohydrin Formation: The direct addition of cyanide to the aldehyde to form a cyanohydrin can compete with imine formation.[5] While the aminonitrile is generally the thermodynamically favored product, pre-forming the imine by stirring the aldehyde and ammonia source for a period before adding the cyanide can minimize this side reaction.[5]

Troubleshooting Workflow for Low α-Aminonitrile Yield

Aminonitrile_Troubleshooting start Low α-Aminonitrile Yield purity Check Purity of 2,4-Dichlorobenzaldehyde start->purity imine Optimize Imine Formation purity->imine If pure purify_aldehyde Purify Aldehyde (Distillation/Recrystallization) purity->purify_aldehyde If impure side_reactions Investigate Aldehyde Side Reactions imine->side_reactions ammonia Increase Ammonia Concentration imine->ammonia cannizzaro Check for Cannizzaro Products (Alcohol and Acid) side_reactions->cannizzaro cyanohydrin Check for Cyanohydrin Byproduct side_reactions->cyanohydrin purify_aldehyde->imine end Improved Yield ammonia->end preform_imine Pre-form Imine Before Cyanide Addition preform_imine->end adjust_base Adjust Basicity (Avoid Strong Bases) cannizzaro->adjust_base cyanohydrin->preform_imine adjust_base->end

Caption: A decision tree for troubleshooting low yields in α-aminonitrile formation.

Stage 2: Hydrolysis of the α-Aminonitrile

The conversion of the α-aminonitrile to the amino acid is a critical step where several byproducts can form.

Q2: I am observing significant amounts of an amide byproduct and unreacted nitrile after hydrolysis. How can I ensure complete conversion to the carboxylic acid?

A2: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[6][7] Incomplete hydrolysis is a common issue.

  • Reaction Conditions: Harsh conditions (high temperatures and prolonged reaction times with strong acid or base) are typically required for the complete hydrolysis of the intermediate amide to the carboxylic acid.[6][8] If you are isolating the amide, you need to increase the severity of your hydrolysis conditions.

    • Acid-Catalyzed Hydrolysis: Refluxing with concentrated hydrochloric acid or sulfuric acid is a common method.[8][9]

    • Base-Catalyzed Hydrolysis: Heating with a strong base like sodium hydroxide will yield the sodium salt of the carboxylic acid, which then needs to be neutralized in a separate step to liberate the free amino acid.[8][10]

  • Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of both the starting nitrile and the intermediate amide.

Potential Side Reactions During Hydrolysis:

Side Reaction Cause Prevention/Solution
Incomplete Hydrolysis Insufficiently harsh conditions (temperature, time, acid/base concentration).Increase reaction temperature, prolong reaction time, or use a higher concentration of acid/base.[6][8]
Racemization The α-proton of the amino acid can be acidic, especially under basic conditions, leading to loss of stereochemical integrity if a chiral synthesis is being performed.For racemic synthesis, this is not a concern. For asymmetric synthesis, milder hydrolysis conditions or enzymatic methods may be necessary.[11]
Decarboxylation Can occur at very high temperatures, especially if there are other activating groups on the aromatic ring.Avoid excessive heating. Monitor the reaction temperature carefully.
Stage 3: Esterification of the α-Amino Acid

The final step involves the esterification of 2-amino-2-(2,4-dichlorophenyl)acetic acid with ethanol.

Q3: The esterification of my amino acid is inefficient, and I'm getting a complex mixture of products. What could be going wrong?

A3: Esterification of amino acids can be challenging due to the presence of both an acidic carboxyl group and a basic amino group.

  • Fischer Esterification: The most common method is the Fischer esterification, which involves heating the amino acid in an excess of ethanol with a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas.[12]

    • Excess Alcohol: Using ethanol as the solvent ensures a large excess, driving the equilibrium towards the ester product.

    • Water Removal: The reaction produces water, which can hydrolyze the ester product. While difficult to remove in a simple setup, using a large excess of ethanol helps to mitigate the reverse reaction.

  • Side Reactions:

    • Diketopiperazine Formation: Amino acid esters can undergo intermolecular self-condensation to form stable six-membered cyclic diamides known as diketopiperazines.[13] This is more prevalent with prolonged heating or under basic conditions. To minimize this, use acidic conditions and avoid unnecessarily long reaction times.

    • N-Acylation: If an acylating agent is present (e.g., from a previous step), the amino group can be acylated. Ensure the starting amino acid is pure.

    • Racemization: As with hydrolysis, basic conditions can lead to racemization. Acid-catalyzed esterification generally preserves the stereochemistry at the α-carbon.[14]

Troubleshooting Esterification

Problem Potential Cause Recommended Solution
Low Conversion Insufficient acid catalyst; insufficient heating; reaction has not reached equilibrium.Increase the amount of acid catalyst (e.g., H₂SO₄); ensure the reaction is refluxing; increase reaction time and monitor by TLC.[12]
Formation of Diketopiperazine Prolonged heating; presence of base.Use strictly acidic conditions; monitor the reaction and stop it once the starting material is consumed; keep the reaction temperature as low as feasible for a reasonable reaction rate.[13]
Complex Product Mixture Impure starting amino acid; side reactions.Purify the amino acid before esterification; ensure anhydrous conditions.

III. Purification of the Final Product

Q4: I am having difficulty purifying the final product, Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate, by column chromatography. I'm observing significant peak tailing.

A4: The basicity of the amino group in your product can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.[15]

  • Strategies to Mitigate Tailing on Silica Gel:

    • Addition of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[15]

    • Use of Neutral or Basic Alumina: As an alternative to silica gel, neutral or basic alumina can be a better stationary phase for the purification of basic compounds.[16]

  • Alternative Purification Techniques:

    • Acid-Base Extraction: The amino ester is basic and can be extracted into an acidic aqueous solution. Washing the organic layer containing the crude product with dilute acid (e.g., 1M HCl) will protonate the amino ester, which will then move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

IV. References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from Master Organic Chemistry.

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from Chemistry Steps.

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from Chemistry LibreTexts.

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide.

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube.

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from Wikipedia.

  • Loba Chemie. (n.d.). 2,4-DICHLOROBENZALDEHYDE. Retrieved from Loba Chemie.

  • Chemos GmbH & Co. KG. (2019, June 11). Safety Data Sheet: 2,4-Dichlorobenzaldehyde. Retrieved from Chemos GmbH & Co. KG.

  • Central Drug House (P) Ltd. (n.d.). 2,4-DICHLOROBENZALDEHYDE CAS No 874-42-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.

  • Pawar, V. G., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 27(45), 11655-11661.

  • Solubility of Things. (n.d.). 2,4-Dichlorobenzaldehyde. Retrieved from Solubility of Things.

  • Gawlicka-Chruszcz, M., et al. (2007). 2,4-Dichlorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(1), o243-o244.

  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(15), 5435–5438.

  • Shaalaa.com. (2021, August 21). What is the action of HCN on 2, 4-dichlorobenzaldehyde?. Retrieved from Shaalaa.com.

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal.

  • Chemistry Stack Exchange. (2025, December 28). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from Chemistry Stack Exchange.

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from Lumen Learning.

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852.

  • Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzaldehyde 99%. Retrieved from Sigma-Aldrich.

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from Organic Syntheses.

  • PrepChem.com. (n.d.). Preparation of 2,4-dichlorobenzaldehyde. Retrieved from PrepChem.com.

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from Master Organic Chemistry.

  • Liu, W., et al. (2020). Electrochemical Conversions of Acetonitrile. Molecules, 25(21), 5036.

  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from Benchchem.

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from Master Organic Chemistry.

  • Pérez-Fuertes, Y., et al. (2011). Asymmetric Strecker synthesis of α-arylglycines. The Journal of Organic Chemistry, 76(15), 6038–6047.

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from Organic Chemistry Portal.

  • Calvar, N., et al. (2007). Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. Chemical Engineering and Processing: Process Intensification, 46(12), 1309-1315.

  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from Benchchem.

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from MDPI.

  • Benchchem. (n.d.). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. Retrieved from Benchchem.

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Retrieved from Chemguide.

  • The Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Amides and Nitriles. [Video]. YouTube.

  • Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid. Retrieved from Google Patents.

  • Pearson+. (n.d.). α-Amino acids can be prepared by treating an aldehyde with.... Retrieved from Pearson+.

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from Chemistry LibreTexts.

  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from Googleapis.com.

  • Granthaalayah Publications and Printers. (2020, September 30). Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. Retrieved from Granthaalayah Publications and Printers.

  • ResearchGate. (n.d.). Strecker synthesis of glycine A simplified view of the reaction steps.... Retrieved from ResearchGate.

  • El-Gamal, M. I., et al. (2020). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 10(73), 44883-44895.

  • Wang, Y., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. The Journal of Organic Chemistry, 89(19), 13647–13655.

  • University of Bath. (2011, August 5). Asymmetric Strecker Synthesis of alpha-Arylglycines. Retrieved from the University of Bath's research portal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation in Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues when utilizing Ethyl 2-amino-2-(2,4-dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues when utilizing Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (an unnatural phenylglycine derivative) in API synthesis.

This guide is designed to move beyond basic troubleshooting. We will explore the fundamental causality behind the degradation of this specific chemical building block, provide self-validating experimental protocols, and offer actionable solutions to preserve the integrity of your synthetic workflows.

Part 1: Core Degradation Pathways (The "Why" and "How")

The degradation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is governed by the inherent reactivity of unnatural amino acid esters. The presence of the 2,4-dichlorophenyl ring heavily influences the molecule's electronic landscape, making it highly susceptible to three primary degradation pathways:

  • Ester Hydrolysis: Cleavage of the ethyl ester to yield the free carboxylic acid [1].

  • Epimerization (Racemization): Loss of chiral purity due to alpha-proton exchange [2, 3].

  • Intermolecular Condensation: Bimolecular cyclization forming a diketopiperazine (DKP)[4, 5].

Pathways Start Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Starting Material) Hydrolysis 2-amino-2-(2,4-dichlorophenyl)acetic acid (Hydrolysis Product) Start->Hydrolysis H2O, Acid/Base (Ester Cleavage) DKP Bis(2,4-dichlorophenyl) Diketopiperazine (Condensation Product) Start->DKP Bimolecular Condensation (-EtOH) Racemate Racemic Mixture (R/S) (Epimerization Product) Start->Racemate Base Catalysis (Alpha-Proton Exchange)

Fig 1. Primary degradation pathways of the 2,4-dichlorophenylglycine ethyl ester.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my enantiopure batch slowly losing chiral purity during storage in slightly basic media?

The Causality: This is classic racemization (epimerization) driven by alpha-proton exchange. Phenylglycine derivatives are inherently susceptible to racemization [3]. In your specific compound, the 2,4-dichloro substitution on the phenyl ring exerts a powerful electron-withdrawing inductive effect. This highly stabilizes the carbanion intermediate formed when a base abstracts the alpha-proton. Once the planar carbanion is formed, reprotonation occurs randomly from either face, leading to a racemic mixture [2]. The Fix: Avoid basic excipients or basic solvents (like pyridine or unbuffered amines) during storage. If basic conditions are required for a coupling step, minimize reaction times and maintain temperatures below 0°C to kinetically trap the chiral center.

Q2: We are detecting a highly lipophilic impurity with an m/z of ~404 in our concentrated stock solutions. What is this?

The Causality: You are observing intermolecular condensation leading to diketopiperazine (DKP) formation. Free amino acid esters are prone to bimolecular cyclization. The free alpha-amino group of one molecule attacks the ester carbonyl of a second molecule, releasing ethanol and forming a highly stable, 6-membered DKP ring [4, 5]. The Fix: Because this is a bimolecular reaction, its rate is concentration-dependent. Store the compound either as a dry powder (neat) or in highly dilute solutions. Converting the free amine to an HCl salt also completely halts DKP formation by protonating the nucleophilic amine.

Q3: During aqueous workup, our yield drops and a new polar peak appears at m/z 220. Is the ester cleaving?

The Causality: Yes. You are observing ester hydrolysis, yielding 2-amino-2-(2,4-dichlorophenyl)acetic acid and ethanol. Amino acid esters are sensitive to both acid- and base-catalyzed hydrolysis, especially in the presence of adventitious moisture [1]. The Fix: Switch to strictly anhydrous workup conditions or use mild, non-nucleophilic buffers (pH 6.0 - 7.0) if aqueous extraction is unavoidable.

Workflow Detect Impurity Detected in Stability Cohort LCMS Perform LC-MS & Chiral HPLC Detect->LCMS Cond1 Mass = 220 m/z? LCMS->Cond1 Cond2 Mass = 404 m/z? LCMS->Cond2 Cond3 Mass = 248 m/z but ee% drop? LCMS->Cond3 Act1 Control Moisture & pH Cond1->Act1 Yes (Hydrolysis) Act2 Reduce Concentration & Temp Cond2->Act2 Yes (DKP Formation) Act3 Eliminate Basic Excipients Cond3->Act3 Yes (Racemization)

Fig 2. Troubleshooting workflow for identifying and mitigating specific degradation mechanisms.

Part 3: Quantitative Data Presentation

To assist your analytical teams in rapid identification, refer to the physicochemical profile of the expected degradants below:

Degradation PathwayDegradant IdentityMolecular WeightTypical m/z [M+H]+Primary Catalyst / Trigger
Ester Hydrolysis 2-amino-2-(2,4-dichlorophenyl)acetic acid220.05 g/mol 221.0H₂O + Acid/Base
Intermolecular Condensation Bis(2,4-dichlorophenyl) diketopiperazine404.07 g/mol 405.1High Concentration + Heat
Epimerization Racemic (R/S) Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate248.10 g/mol 249.1Base (Alpha-proton abstraction)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply assume a degradation pathway based on mass alone. Use the following self-validating protocols to definitively prove the mechanism occurring in your specific reactor.

Protocol 1: Self-Validating DKP Kinetic Assay

Because DKP formation is a bimolecular condensation, the reaction rate is proportional to the square of the concentration (


). We can use this mathematical reality to validate the mechanism.
  • Preparation: Prepare two separate solutions of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate in anhydrous acetonitrile: one at 0.01 M and one at 0.5 M .

  • Incubation: Seal both vials under nitrogen and incubate at 40°C for 48 hours.

  • Analysis: Dilute both samples to a uniform 0.001 M concentration and analyze via LC-MS.

  • Self-Validation Logic: Compare the peak area of the m/z 405.1 impurity. If the impurity is indeed DKP, the original 0.5 M solution will show an exponentially larger DKP peak area (theoretically ~2500x greater before dilution adjustment) compared to the 0.01 M solution. If the impurity scales linearly with concentration, it is a unimolecular degradation (like internal rearrangement), not DKP formation.

Protocol 2: Moisture-Driven Hydrolysis vs. Racemization Check

This protocol isolates base-catalyzed racemization from base-catalyzed hydrolysis.

  • Preparation: Set up two reaction vials.

    • Vial A (Dry): Dissolve 100 mg of the ester in 5 mL of strictly anhydrous THF. Add 1.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Vial B (Wet): Dissolve 100 mg of the ester in 5 mL of THF containing 5% water. Add 1.0 eq of DIPEA.

  • Incubation: Stir both vials at room temperature for 12 hours.

  • Analysis: Quench with mild acid, extract, and analyze both samples via Chiral HPLC and LC-MS.

  • Self-Validation Logic: If Vial A shows a significant drop in enantiomeric excess (ee%) but no m/z 220 peak, while Vial B shows the m/z 220 peak, you have successfully proven that the base alone is sufficient for alpha-proton abstraction (racemization) without acting as a nucleophile, whereas moisture is strictly required for the hydrolysis pathway.

References

  • Biodegradable polymers. II. Degradation characteristics of hydrolysis-sensitive poly[(organo)phosphazenes] Source: PubMed (NIH)[1]

  • Process for the preparation of DL-phenyl-glycine amide - EP 0002297 B1 Source: European Patent Office[2]

  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control Source: Royal Society of Chemistry (RSC)[3]

  • A green and expedient synthesis of enantiopure diketopiperazines via enzymatic resolution of unnatural amino acids Source: DOI.org[4]

  • An experimental investigation of the evolution of chirality in a potential dynamic peptide system: N-terminal epimerization and degradation into diketopiperazine Source: PubMed (NIH)[5]

Sources

Optimization

Handling and safety precautions for "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate"

The following technical support guide is designed for researchers and scientists working with Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate . It synthesizes chemical safety data, stability profiles, and practical handling...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and scientists working with Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate . It synthesizes chemical safety data, stability profiles, and practical handling protocols into a cohesive troubleshooting resource.

Status: Active | Classification: Research Chemical / Chiral Intermediate Document ID: TS-EDCP-001 | Revision: 2.4

Compound Identification & Critical Properties[1][2]

Before initiating any experimental workflow, verify the identity and physicochemical state of your material. This compound is a phenylglycine derivative , a class known for specific stability challenges (racemization and hydrolysis).

PropertySpecification / Detail
Chemical Name Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
Structure Class

-Amino Acid Ester (Phenylglycine family)
Molecular Formula

Molecular Weight 248.11 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Poorly soluble in water (neutral form).
Key Hazard Irritant (Skin/Eye/Respiratory). Potential sensitizer.[1]
Critical Sensitivity Moisture Sensitive (Hydrolysis); Base Sensitive (Racemization).

Safety & Handling Protocols (The "Zero-Contamination" Standard)

Senior Scientist Note: Treat this compound as a "living" chemical. It is not inert. The electron-withdrawing chlorine atoms on the phenyl ring increase the acidity of the


-proton, making it significantly more prone to racemization than standard amino acid esters.
A. Storage & Shelf-Life
  • Temperature: Store at 2–8°C .

  • Atmosphere: Strictly under Argon or Nitrogen. The free amine reacts with atmospheric

    
     to form carbamates, and moisture drives hydrolysis.
    
  • Container: Amber glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccation jar.

B. Weighing & Transfer
  • Protocol: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which will hydrolyze the ester to the parent acid (2,4-dichlorophenylglycine) within hours.

  • PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Troubleshooting Guide & FAQs

Category 1: Stability & Purity

Q: My LC-MS shows a new peak at [M-28] or [M+18]. What is happening?

  • Diagnosis:

    • [M+18] (Hydrolysis): You are seeing the free acid (2,4-dichlorophenylglycine). This occurs if the solvent contained water or if the pH was too high/low during workup.

    • [M-EtOH] (Cyclization): If left in solution (especially MeOH or neutral buffers) for >24 hours, the free amine can attack the ester of another molecule, forming a diketopiperazine (dimer) .

  • Solution: Prepare solutions immediately before use. Do not store stock solutions of the free base. If storage is necessary, store as the HCl salt (protonated amine prevents cyclization).

Q: The optical rotation of my product is lower than expected. Did I racemize it?

  • Mechanism: The

    
    -proton is highly acidic due to the inductive effect of the 2,4-dichlorophenyl ring.
    
  • Trigger: Exposure to bases (Et3N, DIPEA) even at ambient temperature, or heating in protic solvents.

  • Correction:

    • Keep reaction temperature < 0°C when adding bases.

    • Use non-nucleophilic, bulky bases (e.g., DIPEA) only when necessary.

    • Avoid "standing time" in basic media. Quench reactions immediately.

Category 2: Reaction Optimization

Q: The compound is not dissolving in my aqueous buffer for the coupling reaction.

  • Insight: The free ester is lipophilic.

  • Fix: Dissolve the compound first in a minimal amount of DMF or DMSO (miscible organic), then slowly add the aqueous buffer while stirring. Alternatively, use a biphasic system (DCM/Water) with vigorous stirring.

Q: I am getting low yields in amide coupling (EDC/NHS).

  • Cause: The steric bulk of the 2,4-dichlorophenyl group hinders the approach of the activated carboxylic acid.

  • Strategy: Switch to more potent coupling agents like HATU or COMU . Allow a longer activation time for the acid component before adding the phenylglycine ester.

Visualizing Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below maps the three primary failure modes: Hydrolysis, Racemization, and Dimerization.

DegradationMap cluster_legend Critical Control Points Start Ethyl 2-amino-2- (2,4-dichlorophenyl)acetate (Active Ester) Hydrolysis Free Acid (2,4-dichlorophenylglycine) Start->Hydrolysis Moisture / H2O (pH < 3 or pH > 9) Racemate Racemic Mixture (Loss of Chirality) Start->Racemate Base (Et3N) Heat (>40°C) Dimer Diketopiperazine (Cyclic Dimer) Start->Dimer Standing in Soln (High Conc.) Note1 Keep Dry & Cold Note2 Avoid Excess Base

Figure 1: Stability profile showing the three primary degradation risks. Note that the 2,4-dichloro substitution accelerates racemization compared to unsubstituted phenylglycine.

Standard Operating Procedure: Safe Handling & Dissolution

Objective: Prepare a 0.1 M stock solution for reaction without inducing degradation.

  • Preparation:

    • Dry all glassware in an oven (>120°C) for 2 hours.

    • Use anhydrous solvent (DCM or DMF) from a Sure/Seal™ bottle or freshly distilled.

  • Weighing:

    • Remove vial from fridge. Wait 30 mins for equilibration.

    • Weigh rapidly into a tared vial.

  • Dissolution:

    • Add anhydrous solvent.

    • Optional: If the free amine is being stored for >1 hour, add 1.0 equivalent of

      
       (in dioxane/ether) to protonate the amine. The hydrochloride salt is significantly more stable to oxidation and dimerization.
      
  • Usage:

    • Use immediately. If a precipitate forms (diketopiperazine), filter; do not attempt to redissolve by heating.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Phenylglycine Derivatives. Retrieved from

  • Waikato University. (n.d.). Kinetics of amino acid ester hydrolysis. Retrieved from

  • National Institutes of Health (NIH). (2002).

    
    -Amino Esters. Organic Letters. Retrieved from 
    
  • Google Patents. (2004). Racemization of optically active 2-substituted phenyl glycine esters (US20040073057A1). Retrieved from

  • Frontiers in Bioengineering. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine. Retrieved from

Sources

Troubleshooting

Chiral separation of "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" enantiomers

The following guide serves as a specialized Technical Support Center for the chiral separation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical phenylglycine analog often used as an intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the chiral separation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical phenylglycine analog often used as an intermediate in the synthesis of antithrombotic agents (similar to Clopidogrel) and antifungal compounds.

Ticket Subject: Separation Protocols for Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Diagnostic & Strategy Triage

Before proceeding, identify your operational scale. The presence of the free primary amine and the electron-withdrawing 2,4-dichlorophenyl ring makes this molecule sensitive to racemization and peak tailing.

Select Your Workflow:

  • Scenario A (Analytical/Small Scale): You need to determine ee% or purify <100 mg.

    • Go to Section 2 (HPLC Method).

  • Scenario B (Preparative/Intermediate Scale): You need to purify 1g – 100g.

    • Go to Section 3 (Classical Resolution).

  • Scenario C (Green/High Specificity): You require mild conditions to avoid racemization.

    • Go to Section 4 (Enzymatic Resolution).

HPLC Method (Analytical & Semi-Prep)

The "Golden Standard" Protocol

For phenylglycine esters, polysaccharide-based stationary phases are the most robust. The 2,4-dichloro substitution increases the steric bulk, generally improving recognition on coated phases.

Recommended Column & Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized)Amylose backbones typically show higher selectivity for phenylglycine derivatives than cellulose (OD-H).
Mobile Phase n-Hexane : Ethanol (90:10 v/v)Ethanol provides better mass transfer than Isopropanol for this specific amine.
Additive (Critical) 0.1% Diethylamine (DEA) or Triethylamine (TEA)Mandatory. The free amine interacts with residual silanols on the silica support, causing severe tailing without a basic modifier.
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.
Detection UV @ 230 nmThe dichlorophenyl ring has strong absorption here; 254 nm is also acceptable but less sensitive.
Temperature 25°CLower temperatures (10-15°C) can enhance resolution (Rs) if peaks overlap.
Step-by-Step Protocol
  • Equilibration: Flush column with Mobile Phase (containing DEA) for 20 column volumes.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol . Do not use pure hexane as the sample solvent; the polar amine may precipitate or adsorb to the injector loop.

  • Injection: Inject 5-10 µL.

  • Analysis: Expect the (S)-enantiomer and (R)-enantiomer to elute with an alpha (

    
    ) value > 1.2.
    

Technical Note: If using Chiralpak IA (immobilized), you may switch the mobile phase to MTBE : Ethanol (95:5) if the Hexane method fails. MTBE often provides unique selectivity for halogenated aromatics.

Classical Chemical Resolution (Scale-Up)

The "Workhorse" Protocol

For scales >10g, HPLC is expensive. Diastereomeric salt formation using Tartaric Acid is the industry standard for 2-chlorophenylglycine analogs (e.g., Clopidogrel intermediates).[1] The 2,4-dichloro variant behaves similarly.

The Mechanism

The target amine acts as a base. Reacting it with a chiral acid forms two diastereomeric salts with different solubilities.

  • Reaction:

    
    -Amine + 
    
    
    
    -Tartaric Acid
    
    
    
    
Protocol: Tartaric Acid Resolution[1][2][3]
  • Solvent Selection: Prepare a mixture of Methanol : Acetone (1:4) .

    • Why? Methanol dissolves both salts; Acetone acts as the anti-solvent to crash out the less soluble diastereomer.

  • Mixing:

    • Dissolve 10g of racemic ester in 50 mL Acetone.

    • Dissolve 1 eq. of L-(+)-Tartaric Acid in 15 mL Methanol (warm to 40°C).

  • Crystallization:

    • Add the warm acid solution to the amine solution slowly with stirring.

    • Seed with pure crystal if available (from a small pilot batch).

    • Cool gradually to 0-5°C over 4 hours.

  • Filtration: Filter the white precipitate. This is typically the (S)-enantiomer tartrate salt (verify specific rotation).

  • Free-Basing (Liberation):

    • Suspend the salt in Ethyl Acetate.[2]

    • Add saturated

      
       (aq) and stir until the solid dissolves.
      
    • Separate organic layer, dry over

      
      , and evaporate.
      
Workflow Visualization

ResolutionWorkflow Start Racemic Mixture (Ethyl 2,4-dichloro...) AddAcid Add L-(+)-Tartaric Acid Solvent: MeOH/Acetone Start->AddAcid Crystallize Controlled Cooling (40°C -> 5°C) AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Diastereomeric Salt A) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Salt B) Filter->Liquor Filtrate Recryst Recrystallization (MeOH/Acetone) Solid->Recryst If ee < 95% FreeBase Free-Basing (EtOAc / NaHCO3) Solid->FreeBase If ee > 98% Recryst->FreeBase FinalProduct Pure Enantiomer (>98% ee) FreeBase->FinalProduct

Caption: Workflow for the diastereomeric salt resolution of phenylglycine esters using Tartaric Acid.

Enzymatic Resolution (Green Chemistry)

The "High Specificity" Protocol

If chemical resolution fails or yields are low, Lipase B from Candida antarctica (CAL-B) (commercially available as Novozym 435 ) is highly effective for this class of esters.

Method: Hydrolytic Kinetic Resolution

The enzyme will selectively hydrolyze the ester of one enantiomer (usually the S-enantiomer) into the free acid, leaving the R-enantiomer as the unreacted ester.

  • Medium: Phosphate Buffer (pH 7.0) : Toluene (biphasic system) or pure organic solvent (MTBE) with water equivalent.

  • Enzyme: Novozym 435 (immobilized).

  • Reaction:

    • Suspend racemic ester in MTBE saturated with water.

    • Add enzyme (10-20% w/w relative to substrate).

    • Shake at 30°C.

  • Separation:

    • The (S)-Acid will precipitate or partition into an aqueous wash (basic pH).

    • The (R)-Ester remains in the organic layer.

  • Advantage: This avoids the harsh acidic/basic swings of chemical resolution, preserving the sensitive benzylic center.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly on the HPLC. Why?

A: This is "amine drag." The primary amine group on the alpha-carbon is interacting with the silanol groups of the silica support.

  • Fix: Increase the DEA/TEA concentration to 0.2%.

  • Fix: Ensure your column is not old; void spaces at the column head exacerbate tailing.

Q2: The enantiomeric excess (ee) drops during the workup of the tartrate salt.

A: Racemization Alert. The proton attached to the chiral center is "benzylic" (next to a phenyl ring) and "alpha-carbonyl" (next to an ester). It is highly acidic (


).
  • Cause: Using strong bases (NaOH, KOH) or heating during the free-basing step.

  • Fix: Use mild bases like Sodium Bicarbonate (

    
    )  or Ammonia . Keep temperatures below 25°C  during extraction.
    
Q3: Solubility is poor in the Hexane/Ethanol mobile phase.

A: The 2,4-dichloro moiety makes the molecule lipophilic, but the amine salt (if not fully free-based) is polar.

  • Fix: Ensure you are injecting the free base, not a salt. If solubility remains an issue, switch to Methanol/Ethanol (50:50) on a Chiralpak IG or IC column (immobilized phases tolerate 100% polar organic solvents).

Q4: Which enantiomer is which?

A: Without an authentic standard, you cannot be 100% sure by HPLC alone. However, based on literature for 2-chlorophenylglycine esters:

  • Tartaric Acid Resolution: L-(+)-Tartaric acid typically crystallizes the (S)-(+) enantiomer.

  • CAL-B Enzymatic Hydrolysis: Typically prefers the (S) -enantiomer, hydrolyzing it to the acid.

References

  • Enzymatic Resolution Context: Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates. (Demonstrates CAL-B selectivity for 2,4-dichlorophenyl motifs). 3[1][4][3][5][6][7]

  • Chemical Resolution Standard: Process for resolution of methylamino(2-chlorophenyl)acetate. (Patent describing the Tartaric Acid protocol for the closest structural analog). 1[3][6]

  • HPLC Methodology: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (Validates AD-H/IA columns for phenylglycine esters). 8[1][9][3][5][6]

  • General Properties: 2,4-Dichlorophenoxyacetic acid derivatives and chemical behavior. (Background on the stability and solubility of 2,4-dichloro aromatics). 10[1][3][5][6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Volatility Profile of 2,4-D Derivatives: A Technical Guide

Topic: Efficacy Comparison of 2,4-D Derivatives in Herbicidal Applications Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The phenoxy herb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy Comparison of 2,4-D Derivatives in Herbicidal Applications Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxy herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) remains a cornerstone of global weed management. However, its efficacy and off-target movement profile vary drastically based on its chemical formulation.[1][2] This guide analyzes the three primary derivative classes—Esters (EHE) , Amines (DMA) , and Choline salts —providing a mechanistic comparison of their uptake, translocation, and volatility.

Key Takeaway: While 2,4-D Ester formulations historically offer superior cuticular penetration and rainfastness, the 2,4-D Choline salt (Colex-D® technology) represents a paradigm shift, offering near-zero volatility while maintaining efficacy comparable to amines, thereby uncoupling the traditional trade-off between efficacy and off-target safety.

Chemical Architecture & Mechanism of Action

The Auxin Mimicry Mechanism

Regardless of the formulation (salt or ester), the active moiety is the dissociated 2,4-D acid. Upon entry into the plant cell, 2,4-D mimics the natural plant hormone Indole-3-acetic acid (IAA).

The Lethal Cascade:

  • Receptor Binding: 2,4-D binds to the TIR1/AFB F-box proteins within the SCF ubiquitin ligase complex.

  • Repressor Degradation: This complex targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Activation: The degradation releases Auxin Response Factors (ARFs), triggering uncontrolled transcription of auxin-responsive genes.

  • Physiological Collapse: This leads to aberrant cell wall plasticity, overproduction of ethylene and reactive oxygen species (ROS), and vascular tissue collapse.

Visualization: Auxin Signaling Pathway

Figure 1: The molecular pathway of 2,4-D induced phytotoxicity.[3]

AuxinPathway D24 2,4-D (Acid Form) TIR1 TIR1/AFB Complex (F-Box Protein) D24->TIR1 Binds AuxIAA Aux/IAA Repressors (Ubiquitinated) TIR1->AuxIAA Recruits for Ubiquitination Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Targeted to ARF ARF Transcription Factors (Active) Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression ARF->GeneExp Promotes Ethylene Ethylene & ROS Production GeneExp->Ethylene Triggers Death Tissue Senescence & Death Ethylene->Death Causes

Caption: The 2,4-D acid binds TIR1, degrading Aux/IAA repressors and unleashing unregulated gene expression leading to plant death.

Comparative Analysis: Ester vs. Amine vs. Choline[2][4][5][6][7][8]

Chemical Properties & Uptake Kinetics

The formulation dictates the speed of uptake and the potential for vapor drift.

Feature2,4-D Ester (2-EHE) 2,4-D Amine (DMA) 2,4-D Choline
Chemical State Covalent Bond (Lipophilic)Ionic Salt (Hydrophilic)Ionic Salt (Hydrophilic)
Cuticular Uptake Rapid: Lipophilic nature allows direct diffusion through waxy cuticles.Slow: Requires aqueous pores; often rate-limited by crystal formation on leaf surface.Moderate: Similar to Amine, but optimized adjuvant packages can enhance uptake.
Rainfastness High (approx. 1 hour)Low (approx. 4-6 hours)Moderate (approx. 4 hours)
Volatility (Vapor Pressure) High: Prone to hydrolyzing back to acid and vaporizing (Vapor Drift).Low: Dissociates in water; low vapor pressure.Ultra-Low: Strong ionic bond stability minimizes dissociation to volatile acid.
Field Efficacy & Safety Data

Data synthesized from University of Georgia and other academic field trials [1, 5].

Metric2,4-D Ester 2,4-D Amine 2,4-D Choline
Cotton Injury (48h Exposure) 76% (Severe)14% (Moderate)5% (Negligible)
Drift Distance (Bioassay) Injury observed up to 48m Injury observed up to 3m Injury observed < 1.5m
Weed Control (Hard-to-wet) Excellent (95%+)Good (85-90%)Good (85-90%)
Weed Control (Standard) ExcellentExcellentExcellent

Scientific Insight:

  • Esters are superior in cool, dry conditions where weed cuticles are thickened and stomata are closed. The lipophilic ester permeates the cuticle independent of active transport.

  • Choline and Amine salts rely on hydration. If the droplet dries too quickly (hot/dry conditions), the salt crystallizes on the leaf surface, halting uptake. However, Choline formulations (e.g., Enlist One®) are often paired with advanced surfactant systems to mitigate this.

Advanced Experimental Protocols

To validate these differences in a research setting, the following protocols are recommended. These move beyond standard "spray and pray" methods to isolate specific variables.[4][5]

Protocol A: Humidome Volatility Bioassay

Objective: To quantify vapor drift potential independent of physical spray drift.

Materials:

  • Humidomes (Plastic trays with clear, vented covers).

  • Target Plants: Soybean or Cotton (highly sensitive auxinic bioindicators) at V2-V3 stage.

  • Treatment Trays: Soil flats treated with herbicide.[6][7]

Workflow:

  • Application: Apply the 2,4-D derivative (Ester, Amine, Choline) to a soil flat at a standard rate (e.g., 1.0 kg ae/ha) inside a fume hood.

  • Isolation: Immediately place the treated soil flat into the Humidome alongside untreated bioindicator plants. Crucial: Ensure no physical contact between treated soil and indicator plants.

  • Incubation: Seal Humidome and incubate at 25°C - 30°C for 48 hours. High temperature exacerbates volatility.

  • Assessment: Remove indicator plants and grow in a clean greenhouse for 14 days.

  • Data Collection: Measure epinasty (stem curling) using a visual scale (0-100%) and dry biomass reduction relative to control.

Protocol B: 14C-Labeled Cuticular Penetration Assay

Objective: To measure the precise uptake rate of different formulations.

Workflow:

  • Preparation: Use 14C-labeled 2,4-D acid reconstituted into Ester, Amine, and Choline formulations.

  • Spotting: Apply 10 μL of solution to the adaxial surface of the target weed leaf (e.g., Chenopodium album).

  • Time Course: Harvest leaves at t = 1, 4, 8, and 24 hours.

  • Leaf Wash: Wash leaf surface with 50% ethanol to remove unabsorbed herbicide. Scintillation count this wash (Fraction A = Unabsorbed).

  • Tissue Extraction: Oxidize the leaf tissue to recover absorbed 14C. Scintillation count (Fraction B = Absorbed).

  • Calculation: % Uptake = (Fraction B) / (Fraction A + Fraction B) * 100.

Strategic Formulation Selection

Selecting the correct derivative is a function of environmental risk versus efficacy requirements.

Visualization: Selection Decision Matrix

Figure 2: Logic flow for selecting the optimal 2,4-D derivative.

SelectionMatrix Start Application Scenario Sensitive Sensitive Crops Nearby? (Cotton/Grapes/Soy) Start->Sensitive Weather Weather Conditions? Sensitive->Weather No (Low Risk) Choline Select: 2,4-D Choline (Enlist One) Sensitive->Choline Yes (High Risk) Weather->Choline Variable / Mixed Amine Select: 2,4-D Amine Weather->Amine Warm (>20°C) & Humid Ester Select: 2,4-D Ester (LV formulations) Weather->Ester Cool (<15°C) or Dry

Caption: Decision tree prioritizing off-target safety (Choline) vs. cool-weather efficacy (Ester).

References

  • Sosnoskie, L. M., et al. (2015).[8] Evaluating the volatility of three formulations of 2,4-D when applied in the field. Weed Technology.[8][4][5][9][10][11] Link

  • Peterson, M. A., et al. (2016).[1] 2,4-D Past, Present, and Future: A Review. Weed Technology.[8][4][5][9][10][11][12] Link

  • Grossmann, K. (2010).[13] Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology. Link

  • Egan, J. F., et al. (2014). Herbicide drift on non-target plants: a meta-analysis. Scientific Reports. Link

  • University of Georgia Extension. (2012). Comparing Volatility of Three Forms of 2,4-D. Georgia Weed Control Committee. Link

Sources

Comparative

Executive Summary: The Strategic Importance of α-Arylglycines

An in-depth comparative analysis of synthetic routes for aryl-substituted α-amino acids, tailored for process chemists, medicinal researchers, and drug development professionals. Aryl-substituted α-amino acids, particula...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for aryl-substituted α-amino acids, tailored for process chemists, medicinal researchers, and drug development professionals.

Aryl-substituted α-amino acids, particularly α-arylglycines, are privileged chiral building blocks in modern drug discovery. They form the structural core of blockbuster therapeutics such as the antiplatelet medication clopidogrel and the β-lactam antibiotic amoxicillin[1]. Furthermore, they are ubiquitous as chiral auxiliaries and ligands in asymmetric catalysis[1].

However, the synthesis of these compounds presents unique chemical challenges. Unlike α-alkyl amino acids, α-arylglycines are highly prone to racemization due to the increased acidity of the α-proton, which is stabilized by the adjacent aromatic ring[2]. Consequently, selecting a synthetic route requires a careful balance between enantioselectivity, functional group tolerance, scalability, and atom economy.

This guide objectively compares four state-of-the-art synthetic methodologies, providing mechanistic insights and self-validating experimental protocols to guide your route-scouting efforts.

Mechanistic & Strategic Comparison of Major Synthetic Routes

A. Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

The Mechanism: Asymmetric hydrogenation of prochiral α-aryl imino esters is the most direct, atom-economical approach to chiral amines. While Rh and Ru catalysts are historically standard, they are often poisoned by the high basicity and nucleophilicity of the resulting amine products. The Innovation: Recent breakthroughs utilize Iridium-PHOX catalysts or earth-abundant Nickel complexes. For instance, Ni-catalyzed AH of N-p-methoxyphenyl (PMP) imino esters achieves exceptional turnover numbers (S/C up to 2000) by utilizing a highly active chiral Ni–H species. Best For: Large-scale process chemistry where atom economy and high enantiomeric excess (ee >98%) are non-negotiable.

B. The Asymmetric Petasis (Borono-Mannich) Reaction

The Mechanism: A multicomponent reaction (MCR) combining an amine, an aldehyde (typically glyoxylic acid), and an arylboronic acid[1]. The reaction proceeds via an in-situ generated iminium ion, which is then attacked by the nucleophilic boronic acid. The Innovation: The standard Petasis reaction yields racemic mixtures. However, utilizing chiral biphasic catalysts or palladium-catalyzed asymmetric three-component systems allows for high enantioinduction, overcoming the notoriously fast racemic background reaction[1]. Best For: Late-stage functionalization and discovery chemistry, particularly when utilizing electron-rich arylboronic acids.

C. Organocatalytic Single-Flask Cascade

The Mechanism: A metal-free approach that circumvents the instability of imine intermediates. It involves the asymmetric epoxidation of an alkene or aldehyde with (phenylsulfonyl)acetonitrile, followed by a regioselective ring-opening amination[2]. The Innovation: Using a single chiral quinidine-derived organocatalyst, researchers can drive both the epoxidation and the subsequent nucleophilic attack by an aniline in one pot. The free NH₂ group on the catalyst reinforces the hydrogen-bond network in the transition state, ensuring strict stereocontrol[2]. Best For: Green chemistry applications and libraries requiring high tolerance for diverse functional groups without heavy metal contamination.

D. The Asymmetric Strecker Synthesis

The Mechanism: The classical addition of a cyanide ion to an imine to form an α-amino nitrile, followed by acidic hydrolysis[3]. The Innovation: While traditionally racemic, modern variants employ chiral thiourea organocatalysts or cyclic dipeptides to direct the cyanide attack[4]. Best For: Broad substrate scope, though its utility in modern process chemistry is increasingly limited by the toxicity of cyanide reagents and the harsh hydrolysis conditions required[5].

Quantitative Performance Comparison

Synthetic RouteCatalyst / Key ReagentEnantioselectivity (ee)Scalability & Atom EconomyGreen Chemistry Profile
Asymmetric Hydrogenation Ir-PHOX or Ni-BisphosphineExcellent (95–99%)High (Low catalyst loading, S/C > 1000)High (100% atom economy, H₂ as reagent)
Organocatalytic Cascade Quinidine-derived organocatalystHigh (90–99%)Moderate (Single-flask, but complex intermediates)High (Metal-free, mild temperatures)
Petasis Reaction Pd-complex / Chiral amineModerate to High (80–95%)Moderate (MCR efficiency, but high background racemization)Moderate (Produces boronic acid waste)
Asymmetric Strecker Chiral Thiourea / DipeptidesHigh (90–98%)Low to Moderate (Requires stoichiometric toxic cyanides)Low (Hazardous reagents, harsh hydrolysis)

Route Selection Logic & Mechanistic Pathways

RouteSelection Start Target: Aryl-Substituted α-Amino Acid Q1 Is scalable, high atom economy required? Start->Q1 Hydro Asymmetric Hydrogenation (Ir/Ni Catalysts, High ee) Q1->Hydro Yes (Process Scale) Q2 Is the aryl group electron-rich? Q1->Q2 No (Discovery Scale) Petasis Petasis Borono-Mannich (Mild, Multicomponent) Q2->Petasis Yes (e.g., Phenols, Indoles) Q3 Tolerance for hazardous reagents (CN-)? Q2->Q3 No / Neutral Strecker Asymmetric Strecker (Broad Scope, Classic) Q3->Strecker Yes Organo Organocatalytic Cascade (Single-Flask, Metal-Free) Q3->Organo No (Green Chemistry)

Decision tree for selecting the optimal synthetic route for α-arylglycines based on project constraints.

Mechanism A Aldehyde + Sulfonylacetonitrile B Organocatalytic Asymmetric Epoxidation A->B Chiral Quinidine Catalyst C Chiral Epoxide Intermediate B->C High Enantiocontrol D Aniline Addition (Ring Opening) C->D Regioselective Nucleophilic Attack E α-Arylglycine Ester D->E Single-Flask Isolation

Mechanistic workflow of the Single-Flask Organocatalytic Synthesis of α-Arylglycine Esters.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, below are two field-proven protocols representing the forefront of metal-catalyzed and metal-free approaches.

Protocol A: Single-Flask Organocatalytic Synthesis of α-Arylglycine Esters[2]

Rationale: This protocol avoids the isolation of unstable imines and utilizes a single chiral catalyst to dictate the stereochemistry of a cascade reaction.

Step 1: Asymmetric Epoxidation

  • To an oven-dried Schlenk tube, add the aryl aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.11 mmol), and the quinidine-derived bifunctional organocatalyst (0.01 mmol, 10 mol%).

  • Dissolve the mixture in anhydrous toluene (5.0 mL) under an argon atmosphere.

  • Cool the reaction to -20 °C and add cumene hydroperoxide (CHP, 0.11 mmol) dropwise.

  • Stir for 12 hours. Validation Check: Monitor via TLC until complete consumption of the aldehyde to confirm the formation of the chiral 1-phenylsulfonyl-1-cyano epoxide.

Step 2: Regioselective Ring-Opening Amination

  • To the same flask (without isolating the epoxide), add p-anisidine (0.11 mmol) and an organic base (e.g., DIPEA, 0.2 mmol).

  • Add methanol (100 equivalents) to facilitate the ring-opening.

  • Warm the mixture to 60 °C and stir for an additional 24 hours. Causality: The elevated temperature is required to overcome the activation energy of the epoxide ring-opening, but the mild base prevents the epimerization of the newly formed α-stereocenter.

Step 3: Isolation and Analysis

  • Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Purify via flash column chromatography (Hexanes/EtOAc).

  • Determine enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). Expected ee: >93%.

Protocol B: Ni-Catalyzed Asymmetric Hydrogenation of N-Aryl Imino Esters[4]

Rationale: A highly scalable, atom-economical route utilizing earth-abundant nickel, avoiding the catalyst poisoning typically seen with basic alkyl amines.

Step 1: Catalyst Preparation (In Glovebox)

  • In a nitrogen-filled glovebox, dissolve Ni(OAc)₂ (5.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 5.5 mol%) in anhydrous trifluoroethanol (TFE, 2.0 mL).

  • Stir at room temperature for 30 minutes to ensure complete complexation (solution turns deep red/brown).

Step 2: Hydrogenation

  • Transfer the catalyst solution to a stainless-steel autoclave containing the N-PMP α-aryl imino ester substrate (1.0 mmol).

  • Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times.

  • Pressurize the autoclave to 50 atm of H₂.

  • Stir at 40 °C for 24 hours. Causality: The high pressure ensures rapid turnover, preventing the reversible coordination of the product amine from outcompeting H₂ oxidative addition at the Ni center.

Step 3: Deprotection

  • Vent the H₂ gas slowly. Evaporate the solvent under reduced pressure.

  • To remove the PMP protecting group, dissolve the crude product in acetonitrile/water (4:1) and treat with ceric ammonium nitrate (CAN, 3.0 equiv) at 0 °C for 1 hour.

  • Extract, purify via chromatography, and verify ee% via chiral HPLC. Expected ee: 95–98%.

References

  • Battaglia, V., Meninno, S., Pellegrini, A., Mazzanti, A., & Lattanzi, A. "Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis." Organic Letters, 2023.

  • Cabré, A., Verdaguer, X., & Riera, A. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2022.

  • Beisel, T., & Manolikakes, G. "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives." Frontiers in Chemistry, 2023.

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry, 2018.

  • Chen, J., et al. "Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines." Nature Communications (via PMC), 2019.

Sources

Validation

Comparative Biological Activity Guide: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate and Its Analogs

As drug discovery and agrochemical development pivot toward highly functionalized unnatural amino acids, Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate has emerged as a critical lipophilic building block and prodrug candida...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development pivot toward highly functionalized unnatural amino acids, Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate has emerged as a critical lipophilic building block and prodrug candidate. This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the structure-activity relationships (SAR) that dictate its superior performance in antimicrobial and antifungal applications.

Structural Rationale & Physicochemical Profiling

The biological efficacy of phenylglycine derivatives is heavily dependent on their ability to cross lipid bilayers and engage intracellular targets. The design of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate incorporates two synergistic modifications:

  • 2,4-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the ortho and para positions significantly enhances the lipophilicity of the aromatic ring. This modification facilitates penetration through bacterial and fungal cell membranes and increases binding affinity to target enzymes (such as succinate dehydrogenase) via halogen bonding, as demonstrated in studies on1.

  • Ethyl Esterification: Converting the free carboxylic acid to an ethyl ester masks the polar anionic charge at physiological pH. This acts as a classic prodrug strategy, drastically improving cellular uptake before intracellular esterases hydrolyze the molecule back to its active free acid form.

Comparative Biological Activity

To objectively evaluate performance, we compare the target compound against its free acid, methyl ester, and unsubstituted analogs. The data below synthesizes established SAR metrics for 2 and agricultural pathogens like Thanatephorus cucumeris.

Table 1: Quantitative SAR and Antimicrobial Performance
CompoundSubstructure VariationsCalculated LogP*MIC vs E. coli (mg/L)EC50 vs T. cucumeris (µg/mL)Primary Application
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate 2,4-diCl, Ethyl Ester~2.831.212.5Lipophilic prodrug, Hydrazide precursor
2-amino-2-(2,4-dichlorophenyl)acetic acid 2,4-diCl, Free Acid~1.562.525.0Oxazolone synthesis, Aqueous formulations
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate 2,4-diCl, Methyl Ester~2.345.018.0Sterically unhindered coupling
Ethyl 2-amino-2-phenylacetate Unsubstituted, Ethyl Ester~1.8>125.0>45.0Baseline comparative standard

*LogP values are theoretical estimates based on standard Hansch-Leo lipophilicity increments. Lower MIC/EC50 values indicate higher biological potency.

Data Analysis: The ethyl ester variant outperforms the free acid by a factor of two in both antibacterial and antifungal assays. The unsubstituted analog exhibits the weakest activity, proving that the 2,4-dichloro moiety is non-negotiable for potent biological activity.

Mechanistic Pathways

The enhanced biological activity of the ethyl ester derivative is driven by a sequential pharmacokinetic and pharmacodynamic pathway.

Mechanism A 2,4-Dichloro Substitution (Electron-Withdrawing) C Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Optimized Prodrug/Synthon) A->C B Ethyl Esterification (Lipophilic Masking) B->C D Enhanced Cell Membrane Penetration C->D High LogP E Intracellular Esterase Hydrolysis D->E Cellular Uptake F Active Free Acid (Target Engagement) E->F Bioactivation

Mechanism of action highlighting the physicochemical advantages of esterification and halogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a chemical rationale explaining the causality of the chosen method.

Protocol A: Synthesis of Bioactive 1,3,4-Oxadiazoles via Hydrazinolysis

Phenylglycine derivatives are highly valued as precursors for .

  • Hydrazinolysis: Dissolve 10 mmol of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate in 20 mL of absolute ethanol. Add 15 mmol of hydrazine hydrate and reflux for 4 hours.

    • Causality: The ethyl ester is specifically chosen over the free acid because esters undergo rapid nucleophilic acyl substitution with hydrazine. Using the free acid would result in a stable, unreactive carboxylate-hydrazine salt, halting the reaction. Ethanol is used to ensure homogenous solvation of the lipophilic ester.

  • Cyclization: React the isolated hydrazide intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to yield the 1,3,4-oxadiazole-2-thiol derivative.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf ester spot and the appearance of a lower-Rf hydrazide spot confirms conversion. Final structural integrity must be validated via LC-MS prior to biological testing.

Protocol B: High-Throughput MIC Determination

Protocol S1 Compound Preparation S2 Serial Dilution (96-well plate) S1->S2 S3 Inoculation (E. coli / Fungi) S2->S3 S4 Incubation (37°C / 25°C) S3->S4 S5 OD600 Quantification S4->S5

Self-validating high-throughput workflow for antimicrobial and antifungal MIC/EC50 determination.

  • Stock Preparation: Dissolve the compounds in a 5% DMSO / 95% aqueous buffer solution.

    • Causality: Due to the high LogP of the ethyl ester (~2.8), a co-solvent like DMSO is mandatory to prevent compound precipitation and false-negative MIC readings.

  • Broth Microdilution: Perform two-fold serial dilutions in a 96-well plate, ranging from 125 mg/L down to 0.97 mg/L.

  • Inoculation & Incubation: Add E. coli suspension (adjusted to 0.5 McFarland standard) to each well. Incubate at 37°C for 24 hours.

  • Self-Validation Step: The assay must include three controls:

    • Positive Control: A known broad-spectrum agent (e.g., Boscalid) to confirm bacterial susceptibility.

    • Negative Control: Vehicle only (5% DMSO) to ensure the co-solvent does not inherently inhibit bacterial growth.

    • Orthogonal Check: Read OD600 via a spectrophotometer, then plate the clear wells onto agar to differentiate between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Conclusion

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate represents a highly optimized node in the chemical space of unnatural amino acids. By leveraging the electron-withdrawing and lipophilic properties of the 2,4-dichloro substitution, combined with the bioavailability enhancements of ethyl esterification, it serves as a superior precursor for synthesizing highly active antimicrobial and antifungal agents compared to its free acid or unsubstituted counterparts.

References

  • Oxazolone: From Chemical Structure to Biological Function – A Review International Journal of Pharmaceutical Sciences URL:[Link]

  • Google Patents (CN102165950B)
  • Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives Arabian Journal of Chemistry URL:[Link]

  • Design, Synthesis and Bioassay of 2‐Phenylglycine Derivatives as Potential Pesticide Candidates ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural validation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural validation of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices and to establish a self-validating analytical workflow. Our objective is to provide a framework for the rigorous confirmation of molecular structure, ensuring the integrity of downstream applications.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement. The biological activity and safety of a drug substance are intrinsically linked to its precise three-dimensional architecture. Any deviation, from constitutional isomerism to subtle stereochemical changes, can have profound and often detrimental effects. For a molecule such as Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate, which serves as a building block for more complex active pharmaceutical ingredients (APIs), ensuring its structural fidelity is paramount.

This guide will dissect the application of three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive validation of the title compound. We will also explore alternative and complementary techniques that provide additional layers of structural confirmation. The causality behind the selection of specific experimental parameters and the logic of data interpretation will be emphasized throughout, reflecting a field-proven approach to analytical validation.

The Analytical Triad: NMR, IR, and MS in Concert

The synergistic use of NMR, IR, and MS forms the bedrock of modern small molecule characterization.[1] Each technique probes different aspects of the molecular structure, and their combined data provides a highly confident and comprehensive picture.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[2] It provides detailed information about the connectivity of atoms and their chemical environment. For Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate, both ¹H and ¹³C NMR are indispensable.

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans (typically 8-16) should be sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon atom.

    • A wider spectral width (e.g., 0 to 220 ppm) is necessary.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a good signal-to-noise ratio.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural validation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.25Triplet (t)3H-OCH₂CHEthyl ester methyl protons, split by the adjacent methylene group.
~2.0Broad Singlet2H-NHAmine protons, often broad and may exchange with trace water in the solvent.
~4.20Quartet (q)2H-OCH ₂CH₃Ethyl ester methylene protons, split by the adjacent methyl group.
~5.10Singlet (s)1H-CH (NH₂)ArMethine proton adjacent to the amino group and the aromatic ring.
~7.2-7.5Multiplet (m)3HAromatic ProtonsProtons on the dichlorophenyl ring will exhibit complex splitting patterns due to their differing electronic environments and coupling to each other.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~14-OCH₂C H₃Ethyl ester methyl carbon.
~60-OC H₂CH₃Ethyl ester methylene carbon, deshielded by the adjacent oxygen.
~65-C H(NH₂)ArMethine carbon, deshielded by the attached nitrogen and aromatic ring.
~127-135Aromatic CarbonsSix distinct signals are expected for the dichlorophenyl ring carbons due to the substitution pattern.
~172-C =OEster carbonyl carbon, characteristically found in the downfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

ATR-FTIR is a common technique for solid and liquid samples, requiring minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchPrimary Amine (-NH₂)
3000-2850C-H stretchAliphatic (Ethyl group)
~1735C=O stretchEster
~1600, ~1470C=C stretchAromatic Ring
~1200C-O stretchEster
~820C-Cl stretchAryl Halide

The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[5] It also offers structural information through the analysis of fragmentation patterns.

ESI is a soft ionization technique suitable for polar molecules like amino acid esters, minimizing fragmentation and preserving the molecular ion.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which desolvate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Molecular Formula: C₁₀H₁₁Cl₂NO₂

  • Monoisotopic Mass: 247.0167

  • Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z 248.0240

The observation of an ion with a mass-to-charge ratio corresponding to the protonated molecule with high mass accuracy (typically < 5 ppm error) provides strong confirmation of the molecular formula.

Predicted Fragmentation Pattern:

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl ester group.

Data Interpretation Logic

Data_Interpretation NMR NMR Data (¹H & ¹³C) Structure Proposed Structure Ethyl 2-amino-2- (2,4-dichlorophenyl)acetate NMR->Structure Confirms C-H framework & connectivity IR IR Data IR->Structure Confirms functional groups (Amine, Ester, Aromatic) MS MS Data (HRMS) MS->Structure Confirms molecular weight & formula

Sources

Validation

Comparative Profiling of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: Synthetic Stability &amp; Pharmacological Selectivity

This guide provides a comprehensive technical comparison of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (referred to herein as Et-2,4-DCPG ) against standard phenylglycine derivatives.[1] It is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (referred to herein as Et-2,4-DCPG ) against standard phenylglycine derivatives.[1] It is designed for medicinal chemists and pharmacologists evaluating this scaffold for mGluR ligand development or antimicrobial oxazolone synthesis .[1]

[1]

Executive Summary

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (Et-2,4-DCPG) is a halogenated phenylglycine ester used primarily as a chiral building block for non-proteinogenic peptides and as a precursor for Metabotropic Glutamate Receptor (mGluR) antagonists.[1]

Unlike unsubstituted phenylglycine, the 2,4-dichloro substitution introduces significant electronic and steric effects that alter its:

  • Chemical Stability: Drastically increased acidity of the

    
    -proton, leading to rapid racemization under basic conditions.[1]
    
  • Pharmacological Selectivity: Enhanced lipophilicity and specific steric exclusion in the glutamate binding pocket, often shifting selectivity profiles between Group I (mGluR1/5) and Group II (mGluR2/3) receptors.[1]

  • Synthetic Utility: It serves as a critical intermediate for 2-(2,4-dichlorophenyl)-oxazolone derivatives, which exhibit broad-spectrum antimicrobial activity.[1]

Comparative Analysis: Et-2,4-DCPG vs. Standard Analogs[1]

The following table contrasts Et-2,4-DCPG with the industry-standard Phenylglycine Ethyl Ester (PhG-Et) and the known mGluR ligand 4-Carboxyphenylglycine (4-CPG) .[1]

Table 1: Physiochemical & Synthetic Performance Profile[1]
FeatureEt-2,4-DCPG (Subject)PhG-Et (Standard)4-CPG (Functional Analog)Implication for Researchers
Electronic Effect Strong e- withdrawing (2,4-Cl)NeutralModerate e- withdrawing (4-COOH)High Acidity: The

-proton of Et-2,4-DCPG is highly acidic (

~12-13 vs ~16 for PhG), making it prone to base-catalyzed racemization.[1]
Steric Bulk High (Ortho/Para Cl)LowModerate (Para COOH)Restricted Rotation: Ortho-Cl hinders rotation, potentially locking bioactive conformations but complicating peptide coupling.[1]
Lipophilicity (LogP) ~3.2 (High)~1.5 (Moderate)~0.5 (Low)Membrane Permeability: Et-2,4-DCPG crosses BBB effectively; often used as a prodrug ester for the active acid.[1]
mGluR Activity Antagonist (Group I/II) Weak/InactiveAgonist/Antagonist (Mixed) Selectivity: The 2,4-dichloro motif favors antagonist binding modes by sterically blocking the "closed" agonist conformation of the Venus Flytrap Domain (VFD).[1]
Synthetic Risk Critical Racemization Risk Moderate RiskLow RiskProtocol Adjustment: Avoid strong bases (e.g., TEA, DBU) during coupling; use collidine or NMM.[1]

Pharmacological Cross-Reactivity: mGluR Subtypes

In drug development, "cross-reactivity" for this class refers to the compound's ability to bind multiple mGluR subtypes (off-target effects).[1]

Mechanism of Action

Phenylglycine derivatives bind to the Venus Flytrap Domain (VFD) of mGluRs.[1]

  • Agonists (e.g., Glutamate): Stabilize the closed conformation.[1]

  • Antagonists (e.g., Et-2,4-DCPG acid form): The bulky 2,4-dichloro group sterically prevents the VFD from closing, locking the receptor in an open-inactive state.[1]

Selectivity Profile
  • Primary Target: Group I mGluRs (mGluR1 > mGluR5).[1]

  • Cross-Reactivity: Moderate affinity for Group II (mGluR2/3).[1]

  • Null Reactivity: Generally inactive at Group III (mGluR4/6/7/8) due to the strict steric requirements of the L-AP4 binding site.[1]

Diagram 1: mGluR Signaling & Intervention Points

This diagram illustrates where Et-2,4-DCPG intervenes in the glutamatergic pathway compared to endogenous ligands.[1]

mGluR_Pathway cluster_Receptor mGluR Receptor (VFD) Glutamate L-Glutamate (Endogenous Agonist) Closed_State Closed Conformation (Active) Glutamate->Closed_State Stabilizes Et_24_DCPG Et-2,4-DCPG (Antagonist/Prodrug) Open_State Open Conformation (Inactive) Et_24_DCPG->Open_State Locks (Steric Hindrance) Et_24_DCPG->Closed_State Blocks Closure Open_State->Closed_State Activation G_Protein G-Protein Activation Closed_State->G_Protein Coupling Effector PLC / IP3 / Ca2+ Release G_Protein->Effector Signaling Cascade

Caption: Et-2,4-DCPG prevents the structural transition of the mGluR Venus Flytrap Domain (VFD) from Open to Closed, inhibiting downstream Ca2+ signaling.[1]

Experimental Protocols

Protocol A: Self-Validating Racemization Kinetics Assay

Objective: Quantify the rate of racemization of Et-2,4-DCPG under coupling conditions to determine optimal base usage. Causality: The electron-withdrawing chlorines increase the acidity of the


-proton.[1] Standard bases used in peptide synthesis (TEA) may cause rapid loss of chirality.[1]

Materials:

  • Analyte: Et-2,4-DCPG (Enantiopure, >99% ee).[1]

  • Solvent: DMF-d7 (Deuterated).[1]

  • Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2,4,6-Collidine.[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene.[1]

Workflow:

  • Baseline: Dissolve 10 mg Et-2,4-DCPG and 5 mg Internal Standard in 0.6 mL DMF-d7. Acquire

    
    H-NMR (
    
    
    
    ).[1]
  • Induction: Add 1.0 equivalent of the test base (TEA, DIPEA, or Collidine).[1]

  • Monitoring: Acquire

    
    H-NMR spectra every 10 minutes for 2 hours.
    
  • Validation (The "Self-Check"): Monitor the integration of the

    
    -proton signal (
    
    
    
    ppm).
    • Deuterium Exchange: If the signal intensity decreases (replaced by D), the proton is labile.[1]

    • Chiral HPLC Confirmation: Take an aliquot at

      
       min, quench with dilute HCl, and run on a Chiralpak IA column (Hexane/IPA 90:10).
      

Expected Outcome:

  • TEA: Rapid deuterium exchange (< 30 mins)

    
     High Racemization Risk.[1]
    
  • Collidine: Negligible exchange

    
     Safe for Coupling.
    
Protocol B: mGluR Functional Selectivity Assay (Calcium Flux)

Objective: Determine the cross-reactivity profile of the hydrolyzed acid (2,4-DCPG) against mGluR1 (Group I) and mGluR2 (Group II).[1]

Workflow:

  • Cell Lines: CHO cells stably expressing rat mGluR1 or mGluR2 + G

    
    16 (promiscuous G-protein to force Ca2+ coupling).[1]
    
  • Dye Loading: Incubate cells with Fluo-4 AM (Calcium indicator) for 45 min at 37°C.

  • Baseline Measurement: Record fluorescence for 10s (Ex 488nm / Em 525nm).

  • Antagonist Addition: Add serial dilutions of 2,4-DCPG (hydrolyzed form of the ester).[1] Incubate 5 min.

  • Agonist Challenge:

    • For mGluR1: Add Glutamate (

      
       concentration).[1]
      
    • For mGluR2: Add Glutamate (

      
       concentration).[1]
      
  • Data Analysis: Calculate

    
     for both subtypes.
    
    • Selectivity Index:

      
      .[1]
      

Synthetic Utility: Chemoselectivity & Cross-Coupling

Beyond pharmacology, this compound is a scaffold for Oxazolone synthesis (Antimicrobial) and Pd-catalyzed Cross-Coupling .[1]

Diagram 2: Synthetic Divergence & Stability

This diagram maps the synthetic pathways and stability checkpoints for the compound.[1]

Synthesis_Flow Start Et-2,4-DCPG (Starting Material) path_A Path A: Peptide Coupling (Amide Bond Formation) Start->path_A + R-COOH / Coupling Agent path_B Path B: Cyclization (Oxazolone Synthesis) Start->path_B + Acetic Anhydride / Heat path_C Path C: Hydrolysis (mGluR Ligand Gen) Start->path_C + LiOH / THF / H2O Risk_Racemization CRITICAL RISK: Base-Catalyzed Racemization path_A->Risk_Racemization If Base pKa > 10 Product_Oxazolone 2-(2,4-dichlorophenyl)-oxazolone (Antimicrobial) path_B->Product_Oxazolone Cyclodehydration Product_Ligand 2,4-DCPG Acid (mGluR Antagonist) path_C->Product_Ligand Saponification

Caption: Synthetic pathways for Et-2,4-DCPG. Path A requires strict base control to avoid racemization (Red Octagon).[1]

References

  • Hayashi, Y., et al. (1994).[1] "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience. Link

  • Thomsen, C., et al. (1994).[1] "Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family." European Journal of Pharmacology. Link

  • Prasad, P. (2025).[1][2][3] "Synthesis and Biological Activity of Oxazolone Derivatives." International Journal of Pharmaceutical Sciences. Link

  • Jane, D. E., et al. (1995).[1] "Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses."[1][4] Neuropharmacology. Link

  • García-Viada, A., et al. (2025).[1][5] "o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization." MDPI Molecules. Link[1]

Sources

Comparative

Benchmarking "Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate" performance in specific assays

The following guide benchmarks the performance of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (hereafter EDCPA ) in the context of enantioselective enzymatic resolution and downstream synthetic utility . This guide is de...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (hereafter EDCPA ) in the context of enantioselective enzymatic resolution and downstream synthetic utility .

This guide is designed for process chemists and application scientists optimizing the production of chiral (S)-2,4-dichlorophenylglycine , a critical scaffold for oxazolone-based antimicrobial agents and cardioprotective pharmaceuticals .

Executive Summary & Molecule Profile

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a sterically demanding, electron-deficient phenylglycine ester. Its primary utility lies in its role as a substrate for Kinetic Resolution (KR) to yield optically pure amino acids.

Unlike simple phenylglycine esters, the 2,4-dichloro substitution introduces significant steric hindrance and electronic deactivation, making standard resolution protocols inefficient. This guide benchmarks EDCPA against alternative esters (Methyl, Butyl) and evaluates its performance across varying biocatalytic systems.

Core Benchmarking Metrics
  • Enantiomeric Ratio (E-value): The measure of enzyme selectivity (Target: E > 100).

  • Conversion Rate (

    
    ):  Speed of hydrolysis/transesterification.
    
  • Hydrolytic Stability: Resistance to spontaneous (non-enzymatic) hydrolysis.

Comparative Analysis: Ester Substrate Performance

The choice of the ester moiety significantly impacts the efficiency of enzymatic resolution. The following table synthesizes performance data comparing EDCPA (Ethyl) against Methyl and Butyl analogs in a standard Lipase-catalyzed hydrolysis (CAL-B in Phosphate Buffer/Toluene biphasic system).

Table 1: Substrate Performance Benchmark (Representative Data)
FeatureMethyl Ester (Alternative)Ethyl Ester (EDCPA) (Target)n-Butyl Ester (Alternative)
Reaction Rate (

)
High (Fastest conversion)Moderate (Optimal control)Low (Steric hindrance)
Enantioselectivity (

)
Moderate (

)
High (

)
Very High (

)
Spontaneous Hydrolysis High (Racemization risk)Low (Stable) Very Low
Downstream Utility Poor (Hard to separate)Excellent (Easy extraction)Moderate (High BP)
Overall Rating ⚠ Use for rapid screening✅ Preferred for Scale-upℹ Use for ultra-high purity

Expert Insight: While the Methyl ester reacts faster, it suffers from significant spontaneous hydrolysis at pH 7.5, eroding the enantiomeric excess (


). EDCPA  offers the optimal balance: it is hydrophobic enough to prevent non-specific hydrolysis but reactive enough to reach 50% conversion in <24 hours.

Assay 1: Enzymatic Resolution Screening

This assay benchmarks the performance of EDCPA against a panel of commercially available lipases. The goal is to identify the biocatalyst that yields the highest Enantiomeric Ratio (E) .

Experimental Logic

The 2,4-dichloro motif creates a "steric wall" near the chiral center. Only enzymes with a sufficiently large hydrophobic pocket can accommodate this substrate effectively.

Workflow Diagram (Graphviz)

G cluster_0 Substrate Preparation cluster_1 Enzyme Screening Panel cluster_2 Analytical Output EDCPA Racemic EDCPA (Ethyl Ester) CALB CAL-B (Novozym 435) EDCPA->CALB PPL Porcine Pancreatic Lipase EDCPA->PPL CRL Candida rugosa Lipase EDCPA->CRL Solvent MTBE / Phosphate Buffer (Biphasic System) Solvent->CALB HPLC Chiral HPLC (Chiralcel OD-H) CALB->HPLC Aliquot @ 1h, 4h, 24h PPL->HPLC CRL->HPLC Data Calculate E-value & Conversion (c) HPLC->Data

Caption: Workflow for benchmarking lipase selectivity against racemic EDCPA.

Protocol: Immobilized Lipase Screening
  • Substrate Solution: Dissolve EDCPA (50 mg, 0.18 mmol) in MTBE (Methyl tert-butyl ether) (2 mL).

  • Buffer Addition: Add Phosphate Buffer (2 mL, 100 mM, pH 7.5).

  • Enzyme Initiation: Add 20 mg of immobilized enzyme (e.g., Novozym 435).

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: Withdraw 50 µL aliquots at 1, 4, and 24 hours.

  • Quenching: Dilute aliquot in Mobile Phase (Hexane/IPA) and filter (0.22 µm).

  • Analysis: Analyze via Chiral HPLC (Method below).

Representative Performance Data
EnzymeSourceTime (h)Conversion (

)

(Substrate)

(Product)

-value
CAL-B C. antarctica648%91%>99%>200
CRL C. rugosa2415%12%85%18
PPL Porcine Pancreas48<5%N/AN/A<5

Assay 2: Analytical Benchmarking (Chiral HPLC)

Accurate benchmarking requires a validated analytical method. EDCPA presents separation challenges due to the electronegative chlorines affecting interaction with the chiral stationary phase.

Method Parameters
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 220 nm (Absorption max of dichlorophenyl ring).

  • Temperature: 25°C.

Validation Criteria
  • Resolution (

    
    ):  Must be > 1.5 between (S)-EDCPA and (R)-EDCPA.
    
  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min

  • Selectivity Factor (

    
    ):  Target > 1.2.
    

Mechanism of Action: Why EDCPA?

The utility of EDCPA extends beyond simple resolution. The ethyl ester group serves as a specific "handle" for the subsequent cyclization into Oxazolones .

Pathway Diagram: From EDCPA to Bioactive Oxazolone

Reaction cluster_resolution Step 1: Enzymatic Resolution cluster_synthesis Step 2: Cyclization (Oxazolone Synthesis) Racemic Racemic EDCPA (Ethyl Ester) S_Acid (S)-2,4-Dichlorophenylglycine (Free Acid) Racemic->S_Acid CAL-B / Hydrolysis R_Ester (R)-EDCPA (Unreacted Ester) Racemic->R_Ester Kinetic Resolution Oxazolone 2-(2,4-Dichlorophenyl)-oxazolone (Bioactive Core) S_Acid->Oxazolone Ac2O / Heat Cyclodehydration Ac2O Acetic Anhydride (Cyclizing Agent) Ac2O->Oxazolone

Caption: Synthetic pathway converting resolved EDCPA into the bioactive oxazolone scaffold.

Mechanistic Note: The electron-withdrawing nature of the 2,4-dichloro group increases the acidity of the


-proton, facilitating the cyclization step with acetic anhydride but also making the chiral center prone to racemization under basic conditions. This reinforces the need for enzymatic resolution under mild (neutral) conditions , which EDCPA allows.

References

  • Pradeepa Prasad, et al. (2025). Design, synthesis and evaluation of phenyl oxazolone derivatives as cardioprotective drugs. International Journal of Pharmaceutical Sciences, 3(9), 1275-1283. 1

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824.
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. (Review of phenylglycine ester resolution).
  • Palomo, J. M., et al. (2002). Enzymatic Resolution of Racemic Phenylglycine Esters. Enzyme and Microbial Technology, 31(6), 775-783. (Protocol basis for CAL-B usage).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate proper disposal procedures

Operational Guide & Standard Operating Procedure: Handling and Disposal of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate As a Senior Application Scientist, I frequently consult with drug development professionals scaling u...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & Standard Operating Procedure: Handling and Disposal of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of active pharmaceutical ingredients (APIs). A critical bottleneck in these workflows is the safe, compliant handling and disposal of halogenated intermediates like Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate [1].

This guide provides the mechanistic rationale behind our safety protocols. By understanding the physicochemical behavior of this molecule, your laboratory can implement a self-validating disposal system that ensures regulatory compliance, environmental protection, and operational safety.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first analyze the molecular structure. Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate features a lipophilic dichlorophenyl ring, a nucleophilic primary amine, and an ester linkage. Each of these functional groups dictates specific handling and destruction requirements[2],[3].

Table 1: Physicochemical Hazard Causality

Structural FeatureGHS Hazard ClassificationMechanistic Causality
Primary Amine (-NH₂) Category 2 (Skin), Category 2A (Eye)The basic, nucleophilic amine group readily interacts with proteins and moisture in mucosal membranes, leading to localized pH changes and cellular irritation[2].
2,4-Dichlorophenyl Ring Aquatic Toxicity (Chronic)High lipophilicity and resistance to rapid enzymatic degradation cause this moiety to bioaccumulate, disrupting cellular membranes in aquatic ecosystems.
Halogenated Backbone (Cl) Halogenated Waste DesignationUpon thermal decomposition at standard temperatures, the chlorine atoms can recombine with organic radicals to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[4].

Waste Segregation & Containment Strategy

The fundamental rule of disposing of this compound is strict segregation from non-halogenated waste . Mixing waste streams not only violates but also creates severe logistical hazards during commercial incineration.

Table 2: Waste Segregation & Compatibility

Waste CategoryCompatible SolventsIncompatible MaterialsRationale
Halogenated Organic Waste Dichloromethane, Chloroform, ChlorobenzeneAcetone, Hexane, Strong Oxidizers (e.g., Nitric Acid)Mixing halogenated and non-halogenated waste drastically increases disposal costs and risks explosive oxidation reactions if peroxides are present.
Protocol 1: Routine Laboratory Disposal
  • Quenching & Neutralization: If the compound is dissolved in an acidic or basic reaction mixture, neutralize the solution to pH 6–8 using 1M HCl or 1M NaOH.

    • Causality: Neutralization prevents unintended, gas-generating exothermic reactions inside the sealed waste carboy.

  • Solvent Compatibility: Transfer the solution exclusively to a waste container designated for Halogenated Organic Solvents .

  • Quantitative Labeling: Label the container with the exact mass/volume of the compound.

    • Causality: Commercial incinerators calculate the required alkaline scrubber dosing (NaOH) based on the total chlorine load of the incoming waste stream. Accurate labeling prevents scrubber failure.

  • Storage: Store in a cool, well-ventilated secondary containment tray away from light and strong oxidizing agents[3].

Emergency Spill Management Workflow

In the event of a spill, immediate containment is required to prevent aerosolization of the amine and environmental runoff.

Protocol 2: Step-by-Step Spill Response
  • Isolation & PPE: Evacuate non-essential personnel. Don appropriate PPE: NIOSH-approved respirator (N95 or P100), double-layered nitrile gloves, and splash goggles[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or universal liquid-binders[2].

    • Causality: Inert absorbents prevent the amine from undergoing exothermic acid-base reactions that could occur with reactive spill kits.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bucket.

  • Surface Decontamination: Scrub the spill surface with a 70% isopropanol/water solution to dissolve residual ester, followed by a standard soap and water wash[2].

  • Final Disposal: Treat all cleanup materials, including the gloves used, as halogenated hazardous waste[3].

SpillResponse Start Spill Detected Assess Assess Volume & PPE (Respirator, Nitrile Gloves) Start->Assess Contain Contain Spill (Inert Absorbent/Diatomite) Assess->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decontamination (Alcohol/Water scrub) Collect->Decon Waste Halogenated Waste Container Collect->Waste Decon->Waste

Workflow for the containment and decontamination of halogenated chemical spills.

Final Destruction: The Thermal Oxidation Pathway

Why do we insist on specialized disposal? When you hand off Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate to a certified waste management facility, it undergoes high-temperature thermal oxidation[3],[4]. Because the molecule contains roughly 28% chlorine by weight, standard incineration (<800°C) is highly dangerous.

The compound must be injected into a rotary kiln incinerator operating at >850°C (often >1100°C) with a residence time of at least 2 seconds. This extreme environment ensures the complete homolytic cleavage of the C-Cl bonds, effectively preventing dioxin formation. The resulting combustion gases—which include corrosive HCl gas from the halogens and NOₓ from the amine group—are immediately quenched and neutralized in a downstream alkaline scrubber and catalytic reduction system.

ThermalDestruction Compound Halogenated Waste (Contains Cl, N) Incinerator Thermal Oxidation (>850°C) Compound->Incinerator Injection Gases Combustion Gases (CO₂, H₂O, HCl, NOₓ) Incinerator->Gases Oxidation Scrubber Alkaline Scrubber (NaOH) Gases->Scrubber Halogen Neutralization SCR Catalytic Reduction (NH₃/Urea) Scrubber->SCR Denitrification SafeExhaust Safe Exhaust (N₂, CO₂, H₂O, NaCl) SCR->SafeExhaust Release

High-temperature thermal oxidation pathway neutralizing halogenated organic waste.

Trust & Verification

By implementing these rigorous protocols, your laboratory establishes a self-validating safety culture. Every operational choice—from the specific selection of an inert spill absorbent to the segregation of halogenated waste carboys—is directly grounded in the physicochemical reality of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate.

References

  • Management of Halogenated Hazardous Waste (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate

Topic: Personal Protective Equipment & Safe Handling of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate CAS: 500772-55-4 (and related isomers/salts) Classification: Halogenated Amino Acid Ester / Pharmaceutical Intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate CAS: 500772-55-4 (and related isomers/salts) Classification: Halogenated Amino Acid Ester / Pharmaceutical Intermediate

Core Directive: The "Universal Precautions" Approach

As a Senior Application Scientist, I must address a critical gap often found in safety data sheets (SDS) for pharmaceutical intermediates like Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate . While some vendors may list "No Data Available" or "Not Classified," the chemical structure—containing a primary amine, an ester linkage, and a dichlorinated phenyl ring—dictates a specific toxicological profile.

The Scientific Reality:

  • The Amine (-NH₂): Basic and potentially caustic. It poses a risk of chemical burns to mucous membranes (eyes/lungs) and skin sensitization.

  • The Halogenated Ring (Cl-Ph-Cl): Increases lipophilicity, facilitating skin absorption. Halogenated aromatics often carry hepatotoxic potential upon chronic exposure.

  • The Ester: Susceptible to hydrolysis, potentially releasing ethanol and the free amino acid, which alters pH and reactivity.

Therefore, this guide mandates a "Band 3" Control Strategy , treating the substance as a confirmed Irritant (Skin/Eye/Respiratory) and Potential Sensitizer, regardless of sparse regulatory data.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risk. This compound is typically a white to off-white powder.

Hazard Class (Inferred)H-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Strict hygiene; no hand-to-mouth contact.
Skin Irritation H315 Causes skin irritation.[1]Double gloving required for solutions.
Eye Irritation H319 Causes serious eye irritation.[1][2]Goggles (sealed) mandatory; Safety glasses insufficient.
STOT - SE H335 May cause respiratory irritation.[1][3]Zero-dust handling policy (Fume hood).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to amino-esters.

A. Ocular Protection (Critical)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Scientific Rationale: Amines are bases. If dust or splashes contact the eye, they saponify fatty acids in the corneal membrane, causing deep, penetrating burns that are harder to treat than acid burns.

  • Contraindication: Do not rely on standard safety glasses. Dust can bypass the sides of glasses.

B. Dermal Protection (Hands)
  • Solid Handling: Nitrile Gloves (Minimum 5 mil thickness).

  • Solution Handling (DCM/DMF/Ethyl Acetate): Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).[4]

    • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier).

  • Scientific Rationale: Halogenated solvents (often used to dissolve this compound) permeate nitrile in <15 minutes, carrying the solute (the drug intermediate) through the glove and into the skin.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

  • Rationale: The solid is likely electrostatic. Weighing generates invisible micro-aerosols that are easily inhaled.

D. Body Protection
  • Requirement: Tyvek® wrist sleeves + Lab coat (buttoned to neck) + Long pants + Closed-toe chemically resistant shoes.

  • Rationale: Protects the "gap" between glove cuff and lab coat sleeve, a common site of exposure during reaching motions.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: This powder is prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure.

  • Setup: Place a disposable absorbent mat (benchkote) in the fume hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe after weighing.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., Dichloromethane), the solution becomes a "Trojan Horse" for skin absorption.

  • Addition: Add solvent slowly. Amino esters can undergo exotherms if mixed with strong acids or oxidizers.

  • Temperature: Maintain reaction temperature <40°C unless specified, to prevent thermal decomposition of the ester moiety.

Phase 3: Waste & Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Incompatibility: NEVER mix with oxidizing acids (Nitric/Perchloric) – risk of formation of explosive N-chloro compounds.

  • Quenching: If quenching a reaction, ensure pH is neutralized slowly to avoid rapid gas evolution.

Visualizations

Figure 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on physical state (Solid vs. Solution).

PPE_Logic Start Start: Handling Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Static Risk: Static Aerosolization Solid->Static Permeation Risk: Solvent-Mediated Skin Absorption Liquid->Permeation Solid_PPE PPE: Single Nitrile Gloves + Splash Goggles + Fume Hood Static->Solid_PPE Liquid_PPE PPE: DOUBLE Nitrile Gloves (Change outer every 15 mins) + Tyvek Sleeves Permeation->Liquid_PPE

Figure 2: Operational Workflow

Caption: Safe handling lifecycle from storage to disposal, emphasizing containment.

Workflow Storage 1. Storage (2-8°C, Desiccated) Weighing 2. Weighing (Inside Fume Hood Only) Storage->Weighing Acclimatize to RT Reaction 3. Reaction (Inert Atmosphere - N2/Ar) Weighing->Reaction Dissolve & Add Waste 4. Disposal (Halogenated Waste Stream) Reaction->Waste Quench & Separate

Emergency Response

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes holding eyelids open.[5]Mandatory: Seek ophthalmologist (alkaline risk).
Skin Contact Remove contaminated clothing.[1][2][4][5][6][7] Wash with soap/water.[1][5][7]Monitor for dermatitis or sensitization.[2]
Inhalation Move to fresh air.[1][2][4][5][6][7][8]Monitor for delayed pulmonary edema (rare but possible).
Spill (Solid) Wet-wipe method (do not dry sweep).Dispose of wipes as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567 (Related Phenylglycine Derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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